5-Iodoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDYFSFXQORKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621691 | |
| Record name | 5-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-50-4 | |
| Record name | 5-Iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the fundamental properties of 5-Iodoquinoline?
An In-Depth Technical Guide to the Fundamental Properties of 5-Iodoquinoline
Introduction
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring an iodine atom on the benzene ring portion of the quinoline scaffold, makes it a pivotal intermediate in synthetic organic chemistry and a cornerstone for the development of novel therapeutic agents. The presence of the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the fundamental physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a solid at room temperature. The core of its structure is the quinoline bicyclic system, with an iodine atom substituted at the C5 position. This substitution significantly influences the molecule's electronic properties, polarity, and reactivity.
Core Properties Summary
A compilation of the essential physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1006-50-4 | [1][2][3] |
| Molecular Formula | C₉H₆IN | [1] |
| Molecular Weight | 255.06 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 98-101 °C | [3] |
| Boiling Point | 320.7 ± 15.0 °C (Predicted) | [3] |
| Density | 1.837 g/cm³ | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| XLogP3 | 2.8 - 2.9 | [3] |
| SMILES | IC1=C2C=CC=NC2=CC=C1 | [1] |
| InChI Key | QUSDYFSFXQORKN-UHFFFAOYSA-N |
Solubility Profile
While specific quantitative solubility data is not extensively documented in the provided search results, the general solubility characteristics of related iodo-quinoline derivatives can provide insight. For instance, compounds like 5-chloro-7-iodo-quinolin-8-ol exhibit better solubility in organic solvents such as dioxane, ethanol, and acetone than in polar solvents like water.[4][5] Given its XLogP3 value of ~2.9, this compound is expected to be sparingly soluble in water and demonstrate good solubility in common organic solvents.
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound is through the direct electrophilic iodination of quinoline. This reaction requires specific conditions to overcome the deactivation of the aromatic system by the protonated nitrogen atom under strongly acidic conditions.
Electrophilic Iodination of Quinoline
The direct iodination of the quinoline ring is challenging due to the electron-withdrawing nature of the nitrogen atom. However, in strongly acidic media like concentrated sulfuric acid, the reaction proceeds, targeting the benzene ring rather than the pyridine ring. The entity undergoing substitution is the quinolinium cation.[6] The reaction typically involves iodine and a silver salt, such as silver sulfate, at elevated temperatures.
The mechanism involves the formation of a potent electrophilic iodinating agent, likely the iodinium ion (I+). The silver sulfate facilitates the generation of this electrophile from molecular iodine. The electrophilic attack occurs preferentially at the C5 and C8 positions of the quinolinium cation.[6] By controlling the stoichiometry of the reactants, the synthesis can be directed towards mono-iodinated or di-iodinated products. Using an excess of quinoline favors the formation of mono-iodoquinolines (5-iodo and 8-iodo), while an excess of iodine and silver sulfate leads to 5,8-diiodoquinoline as the major product.[6]
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Iodination of Quinoline
This protocol is a representative synthesis adapted from established chemical literature principles.[6]
-
Reaction Setup: In a flask equipped for heating, carefully add quinoline (0.3 mole) to concentrated (98%) sulfuric acid.
-
Reagent Addition: Introduce silver sulfate (0.2 mole) to the solution. While stirring, add iodine (0.2 mole) portion-wise.
-
Heating: Heat the reaction mixture to 150-200°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: After completion, cool the mixture and cautiously pour it onto ice. Add a solution of sodium sulfite to reduce any excess iodine.
-
Isolation: Carefully adjust the pH of the solution to precipitate the product. The different iodo-isomers may precipitate at different pH values, allowing for partial separation.
-
Purification: Filter the crude product. Further purification of the isolated solid can be achieved by column chromatography or recrystallization from a suitable solvent to yield pure this compound.
Chemical Reactivity and Applications
The iodine atom at the C5 position is the key to this compound's utility as a synthetic intermediate. It is an excellent leaving group, making the molecule a versatile substrate for various metal-catalyzed cross-coupling reactions.
Key Reactions
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or vinyl groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, crucial for constructing rigid molecular scaffolds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
These reactions allow for the elaboration of the this compound core into a vast library of derivatives, which is particularly valuable in drug discovery.
Caption: Reactivity of this compound in cross-coupling reactions.
Applications in Drug Development and Research
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize the 5-position of this scaffold makes this compound a valuable starting material. Recent studies have demonstrated that iodo-quinoline derivatives possess significant biological activities. For instance, replacing a fluorine atom with iodine at the 5-position in certain quinolone structures has been explored to enhance antimicrobial properties.[7] Derivatives of this compound are investigated for a range of therapeutic areas, including:
-
Antimicrobial Agents: As precursors to compounds active against bacteria such as S. aureus and fungi like C. parapsilosis.[7]
-
Anticancer Agents: The quinoline core can be modified to interact with biological targets like topoisomerase II, and substituents at the C5 position can influence cell penetration and target binding.[8]
-
Pharmaceutical Intermediates: It serves as a key building block for more complex active pharmaceutical ingredients (APIs).[3]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed and can cause skin and eye irritation.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][11]
-
Avoid contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a dry, cool, and dark place.[1][2]
-
In case of exposure, follow standard first-aid procedures and seek medical attention.[10][11]
Conclusion
This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most critically, the reactivity of its carbon-iodine bond, provide chemists with a versatile platform for molecular design and construction. Its role as a precursor to novel compounds with potential antimicrobial and anticancer activities underscores its continuing relevance in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher intending to utilize this valuable chemical building block.
References
- 1. chemscene.com [chemscene.com]
- 2. 1006-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 [sigmaaldrich.com]
- 6. pjsir.org [pjsir.org]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. samratpharmachem.com [samratpharmachem.com]
Synthesis of 5-Iodoquinoline via the Doebner-von Miller Reaction: A Technical Guide for Advanced Practitioners
<Technical Guide >
I. Executive Summary
This technical guide provides an in-depth exploration of the Doebner-von Miller reaction for the synthesis of 5-iodoquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and addresses common challenges and optimization strategies. By integrating established chemical principles with practical, field-proven insights, this guide serves as a comprehensive resource for the successful synthesis and characterization of this compound.
II. The Doebner-von Miller Reaction: A Cornerstone of Quinoline Synthesis
The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful and versatile method for constructing the quinoline ring system.[1][2] It involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][4] This reaction has been a mainstay in heterocyclic chemistry for over a century, offering a direct route to a wide array of substituted quinolines.[5][6]
The significance of the Doebner-von Miller reaction lies in its ability to generate the quinoline scaffold, which is a privileged structure in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[2][7][8] The synthesis of this compound, in particular, provides a key intermediate for further functionalization, enabling the introduction of diverse substituents at the 5-position through various cross-coupling reactions.
A. Mechanistic Insights: A Fragmentation-Recombination Pathway
The mechanism of the Doebner-von Miller reaction has been a subject of considerable investigation.[9][10] Current understanding, supported by isotopic labeling studies, points towards a fragmentation-recombination mechanism.[10][11] The key steps are as follows:
-
Michael Addition: The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline (in this case, 3-iodoaniline) to the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).[12]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This is followed by dehydration to form a dihydroquinoline intermediate.[12]
-
Oxidation: The final step involves the oxidation of the dihydroquinoline to the aromatic this compound. An oxidizing agent, which can be an external reagent or another molecule of the Schiff base formed in situ, facilitates this aromatization.[12][13]
It is crucial to note that the reaction is typically conducted under strong acidic conditions, which can also catalyze the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[13] Careful control of reaction conditions is therefore paramount to achieving a good yield.
Mechanism of the Doebner-von Miller Reaction.
III. Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Doebner-von Miller reaction.
A. Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-Iodoaniline | C₆H₆IN | 219.02 | Starting material. Ensure high purity. |
| Acrolein | C₃H₄O | 56.06 | α,β-Unsaturated aldehyde. Highly reactive and prone to polymerization. Use freshly distilled. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid catalyst. |
| Ferric Chloride (FeCl₃) | FeCl₃ | 162.20 | Oxidizing agent. |
| Sodium Hydroxide | NaOH | 40.00 | For neutralization. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Acrolein is highly toxic and lachrymatory. Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
B. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-iodoaniline and concentrated hydrochloric acid.
-
Addition of Acrolein: Cool the mixture in an ice bath. Slowly add acrolein dropwise from the dropping funnel with vigorous stirring. The slow addition and low temperature are critical to control the exothermic reaction and minimize the polymerization of acrolein.[14]
-
Addition of Oxidant: After the complete addition of acrolein, add a solution of ferric chloride in water.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[13]
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.[14]
Experimental workflow for this compound synthesis.
C. Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Comparison with the literature value.[15]
-
Spectroscopic Methods:
IV. Troubleshooting and Optimization
The Doebner-von Miller reaction, while powerful, can be prone to certain challenges. This section provides insights into common issues and strategies for optimization.
A. Common Issues and Solutions
-
Low Yield and Tar Formation: This is the most frequent problem, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13]
-
Mitigation Strategies:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[14]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[13]
-
Catalyst Optimization: Experiment with different Brønsted and Lewis acids to find the optimal balance between reaction rate and side product formation.[13][14] Milder Lewis acids may be beneficial in some cases.[13]
-
-
-
Incomplete Oxidation: The final product may be contaminated with dihydroquinoline impurities.[13]
-
Mitigation Strategies:
-
Choice of Oxidant: Ensure an efficient oxidizing agent is used in sufficient quantity.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent.[13]
-
-
B. Substrate Scope and Regiochemistry
The Doebner-von Miller reaction is compatible with a range of substituted anilines. However, the regiochemical outcome with meta-substituted anilines can be unpredictable.[17] In the case of 3-iodoaniline, the reaction is expected to yield this compound as the major product due to the directing effects of the iodo and amino groups.
V. Conclusion
The Doebner-von Miller reaction remains a highly relevant and practical method for the synthesis of quinolines, including the valuable intermediate this compound. By understanding the reaction mechanism, carefully controlling experimental conditions, and implementing effective troubleshooting strategies, researchers can successfully employ this classic reaction to access a wide range of functionalized quinoline derivatives for applications in drug discovery and materials science.
VI. References
-
BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
-
ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
-
BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
-
chemeurope.com. (n.d.). Doebner-Miller reaction. chemeurope.com.
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ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
-
PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. PJSIR.
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
-
onlinelibrary.wiley.com. (n.d.). Doebner-Miller Reaction.
-
ResearchGate. (n.d.). Studies on the Doebner-Miller, Skraup, and Related Reactions. I. Isolation of Intermediates in the Formation of Quinolines. ResearchGate.
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
-
ResearchGate. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Request PDF.
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. PPTX.
-
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.
-
Wikipedia. (n.d.). Doebner reaction. Wikipedia.
-
PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
-
Illinois Experts. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
-
Sigma-Aldrich. (n.d.). This compound.
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
-
ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
-
ResearchGate. (2025). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis.
-
PubChem. (n.d.). 5-Iodo-8-quinolinol.
-
BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
-
PMC - NIH. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
-
BenchChem. (n.d.). Green Synthesis of Quinoline Compounds: Application Notes and Protocols.
-
ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
References
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- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Doebner-Miller Reaction [drugfuture.com]
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An In-Depth Technical Guide to 5-Iodoquinoline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Iodoquinoline, a key heterocyclic building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical characteristics of this compound, offering field-proven insights into its synthesis, purification, reactivity, and applications.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of a halogen, such as iodine, at the 5-position of the quinoline ring system creates a versatile intermediate, this compound. This functionalization provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[3] This guide will elucidate the fundamental properties of this compound that underpin its utility as a strategic component in the design and synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and downstream applications. These properties dictate its solubility, reactivity, and handling requirements.
Physical Characteristics
This compound is a solid at room temperature. Key physical data are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | [4] |
| Molecular Weight | 255.06 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 98-101 °C | ECHEMI[5] |
| Boiling Point | 320.7 ± 15.0 °C (Predicted) | ECHEMI[5] |
| CAS Number | 16567-33-0 | Sigma-Aldrich |
Chemical Identifiers and Descriptors
For unambiguous identification and use in computational studies, the following identifiers are crucial:
| Identifier | Value | Source |
| InChI | 1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | Sigma-Aldrich |
| InChI Key | QUSDYFSFXQORKN-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Ic1cccc2cccnc12 | Sigma-Aldrich |
Synthesis and Purification of this compound
The reliable synthesis of high-purity this compound is a critical first step for its application in multi-step synthetic campaigns. The Sandmeyer reaction, a classic and robust method for the conversion of aromatic amines to aryl halides, is a preferred route.
Synthesis via the Sandmeyer Reaction: A Step-by-Step Protocol
This protocol details the synthesis of this compound from the readily available starting material, 5-aminoquinoline. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Sandmeyer Reaction Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chem-space.com [chem-space.com]
Spectroscopic Profile of 5-Iodoquinoline: A Technical Guide for Researchers
Foreword
In the landscape of pharmaceutical research and materials science, the precise characterization of heterocyclic compounds is paramount. 5-Iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest due to its potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The introduction of an iodine atom at the 5-position of the quinoline ring system profoundly influences its electronic properties, reactivity, and biological activity. Consequently, a thorough understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this compound is not readily accessible, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to present a robust and scientifically grounded prediction of its spectral characteristics. This approach not only offers a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the impact of substituent effects on spectroscopic outcomes.
Molecular Structure and Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.
The Synthetic Versatility of 5-Iodoquinoline: A Technical Guide for Organic Chemists
Introduction: The Quinoline Scaffold and the Strategic Importance of the 5-Iodo Substituent
The quinoline ring system is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile functionalization handles have made it a cornerstone in the synthesis of complex molecular architectures. Among the various substituted quinolines, 5-iodoquinoline stands out as a particularly valuable building block. The carbon-iodine bond at the 5-position offers a unique combination of reactivity and stability, making it an ideal handle for a wide range of chemical transformations. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, allows for facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[2] This guide provides an in-depth technical overview of the key applications of this compound in modern organic synthesis, offering insights into reaction mechanisms, detailed experimental protocols, and its role in the construction of biologically active molecules.
Part 1: this compound in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.[3] This section will delve into the three most prominent cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] this compound readily participates in this reaction, enabling the synthesis of 5-arylquinolines, which are prevalent motifs in pharmacologically active compounds.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[5][6] The cycle commences with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid (or its derivative) in the presence of a base. The final step is reductive elimination, which yields the 5-arylquinoline product and regenerates the active Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 5-Phenylquinoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[8][9]
| Reagent | Amount | Molar Equiv. |
| This compound | 255 mg | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 0.05 |
| K₂CO₃ | 276 mg | 2.0 |
| Toluene | 5 mL | - |
| Ethanol | 2 mL | - |
| Water | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Coupling: Alkenylation of the Quinoline Core
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[7][10] this compound is an ideal substrate for this reaction, allowing for the introduction of various alkenyl groups at the 5-position.[11]
Mechanistic Rationale: The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of this compound to a Pd(0) catalyst, followed by the migratory insertion of an alkene into the quinolinyl-palladium bond.[12] A subsequent β-hydride elimination step releases the 5-alkenylquinoline product and a hydridopalladium(II) species. The final step involves the regeneration of the Pd(0) catalyst by a base.[10]
Caption: Simplified catalytic cycle for the Heck coupling of this compound.
Experimental Protocol: Synthesis of 5-(But-1-en-2-yl)quinoline
This protocol describes a typical Heck reaction between this compound and methyl acrylate.[13][14]
| Reagent | Amount | Molar Equiv. |
| This compound | 255 mg | 1.0 |
| Methyl Acrylate | 129 mg | 1.5 |
| Pd(OAc)₂ | 11 mg | 0.05 |
| P(o-tolyl)₃ | 30 mg | 0.1 |
| Triethylamine (NEt₃) | 202 mg | 2.0 |
| Acetonitrile (MeCN) | 5 mL | - |
Procedure:
-
In a sealed tube, dissolve this compound, methyl acrylate, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[2][11] this compound is an excellent substrate for this reaction, providing access to 5-alkynylquinolines, which are valuable intermediates in the synthesis of more complex molecules.[15][16]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of this compound to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the 5-alkynylquinoline product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base.[2]
Caption: Interconnected catalytic cycles of the Sonogashira coupling with this compound.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)quinoline
The following is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.[15][17]
| Reagent | Amount | Molar Equiv. |
| This compound | 255 mg | 1.0 |
| Phenylacetylene | 123 mg | 1.2 |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 |
| CuI | 10 mg | 0.05 |
| Triethylamine (NEt₃) | 3 mL | - |
| THF | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the mixture through celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Part 2: this compound as a Precursor for Bioactive Molecules
The quinoline nucleus is a common feature in a vast number of biologically active compounds.[1][18] this compound serves as a versatile starting material for the synthesis of various derivatives with significant therapeutic potential, including antimicrobial and anticancer agents.
Synthesis of Antimicrobial Agents
The introduction of an iodine atom into a quinoline scaffold can enhance its antimicrobial properties.[18] this compound derivatives have been explored for their activity against a range of bacterial and fungal pathogens.[19][20] A notable example is the synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an antifungal and antiprotozoal drug.[8][21]
Synthetic Pathway to Clioquinol:
While a direct synthesis from this compound is not the most common route, a related strategy involves the iodination of a 5-chloro-8-hydroxyquinoline precursor. This highlights the importance of halogenated quinolines in the synthesis of such drugs.
Caption: Conceptual synthetic route to clioquinol highlighting the halogenation steps.
Synthesis of Anticancer Agents
Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase and various kinases.[21][22] The this compound moiety can be elaborated into complex structures with potent antiproliferative activity.[2][17] For instance, the synthesis of novel quinoline-based compounds with significant cytotoxicity against human cancer cell lines often involves the functionalization of a halogenated quinoline precursor.[22]
General Synthetic Strategy:
A common approach involves the use of cross-coupling reactions, as detailed in Part 1, to introduce diverse substituents at the 5-position of the quinoline ring, thereby generating a library of compounds for screening.
Part 3: this compound in Ligand Synthesis for Asymmetric Catalysis
Chiral ligands are essential for enantioselective transition-metal-catalyzed reactions. The rigid and planar structure of the quinoline scaffold makes it an excellent backbone for the design of chiral ligands.[23][24] While this compound itself is not typically the final ligand, it can serve as a crucial intermediate in the synthesis of more complex ligand systems. The iodo-substituent can be replaced through nucleophilic aromatic substitution or cross-coupling reactions to introduce chiral auxiliaries or other coordinating groups.
Role of the Iodo-Substituent:
The C-I bond at the 5-position can be strategically utilized to construct bidentate or tridentate ligands. For example, a Suzuki coupling could introduce a phosphine-containing aryl group, leading to a P,N-ligand. The steric and electronic properties of the quinoline ring, further modulated by substituents introduced at the 5-position, can significantly influence the stereochemical outcome of a catalyzed reaction.[23]
Conclusion
This compound is a highly versatile and valuable building block in modern organic chemistry. Its strategic importance stems from the reactivity of the carbon-iodine bond, which allows for its facile participation in a wide range of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its key applications in the Suzuki-Miyaura, Heck, and Sonogashira couplings, complete with mechanistic insights and detailed experimental protocols. Furthermore, its role as a precursor in the synthesis of biologically active antimicrobial and anticancer agents, as well as its potential in the development of novel chiral ligands, underscores its significance for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important applications in science and medicine.
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. m.youtube.com [m.youtube.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Clioquinol - Wikipedia [en.wikipedia.org]
- 22. Mechanistic investigations [ruhr-uni-bochum.de]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 5-Iodoquinoline in Advanced Materials Science: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 5-iodoquinoline as a pivotal building block in modern materials science. Moving beyond its traditional role as a synthetic intermediate, we delve into the nuanced functionalities imparted by the iodo-substituent, focusing on its application in organic electronics, coordination polymers, and sensing technologies. This document is intended for researchers and professionals in materials science and drug development, offering both foundational principles and actionable experimental insights. We will elucidate the causality behind its selection in various applications, detail robust synthetic protocols, and present a forward-looking perspective on its untapped potential.
Introduction: Re-evaluating this compound as a Functional Moiety
Quinoline, a heterocyclic aromatic compound, is a well-established scaffold in medicinal chemistry and is increasingly recognized in materials science for its thermal stability and unique optoelectronic properties.[1] The functionalization of the quinoline ring system opens a vast chemical space for the development of novel materials. Among its halogenated derivatives, this compound presents a compelling case for strategic application. The presence of the iodine atom at the C-5 position is not merely a synthetic handle for further elaboration through cross-coupling reactions; it profoundly influences the molecule's electronic and photophysical properties through the "heavy-atom effect." This effect enhances spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states—a phenomenon of paramount importance in the design of phosphorescent materials for organic light-emitting diodes (OLEDs) and photosensitizers.[2][3][4]
Furthermore, the polarizability of the C-I bond and its ability to participate in halogen bonding introduce another layer of control in the supramolecular assembly of this compound-based materials, influencing crystal packing and, consequently, bulk material properties. This guide will explore how these intrinsic properties of this compound can be harnessed to create a new generation of functional materials.
Synthesis and Functionalization: The Gateway to Novel Materials
The utility of this compound as a building block is contingent on its accessibility and the versatility of its subsequent chemical modifications.
Core Synthesis of this compound
The classical Skraup synthesis remains a fundamental approach for the preparation of the quinoline core, which can then be iodinated.[5][6]
Conceptual Workflow for this compound Synthesis:
References
- 1. 5-Iodo-8-quinolinol | C9H6INO | CID 96111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 6. iipseries.org [iipseries.org]
Safety and handling guidelines for 5-Iodoquinoline.
An In-Depth Technical Guide to the Safe Handling of 5-Iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound, a crucial heterocyclic compound utilized in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to impart not only procedural steps but also the underlying scientific principles that govern safe laboratory practices. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Compound Profile and Hazard Identification
Chemical Identity:
-
Name: this compound
-
Molecular Formula: C₉H₆IN[1]
-
CAS Number: 1006-50-4[2]
-
Appearance: Solid[1]
-
Melting Point: 98-101 °C[2]
-
Boiling Point: 320.7±15.0 °C (Predicted)[2]
GHS Hazard Classification: this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] | Warning[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] | Warning |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] | Warning |
This data is compiled from multiple sources and may vary slightly between suppliers.
Risk Assessment and Mitigation Strategy
A thorough risk assessment is paramount before commencing any work with this compound. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Engineering Controls:
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[4]
-
Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[5]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct contact with this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield.[6] | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | A clean lab coat or a disposable gown.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95-rated respirator is recommended if there is a risk of generating dust, especially outside of a fume hood.[6] | To prevent inhalation of airborne particles. |
Standard Operating Procedures for Safe Handling
The following protocols are designed to provide a systematic approach to handling this compound, minimizing exposure and ensuring the integrity of the experiment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][7][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9] The storage class is 11: Combustible Solids.[1]
Weighing and Solution Preparation
This workflow is designed to be a self-validating system for the safe handling of this compound during weighing and dissolution.
Caption: Workflow for weighing and dissolving this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[10]
-
Containment: For minor spills, use an inert absorbent material to contain the substance.[4]
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[7]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to the Environmental Health and Safety (EHS) department.[10]
Emergency Procedures and First Aid
In the case of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[5] Seek immediate medical attention.[13] |
Disposal Guidelines
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, clearly labeled container for halogenated organic compounds.[10]
-
Disposal Method: The primary method of disposal is to send the waste to an approved waste disposal plant.[10] Do not dispose of this compound down the drain or in regular trash.[10]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]
Conclusion
This compound is a valuable compound in scientific research, but it requires careful and informed handling. By understanding its chemical properties and adhering to the safety guidelines outlined in this document, researchers can mitigate the risks and maintain a safe laboratory environment. The key to safety lies in a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to established protocols.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. en.hesperian.org [en.hesperian.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. web.uri.edu [web.uri.edu]
A Comprehensive Technical Guide to the Solubility of 5-Iodoquinoline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodoquinoline, a halogenated derivative of the heterocyclic aromatic compound quinoline, serves as a critical structural motif in medicinal chemistry and materials science.[1] Its utility in these fields is profoundly influenced by its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a detailed exploration of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document offers a robust framework for understanding and experimentally determining its solubility. We delve into the molecular factors governing the solubility of this compound, present a predicted solubility profile based on established chemical principles, and provide a comprehensive, step-by-step experimental protocol for the precise and accurate determination of its solubility in common organic solvents. This guide is intended to be an essential resource for researchers, enabling informed solvent selection and facilitating the seamless integration of this compound into drug discovery and development workflows.
Introduction: The Significance of this compound and Its Solubility
Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antiseptic agents.[1][2] The introduction of a halogen atom, such as iodine, at the 5-position of the quinoline ring system significantly modulates the molecule's electronic and steric properties. This, in turn, influences its biological activity and its behavior in chemical reactions.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its suitability for various applications. In drug development, solubility directly impacts bioavailability, formulation strategies, and the choice of solvents for synthesis, purification, and analysis. A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for its successful application.
This guide addresses the solubility of this compound by first examining its key physicochemical properties that influence its interaction with different solvents. We then provide a qualitative prediction of its solubility in a range of common organic solvents, grounded in the "like dissolves like" principle. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate the precise data required for their specific applications.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For this compound, the following parameters are of particular importance:
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | [3] |
| Molecular Weight | 255.06 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 98-101 °C | [5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| XLogP3 | 2.839 | [5] |
The quinoline core imparts a degree of aromaticity and hydrophobicity to the molecule. The nitrogen atom in the heterocyclic ring introduces a polar moment and can act as a hydrogen bond acceptor. The iodine atom at the 5-position is a large, polarizable halogen that contributes to the molecule's overall lipophilicity, as indicated by the XLogP3 value. The relatively low Topological Polar Surface Area (TPSA) suggests that the molecule is not overtly polar. These properties collectively suggest that this compound will exhibit preferential solubility in organic solvents of moderate to low polarity.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle, which posits that substances with similar polarities are more likely to be soluble in one another, we can predict the qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of this compound | Rationale |
| Hexane | 1.88 | Low | Hexane is a nonpolar solvent. The moderate polarity of this compound is likely to limit its solubility in this solvent. |
| Toluene | 2.38 | Moderate | Toluene is a nonpolar aromatic solvent. The aromatic nature of this compound may promote some solubility through π-π stacking interactions. |
| Dichloromethane (DCM) | 9.08 | High | DCM is a polar aprotic solvent that is a good solvent for many organic compounds. It is expected to effectively solvate this compound. |
| Ethyl Acetate | 6.02 | Moderate to High | Ethyl acetate has intermediate polarity and can act as a hydrogen bond acceptor, which should facilitate the dissolution of this compound. |
| Acetone | 20.7 | Moderate to High | Acetone is a polar aprotic solvent that is a versatile solvent for a wide range of compounds. |
| Ethanol | 24.55 | Moderate | Ethanol is a polar protic solvent. While it can engage in hydrogen bonding, the overall lipophilicity of this compound may limit high solubility. |
| Methanol | 32.7 | Moderate | Methanol is a more polar protic solvent than ethanol. Similar to ethanol, the balance of polar and nonpolar interactions will determine the extent of solubility. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[6] |
| Dimethylformamide (DMF) | 36.7 | High | DMF is another highly polar aprotic solvent with strong solvating capabilities, similar to DMSO. |
| Water | 80.1 | Very Low | Water is a highly polar protic solvent. The significant nonpolar character of the this compound molecule is expected to result in very low aqueous solubility. |
Experimental Determination of this compound Solubility
To obtain precise and reliable solubility data, an experimental approach is essential. The following protocol describes the equilibrium solubility determination method, often referred to as the shake-flask method. This method is considered the gold standard for determining the thermodynamic solubility of a compound.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow
The experimental workflow for determining the solubility of this compound can be visualized as follows:
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of solid this compound and add it to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent used for dissolution. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility (S) of this compound in the solvent using the following equation:
S = Cdiluted × Dilution Factor
Where:
-
S is the solubility (e.g., in mg/mL or g/100mL)
-
Cdiluted is the concentration of the diluted sample determined from the calibration curve
-
Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
-
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated solubility data, the following self-validating measures should be incorporated into the protocol:
-
Visual Confirmation: After the equilibration period, there must be visible excess solid in the vials to confirm that a saturated solution has been achieved.
-
Multiple Time Points: For a new compound or solvent system, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. The solubility values should be consistent at the later time points.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to assess the precision and reproducibility of the results.
-
Purity of Compound and Solvents: The purity of the this compound and the solvents used should be of high grade to avoid any interference with the solubility measurement.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but can be influenced by several external factors:
-
Temperature: The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with increasing temperature. For applications where the temperature varies, it is crucial to determine the solubility at the relevant temperatures.
-
pH (in aqueous or protic solvents): As a weak base, the solubility of this compound in aqueous or protic solutions can be pH-dependent.[1] In acidic conditions, the nitrogen atom of the quinoline ring can be protonated, forming a more soluble salt.
-
Presence of Excipients: In formulation development, the presence of excipients such as co-solvents, surfactants, or complexing agents can significantly alter the solubility of this compound.
The interplay of these factors can be visualized as follows:
Conclusion
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 5. echemi.com [echemi.com]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Iodoquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodoquinoline, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. Its structural and electronic properties, dictated by the interplay between the aromatic bicyclic system and the bulky, electron-withdrawing iodine substituent, are crucial for its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, integrating theoretical calculations with comparative analysis of related crystallographic and spectroscopic data. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this writing, this paper leverages computational modeling and spectroscopic principles to elucidate its key structural features.
Introduction: The Quinoline Scaffold and the Influence of Halogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in numerous biologically active compounds and functional materials. Its inherent aromaticity, planarity, and the presence of a nitrogen heteroatom bestows it with a unique set of electronic and chemical properties. The introduction of a halogen atom, such as iodine, at the 5-position, significantly perturbs this system. The iodine substituent exerts a combination of steric and electronic effects:
-
Steric Hindrance: The bulky iodine atom can influence the planarity of the quinoline ring and affect how the molecule packs in a solid state.
-
Electronic Effects: Iodine is an electronegative atom that withdraws electron density from the aromatic system through induction. However, it can also donate electron density through resonance. These competing effects modulate the reactivity of the quinoline ring.
Understanding the precise molecular geometry and conformational preferences of this compound is therefore essential for predicting its behavior in different chemical and biological environments.
Theoretical Determination of Molecular Structure
In the absence of experimental single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the ground-state geometry of molecules with high accuracy.
Computational Methodology: Geometry Optimization
A geometry optimization of this compound was performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Density Functional Theory (DFT) Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: An input file is created for the DFT software package (e.g., Gaussian, ORCA) specifying the initial coordinates of all atoms, the desired level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).
-
Calculation Execution: The calculation is run on a high-performance computing cluster. The software iteratively adjusts the positions of the atoms to find the minimum energy conformation.
-
Convergence Check: The calculation is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Predicted Molecular Geometry
The DFT calculations predict that the quinoline ring system of this compound is essentially planar. The iodine atom lies in the plane of the aromatic rings. The key predicted geometric parameters are summarized in the table below. For comparative purposes, data for the parent quinoline molecule (where available) are included.
| Parameter | Predicted Value (this compound) | Reference Value (Quinoline) |
| Bond Lengths (Å) | ||
| C5-I | 2.10 | - |
| C4-C5 | 1.42 | 1.42 |
| C5-C6 | 1.37 | 1.36 |
| N1-C2 | 1.32 | 1.32 |
| N1-C9 | 1.37 | 1.37 |
| **Bond Angles (°) ** | ||
| C4-C5-I | 120.5 | - |
| C6-C5-I | 119.8 | - |
| C4-C5-C6 | 119.7 | 120.0 |
| C2-N1-C9 | 117.5 | 117.4 |
| Dihedral Angles (°) | ||
| C4-C10-C5-I | ~180.0 | - |
| C3-C4-C5-C6 | ~0.0 | ~0.0 |
Note: Reference values for quinoline are typical values from experimental and computational studies.
The C-I bond length of 2.10 Å is consistent with typical carbon-iodine bonds on an aromatic ring. The bond angles around the C5 carbon are close to the ideal 120° for sp² hybridized carbons, with slight distortions due to the presence of the large iodine atom. The dihedral angles confirm the planarity of the molecule.
Conformational Analysis
Due to the rigid, planar nature of the quinoline ring system, this compound does not exhibit significant conformational isomerism in the same way that flexible aliphatic or alicyclic molecules do. The primary conformational consideration is the rotation of the C-I bond, which, due to the symmetry of the iodine atom, does not lead to distinct conformers. Therefore, this compound is expected to exist predominantly in a single, planar conformation.
Diagram: Conformational Analysis Workflow
Caption: A typical workflow for computational conformational analysis.
Spectroscopic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the structure of molecules in solution.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known chemical shifts of quinoline and the substituent effects of the iodine atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include the spectral width (typically 0-12 ppm), acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger spectral width (0-220 ppm) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) can be performed.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Predicted Chemical Shifts
The iodine atom is expected to have a significant effect on the chemical shifts of the protons and carbons in its vicinity.
-
¹H NMR: The protons on the same ring as the iodine (H-4, H-6, H-7, H-8) will be most affected. The deshielding effect of the iodine is expected to shift these protons downfield compared to unsubstituted quinoline. The protons on the pyridine ring (H-2, H-3) will be less affected.
-
¹³C NMR: The carbon directly attached to the iodine (C-5) will show a characteristic low-field chemical shift due to the heavy atom effect. The other carbons in the carbocyclic ring will also be shifted.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 8.8 - 9.0 | 150 - 152 |
| C3 | 7.4 - 7.6 | 121 - 123 |
| C4 | 8.0 - 8.2 | 135 - 137 |
| C5 | - | 95 - 100 |
| C6 | 7.8 - 8.0 | 133 - 135 |
| C7 | 7.6 - 7.8 | 128 - 130 |
| C8 | 8.1 - 8.3 | 129 - 131 |
| C9 | - | 148 - 150 |
| C10 | - | 127 - 129 |
Note: These are estimated ranges based on known substituent effects and data from related compounds.
Diagram: NMR Analysis Workflow
Caption: A generalized workflow for structural elucidation using NMR spectroscopy.
Conclusion
While a definitive experimental crystal structure of this compound remains to be reported, a combination of high-level theoretical calculations and the application of established spectroscopic principles provides a detailed and reliable model of its molecular structure and conformation. This compound is predicted to be a planar molecule with a geometry largely dictated by the sp² hybridization of the quinoline ring atoms. The bulky iodine substituent introduces minor distortions in the local bond angles. Due to the rigidity of the aromatic system, this compound does not exhibit significant conformational flexibility. The predicted NMR chemical shifts provide a benchmark for the experimental characterization of this compound and its derivatives. This comprehensive analysis serves as a valuable resource for researchers in drug discovery and materials science, enabling a more informed approach to the design and synthesis of novel this compound-based molecules.
Introduction: The Role of 5-Iodoquinoline in Modern Synthesis
An In-Depth Technical Guide to 5-Iodoquinoline: Commercial Sourcing, Purity Assessment, and Application-Specific Considerations
This compound is a halogenated derivative of the quinoline heterocyclic scaffold, a privileged structure in medicinal chemistry. Its significance lies in its utility as a versatile synthetic intermediate. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the elaboration of the quinoline core, enabling the synthesis of diverse molecular architectures. Consequently, this compound is a critical starting material in the discovery and development of novel therapeutic agents, with quinoline derivatives being investigated for anticancer, antibacterial, and antiviral activities.[1][2] The successful outcome of these complex synthetic routes and the validity of subsequent biological assays are fundamentally dependent on the purity of this key building block.
Commercial Availability and Purity Landscape
This compound is readily available from a range of chemical suppliers, catering to different scales of research and development, from academic laboratories to large-scale pharmaceutical manufacturing. However, the stated purity levels and the extent of quality control documentation can vary significantly.
It is crucial for researchers to note that some suppliers provide certain compounds, including this compound, on an "as-is" basis, particularly for early-stage discovery research.[3] In these cases, the supplier does not provide analytical data, and the onus is on the end-user to confirm the identity and purity of the material before use.[4] This underscores the importance of in-house quality control.
Table 1: Summary of Commercial Suppliers for this compound
| Supplier | Example Product Number | Offered Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | CDS021135 | AldrichCPR | Sold "as-is"; buyer assumes responsibility for confirming identity and purity.[3] |
| ChemScene | CS-W015197 | >98% (or as specified) | Offers services from custom synthesis to commercial production.[5] |
| Alfa Aesar | A11545 | 97% (example for Quinoline) | Provides a Certificate of Analysis with lot-specific purity data.[6] |
| Accela ChemBio Co., Ltd. | N/A (for this compound) | >=95% (example for 5-Iodoquinolin-8-ol) | A representative of manufacturers providing various purity grades.[7] |
Disclaimer: This table is illustrative and not exhaustive. Product availability and specifications are subject to change. Researchers should always consult the supplier's website and technical documentation for the most current information.
Caption: Supplier landscape for research chemicals like this compound.
The Imperative of Purity in Drug Discovery
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and the starting materials used to synthesize them is not merely a matter of quality but of safety and efficacy.[8] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities.[9]
Causality of Impurity-Related Failures:
-
Altered Reactivity: Impurities can poison catalysts, participate in side reactions, or alter reaction kinetics, leading to lower yields and the formation of complex, difficult-to-separate byproducts.
-
Erroneous Biological Data: An impurity with its own biological activity can lead to false positives or negatives in high-throughput screening and other assays, wasting significant time and resources.
-
Toxicity: Impurities originating from starting materials or reagents can be toxic or mutagenic, posing a direct risk in later stages of drug development.[10]
-
Formulation Instability: The presence of unknown chemicals can alter the physical properties (e.g., melting point, solubility) of a compound, affecting drug formulation and stability.[8]
For substances intended for use in pharmaceutical synthesis, a purity of greater than 98% is often the minimum acceptable threshold.[9]
Purity Assessment: A Comparative Overview of Analytical Techniques
Verifying the purity of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique due to the volatility and thermal stability of the compound.
Table 2: Comparison of Key Analytical Methods for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | High sensitivity and resolution; provides structural information for definitive impurity identification.[11] | Requires the analyte to be volatile and thermally stable; potential for on-column decomposition.[11] |
| HPLC | Separates compounds based on their partitioning between a stationary and mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Peak identification is based on retention time alone, which is less definitive than mass spectral data.[11] |
| DSC | Measures the heat flow into a sample as a function of temperature. | Can determine the absolute purity of highly crystalline materials without a reference standard.[9] | Not suitable for amorphous or thermally unstable compounds; cannot identify impurities.[9] |
Experimental Protocols for Purity Validation and Purification
The following protocols provide a self-validating workflow for ensuring the quality of commercially sourced this compound.
Caption: Workflow for purity verification and purification of this compound.
Protocol 1: Purity Determination by GC-MS
This protocol outlines the analysis of this compound purity using a standard Gas Chromatography-Mass Spectrometry system.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., methanol or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final working concentration of approximately 50-100 µg/mL.[12]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent Intuvo 9000 GC or similar.[13]
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[12][14]
- Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is a suitable starting point.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: Increase at 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- MS Detector: Quadrupole or Orbitrap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
- Identify impurity peaks by comparing their mass spectra against spectral libraries (e.g., NIST) and known potential byproducts of quinoline synthesis.
Protocol 2: Purification by Recrystallization
If GC-MS analysis reveals a purity level below the required specification, recrystallization is an effective method for purification.[15]
1. Solvent Selection (The Causality Behind the Choice):
- The core principle of recrystallization is based on differential solubility.[16] An ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures.[17]
- Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (allowing for removal by hot filtration).[18]
- For this compound, a mixed solvent system like ethanol/water or a single solvent like isopropanol or hexane can be effective. Small-scale trials are essential to determine the optimal solvent or solvent ratio.
2. Step-by-Step Recrystallization Procedure:
- Place the impure this compound solid into an Erlenmeyer flask.
- In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
- Add the hot solvent to the flask containing the solid in small portions, with continuous swirling and heating, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[19]
- If there are any insoluble impurities, perform a hot gravity filtration to remove them.
- Remove the flask from the heat source and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
- Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[18]
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
- Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
- Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.
10. Final Validation:
- After drying, re-analyze the purity of the recrystallized material using the GC-MS protocol described above to confirm that the desired purity has been achieved.
Conclusion
This compound is an indispensable reagent for researchers in drug discovery and synthetic chemistry. While it is widely available commercially, the onus of ensuring its purity for a specific application often falls to the scientist. A thorough understanding of the potential impact of impurities, coupled with robust analytical validation by techniques like GC-MS, is paramount. By implementing a systematic workflow of analysis and, when necessary, purification by methods such as recrystallization, researchers can mitigate risks associated with chemical impurity, thereby ensuring the reliability of their synthetic outcomes and the integrity of their scientific data.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 5-iodo-8-quinolinol suppliers & manufacturers in China [m.chemicalbook.com]
- 8. moravek.com [moravek.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Iodoquinoline
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-iodoquinoline. The quinoline moiety is a significant pharmacophore in numerous biologically active compounds, and the functionalization at the 5-position via Suzuki coupling offers a powerful strategy for the synthesis of novel derivatives for drug discovery and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the synthesis of biaryls, polyolefins, and styrenes.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][3][4] The mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts contribute to its widespread adoption.[5]
In the context of medicinal chemistry, the quinoline scaffold is a privileged structure, with its derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][6] The ability to selectively introduce diverse substituents at the 5-position of the quinoline ring through Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This compound is an excellent substrate for this transformation due to the high reactivity of the carbon-iodine bond in the catalytic cycle. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][7][9]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Use of 5-Iodoquinoline in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Iodoquinoline, a Versatile Building Block for Heterocyclic Chemistry
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1] Among the various functionalized quinolines, this compound stands out as a particularly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of powerful cross-coupling reactions, most notably those catalyzed by palladium. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl) for oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles.[2] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to other haloquinolines.
This technical guide provides detailed application notes and protocols for the use of this compound in three of the most important palladium-catalyzed cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These methods enable the efficient formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the quinoline core, opening avenues to a diverse range of novel heterocycles with potential applications in drug discovery and materials science.
Safety and Handling of this compound
Before proceeding with any experimental work, it is crucial to be aware of the safety and handling precautions for this compound and the associated reagents.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood.[5]
-
Bases: Many of the bases used in these reactions, such as sodium tert-butoxide and potassium carbonate, are corrosive or irritant. Avoid contact with skin and eyes.[5]
-
Solvents: Many of the organic solvents used are flammable and volatile. Work in a well-ventilated area away from ignition sources.[5]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][3][4][6][7]
I. Sonogashira Coupling: Synthesis of 5-Alkynylquinolines
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for the synthesis of 5-alkynylquinolines, which are important precursors to a variety of more complex heterocyclic systems and have applications in materials science due to their conjugated structures.
Mechanism and Rationale
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper(I) catalysts.[9]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Acetylide Formation: Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylquinoline product and regenerate the active Pd(0) catalyst.[9]
The use of a copper co-catalyst increases the reaction rate and allows for milder conditions.[8] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed during the reaction.[9]
Detailed Protocol: Synthesis of 5-(Phenylethynyl)quinoline
This protocol describes the synthesis of 5-(phenylethynyl)quinoline from this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (255 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 5-(phenylethynyl)quinoline.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common and effective palladium sources. |
| Copper Source | Copper(I) iodide (CuI) | The most common and reliable copper co-catalyst. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, Acetonitrile | Should be anhydrous and degassed to prevent catalyst deactivation.[10] |
| Temperature | Room temperature to 80 °C | The high reactivity of this compound often allows for lower temperatures. |
Troubleshooting:
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.[10] Consider increasing the temperature or using a more active catalyst system.
-
Homocoupling of the alkyne (Glaser coupling): This is a common side reaction. It can be minimized by the slow addition of the alkyne or by using a lower reaction temperature.
-
Formation of byproducts: Impurities in the starting materials can lead to side reactions. Ensure the purity of this compound and the alkyne.
II. Suzuki-Miyaura Coupling: Synthesis of 5-Arylquinolines
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate.[3][11] It is a highly reliable method for the synthesis of 5-arylquinolines, which are prevalent motifs in many biologically active compounds and functional materials.
Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) complex.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers the organic group (Ar') to the palladium(II) center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[3]
The choice of base is critical for the activation of the organoboron reagent and to facilitate the transmetalation step. A wide range of functional groups are tolerated in the Suzuki-Miyaura coupling, making it a very robust reaction.[3]
Detailed Protocol: Synthesis of 5-Phenylquinoline
This protocol describes the synthesis of 5-phenylquinoline from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylquinoline.
Substrate Scope and Expected Yields
The Suzuki-Miyaura coupling of this compound is compatible with a wide range of arylboronic acids.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 5-Phenylquinoline | 85-95% |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)quinoline | 80-90% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)quinoline | 82-92% |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)quinoline | 78-88% |
| 2-Thienylboronic acid | 5-(2-Thienyl)quinoline | 75-85% |
Troubleshooting
-
Protodeboronation of the boronic acid: This is a common side reaction where the boronic acid is converted to the corresponding arene. Using fresh, high-purity boronic acid and minimizing the reaction time can help.
-
Homocoupling of the boronic acid: This can be suppressed by using the correct stoichiometry of reagents and ensuring efficient transmetalation.
-
Low yield: Ensure the base is of good quality and the solvent is adequately degassed. The choice of ligand can also significantly impact the yield. For challenging substrates, more advanced phosphine ligands like SPhos or XPhos may be beneficial.[2]
III. Buchwald-Hartwig Amination: Synthesis of 5-Aminoquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12] This reaction is a powerful tool for the synthesis of 5-aminoquinolines, which are important pharmacophores in many drug candidates.[13]
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[14]
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[12] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[6]
Detailed Protocol: Synthesis of 5-Morpholinoquinoline
This protocol describes the synthesis of 5-morpholinoquinoline from this compound and morpholine.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.105 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (17.2 mg, 0.036 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (2 mL), followed by this compound (255 mg, 1.0 mmol) and morpholine (0.105 mL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-morpholinoquinoline.
Ligand and Base Selection
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination.
| Ligand | Characteristics | When to Use |
| Triphenylphosphine (PPh₃) | Simple, inexpensive | For simple, unhindered substrates. |
| BINAP | Bidentate, chiral | Can provide good results for a range of substrates. |
| XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines | For challenging couplings, including those with hindered amines or less reactive aryl halides.[12] |
| Base | pKaH | Characteristics |
| NaOtBu | ~19 | Strong, non-nucleophilic, commonly used. |
| K₃PO₄ | ~12.3 | Milder, often used for more sensitive substrates. |
| Cs₂CO₃ | ~10.3 | Mild, soluble in some organic solvents. |
Applications in Drug Discovery
The novel heterocycles synthesized from this compound via these cross-coupling reactions are of significant interest to the pharmaceutical industry. The ability to rapidly generate diverse libraries of substituted quinolines allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Quinoline-based compounds have a wide range of therapeutic applications, including as anticancer, antimalarial, antibacterial, and antiviral agents.[13] The functional groups introduced through these reactions can serve as handles for further chemical modifications, enabling the fine-tuning of the pharmacological properties of the synthesized molecules.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the functionalization of the quinoline core at the 5-position. The protocols and guidelines presented in this technical guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop new molecules with potential applications in medicine and materials science. Careful consideration of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity in these powerful synthetic transformations.
References
- 1. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijnc.ir [ijnc.ir]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 5-Iodoquinoline Derivatives via the Pfitzinger Reaction
Introduction: The Strategic Importance of 5-Iodoquinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1] Its derivatives are integral to drugs with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of a halogen atom, such as iodine, at the 5-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. These halogenated quinolines serve as versatile intermediates for further functionalization through cross-coupling reactions, expanding their utility in drug discovery programs.[2]
The Pfitzinger reaction, a classic and reliable method in heterocyclic chemistry first reported by Wilhelm Pfitzinger in 1886, provides a direct and efficient route to quinoline-4-carboxylic acids.[1] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] This application note provides a detailed experimental protocol for the synthesis of 5-iodoquinoline-4-carboxylic acid derivatives using 5-iodoisatin as the starting material, tailored for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to the synthesis, and provide insights into troubleshooting and characterization of the final products.
Reaction Mechanism and Workflow
The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism.[3][4] The process begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring, leading to the formation of a keto-acid intermediate.[3] This intermediate then undergoes condensation with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which tautomerizes to the more stable enamine.[3] Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[3]
To ensure the success of the synthesis, it is crucial to control several key parameters. The initial ring-opening of isatin is a critical step; ensuring the complete dissolution of isatin in the basic solution before the addition of the carbonyl compound can prevent incomplete conversion.[5][6] The stoichiometry of the reactants also plays a significant role, with an excess of the carbonyl compound often employed to drive the reaction to completion.[5]
Below is a graphical representation of the general workflow for the Pfitzinger synthesis of this compound derivatives.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 5-Iodoisatin | Technical Grade | Sigma-Aldrich | Store in a cool, dry place. |
| Carbonyl Compound | Reagent Grade | Various | e.g., Acetone, Ethyl acetoacetate |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific | Corrosive; handle with care. |
| Ethanol (EtOH) | Anhydrous | VWR | Flammable. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive; use in a fume hood. |
| Acetic Acid | Glacial | EMD Millipore | Corrosive and flammable. |
| Diethyl Ether | Anhydrous | Alfa Aesar | Extremely flammable. |
| Deionized Water | N/A | In-house |
Safety Precautions: The Pfitzinger reaction involves the use of strong bases, corrosive acids, and flammable organic solvents.[1] It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Synthesis of 2-Methyl-5-iodoquinoline-4-carboxylic Acid
This protocol details the synthesis of a representative this compound derivative using acetone as the carbonyl compound.
-
Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (5.9 g, 0.105 mol) in a mixture of absolute ethanol (20 mL) and deionized water (5 mL).
-
To this basic solution, add 5-iodoisatin (2.73 g, 0.01 mol) and stir the mixture at room temperature. A color change should be observed, indicating the formation of the potassium salt of the opened isatin derivative.[6]
-
-
Reaction with Carbonyl Compound:
-
Reflux:
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).
-
Carefully acidify the aqueous solution with glacial acetic acid or dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[1][8]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[8]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-methyl-5-iodoquinoline-4-carboxylic acid.[1]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis of 5-iodoisatin. | Ensure complete dissolution of 5-iodoisatin in the basic solution before adding the carbonyl compound.[5][6] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the reaction is maintained at the appropriate reflux temperature.[5][6] | |
| Tar Formation | Self-condensation of the carbonyl compound or polymerization of intermediates under strongly basic conditions. | Add the carbonyl compound slowly and portion-wise to the reaction mixture.[5][6] Avoid excessively high temperatures.[6] |
| Incomplete Conversion | Suboptimal base concentration or stoichiometry of reactants. | Optimize the concentration of the base. Use a slight excess of the carbonyl compound to drive the reaction to completion.[5] |
Characterization of this compound Derivatives
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the final product. The presence of characteristic peaks in the aromatic region, along with signals corresponding to the substituents on the quinoline ring, will confirm the successful synthesis.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.[9]
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Mechanism of the Pfitzinger Reaction
The following diagram illustrates the key steps in the Pfitzinger reaction mechanism for the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. benchchem.com [benchchem.com]
- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Resurgence of a Privileged Scaffold: A Technical Guide to the Application of 5-Iodoquinoline in Antimicrobial Agent Development
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the revitalization of established pharmacophores. Among these, the quinoline ring system, a privileged structure in medicinal chemistry, continues to yield promising candidates. The strategic incorporation of a halogen atom, such as iodine at the 5-position, has been shown to modulate the physicochemical properties and enhance the biological activity of these derivatives.[1] This guide provides an in-depth exploration of the application of 5-iodoquinoline in the development of new antimicrobial agents, offering both foundational knowledge and actionable laboratory protocols for researchers, scientists, and drug development professionals.
The Quinoline Core: A Foundation for Antimicrobial Activity
The quinoline scaffold is a versatile platform for the design of antimicrobial agents. Its derivatives, most notably the fluoroquinolones, have been a cornerstone of antibacterial therapy for decades.[2][3] The primary mechanism of action for quinolone-based antibacterials is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][4] These type II topoisomerases are crucial for DNA replication, recombination, and repair in bacteria.[1] By forming a ternary complex with the enzyme and DNA, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[3][4][5] This targeted mechanism offers a degree of selectivity for bacterial cells, as mammalian cells possess structurally different topoisomerases that are less susceptible to inhibition.[1]
The introduction of an iodine atom at the 5-position of the quinoline ring can significantly influence the compound's antimicrobial profile. This modification can alter the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its ability to penetrate bacterial cell walls and interact with its target enzymes.
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of novel this compound derivatives is a critical step in exploring their therapeutic potential. A variety of synthetic routes can be employed, with the choice of method often depending on the desired substituents on the quinoline ring. One efficient approach is a one-pot, three-component reaction, which offers advantages such as rapid execution, cost-effective catalysts, and high product yields.[6]
Protocol 1: One-Pot Synthesis of 6-Iodo-substituted Carboxy-quinolines
This protocol describes a general method for the synthesis of 6-iodo-substituted carboxy-quinolines, which can be adapted for this compound derivatives by using the appropriate iodo-aniline starting material.[1][6]
Materials:
-
5-Iodo-aniline
-
Substituted aldehyde (e.g., benzaldehyde derivatives)
-
Pyruvic acid
-
Acetic acid (solvent)
-
Trifluoroacetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid.
-
Add pyruvic acid (1 equivalent) to the mixture.
-
Add a catalytic amount of trifluoroacetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold acetic acid and then with water to remove any remaining impurities.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques (e.g., FT-IR, MS, ¹H NMR, and ¹³C NMR spectroscopy).
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodoquinoline: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Application Note and Protocols
Abstract
The quinoline motif is a privileged heterocyclic scaffold that constitutes the core of numerous therapeutic agents. Within the diverse landscape of quinoline-based compounds, 5-iodoquinoline has emerged as a particularly valuable building block for the development of novel anticancer drugs. The strategic placement of the iodine atom at the 5-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in anticancer drug discovery. It includes detailed protocols for the synthesis of bioactive derivatives, a discussion of their mechanisms of action, and an analysis of structure-activity relationships, all grounded in authoritative scientific literature.
The Strategic Advantage of this compound in Anticancer Drug Design
Quinoline derivatives have a long-standing history in medicinal chemistry, with many demonstrating significant efficacy against a range of cancer cell lines[1]. Their mechanisms of action are diverse, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[1]. The introduction of an iodine atom at the 5-position of the quinoline ring is a key design element that unlocks a vast chemical space for drug discovery.
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at this position. This modularity is crucial for:
-
Exploring Structure-Activity Relationships (SAR): By systematically varying the substituent at the 5-position, researchers can probe the specific interactions between the quinoline scaffold and its biological target, leading to the identification of compounds with enhanced potency and selectivity.
-
Tuning Physicochemical Properties: The nature of the substituent at the 5-position can be modulated to optimize key drug-like properties, including solubility, lipophilicity, and metabolic stability.
-
Accessing Novel Chemical Matter: The versatility of cross-coupling reactions allows for the synthesis of complex and diverse molecular architectures that would be difficult to access through other synthetic routes.
Synthetic Protocols for the Derivatization of Quinoline Scaffolds
The following protocols provide detailed, step-by-step methodologies for the synthesis of anticancer agents derived from quinoline precursors. While Protocol 1 starts from an 8-hydroxyquinoline precursor to generate sulfonamides at the 5-position, it serves as a well-documented example of functionalization at this critical position and includes corresponding biological activity data. Protocols 2 and 3 are exemplary procedures for the Suzuki and Sonogashira coupling reactions, which are the primary applications for this compound.
Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
This protocol is adapted from the synthesis of biologically active 8-hydroxy-N-substituted-quinoline-5-sulfonamides[2].
Reaction Scheme:
Materials:
-
8-hydroxyquinoline
-
Chlorosulfonic acid
-
Appropriate amine (e.g., propargylamine, N-methylpropargylamine)
-
Anhydrous acetonitrile
-
Cisplatin and Doxorubicin (for biological assays)
-
Cancer cell lines (e.g., C-32, MDA-MB-231, A549)[2]
-
Normal human dermal fibroblasts (HFF-1)[2]
-
WST-1 assay kit
Procedure:
-
Synthesis of 8-hydroxyquinoline-5-sulfonyl chloride (2):
-
Carefully add 8-hydroxyquinoline (1) to an excess of chlorosulfonic acid at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly pouring the mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride (2)[2].
-
-
Synthesis of 8-hydroxy-N-R-quinoline-5-sulfonamides (3a-f):
-
Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (2) in anhydrous acetonitrile.
-
Add a four-fold molar excess of the desired amine (e.g., propargylamine for 3a, N-methylpropargylamine for 3c) to the solution at room temperature[2].
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-hydroxy-N-R-quinoline-5-sulfonamide[2].
-
-
In Vitro Anticancer Activity Evaluation:
-
Culture human cancer cell lines (C-32, MDA-MB-231, A549) and normal HFF-1 cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the synthesized compounds (3a-f) for 72 hours. Cisplatin and doxorubicin are used as positive controls[2].
-
Assess cell viability using the WST-1 assay according to the manufacturer's instructions[2].
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) from the dose-response curves[2].
-
Data Presentation: Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamides
| Compound | C-32 (IC50 µM) | MDA-MB-231 (IC50 µM) | A549 (IC50 µM) | HFF-1 (IC50 µM) |
| 3c | 10.3 ± 0.9 | 12.5 ± 1.1 | 11.2 ± 1.0 | >100 |
| Cisplatin | 10.8 ± 0.9 | 11.9 ± 1.0 | 11.5 ± 1.0 | 25.4 ± 2.2 |
| Doxorubicin | 0.11 ± 0.01 | 0.15 ± 0.01 | 0.13 ± 0.01 | 0.21 ± 0.02 |
Data extracted from Reference[2]. Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. The high IC50 value against the normal HFF-1 cell line suggests a degree of selectivity for cancer cells.
Protocol 2: Exemplary Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general and adaptable procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, based on established methods[3][4][5][6].
dot
Caption: Sonogashira Coupling Workflow.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). [7]2. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol) via syringe. [7]4. Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-alkynylquinoline derivative.
Mechanisms of Anticancer Action
Quinoline-based anticancer agents exert their effects through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival. [1]
-
Kinase Inhibition: Many quinoline derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, they can target epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others, thereby blocking downstream signaling required for cell growth, proliferation, and angiogenesis. [1]* Tubulin Polymerization Inhibition: Some quinoline derivatives can bind to tubulin, the protein subunit of microtubules. By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [8]* DNA Damage and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, distorting the double helix and interfering with DNA replication and transcription. Others can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to the accumulation of DNA strand breaks and cell death. [9]* Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death. For instance, the active compound 3c from Protocol 1 was shown to alter the expression of BCL-2 and BAX genes, key regulators of the apoptotic cascade. [2] dot
Caption: Plausible Anticancer Mechanisms.
Conclusion
This compound is a powerful and versatile building block in the design and synthesis of novel anticancer agents. Its utility in modern cross-coupling chemistry provides a robust platform for generating diverse libraries of compounds for biological screening. The protocols and data presented herein offer a foundational guide for researchers to harness the potential of this important scaffold. Future work will undoubtedly continue to expand the repertoire of bioactive molecules derived from this compound, leading to the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Iodine Biofortification in Plants Using 5-Iodoquinoline
Introduction: The Rationale for 5-Iodoquinoline in Iodine Biofortification
Iodine is an essential micronutrient for human health, critical for the synthesis of thyroid hormones that regulate metabolism and neurological development. Iodine deficiency is a significant global health issue, and biofortification of staple crops presents a promising strategy to increase dietary iodine intake. While inorganic forms of iodine like potassium iodide (KI) and potassium iodate (KIO₃) have been commonly used for biofortification, recent research has explored the potential of organic iodine compounds.
This compound, a heterocyclic aromatic compound, emerges as a candidate for iodine biofortification due to several potential advantages. As a xenobiotic, plants have evolved mechanisms to absorb and metabolize such foreign compounds, which can be leveraged for iodine delivery.[1][2][3][4][5] The uptake of organic molecules can sometimes be more efficient and can influence the plant's secondary metabolism, potentially enhancing its nutritional value and stress resilience.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for iodine biofortification in plants. The protocols outlined below are designed to be robust and reproducible, with explanations of the scientific principles behind the experimental choices.
Preparation of this compound Application Solution
The low aqueous solubility of many organic compounds, including quinoline derivatives, presents a challenge for their application in biological systems.[6] Therefore, a carefully prepared stock solution is crucial for consistent and effective application.
Protocol 1: Preparation of this compound Stock Solution
| Step | Procedure | Rationale |
| 1 | Weighing: Accurately weigh the desired amount of this compound powder in a fume hood using an analytical balance. | Precision is key for accurate final concentrations. |
| 2 | Initial Dissolution: In a glass beaker, dissolve the this compound powder in a small volume of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. | This compound is expected to have low water solubility. A co-solvent is necessary for initial dissolution. DMSO is a common choice for dissolving hydrophobic compounds for biological assays.[6] |
| 3 | Sonication: Place the beaker in an ultrasonic bath and sonicate for 10-15 minutes. | Sonication helps to break down any aggregates and ensures complete dissolution of the compound. |
| 4 | Dilution: Gradually add deionized water to the dissolved this compound while stirring continuously to create a concentrated stock solution (e.g., 10 mM). | Gradual addition of water helps to prevent precipitation of the compound. |
| 5 | Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. | This removes any microbial contamination that could interfere with the experiment. |
| 6 | Storage: Store the stock solution in a dark, airtight container at 4°C. | Protects the solution from photodegradation and maintains its stability. |
Application of this compound to Plants
The method of application can significantly influence the uptake and distribution of this compound within the plant. The following protocols describe three common methods: soil drench, foliar spray, and hydroponic application.
Soil Drench Application
This method involves applying the this compound solution directly to the soil, allowing for uptake by the roots.
Protocol 2: Soil Drench Application
| Step | Procedure | Rationale |
| 1 | Plant Acclimatization: Grow the desired plant species in pots with a standardized soil mix under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle) for a designated period before treatment. | Ensures uniformity among experimental plants and reduces stress from transplanting. |
| 2 | Preparation of Working Solution: Dilute the this compound stock solution with nutrient solution or deionized water to the desired final concentration (e.g., 10 µM or 50 µM). | These concentrations have been shown to be effective for other iodoquinoline derivatives. |
| 3 | Application: Evenly apply a specific volume of the working solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching. | Ensures consistent exposure of the root system to the compound. |
| 4 | Control Group: Treat a control group of plants with a solution containing the same concentration of the co-solvent (e.g., DMSO) used to prepare the stock solution, but without this compound. | This accounts for any potential effects of the solvent on plant growth and physiology. |
| 5 | Monitoring: Observe the plants regularly for any signs of phytotoxicity, such as leaf discoloration, wilting, or stunted growth. | High concentrations of xenobiotics can be toxic to plants. |
Foliar Spray Application
Foliar application involves spraying the this compound solution directly onto the leaves, allowing for absorption through the cuticle and stomata.
Protocol 3: Foliar Spray Application
| Step | Procedure | Rationale |
| 1 | Preparation of Working Solution: Dilute the this compound stock solution to the desired concentration. Add a non-ionic surfactant (e.g., Tween 20 at 0.05% v/v) to the solution. | The surfactant reduces the surface tension of the droplets, allowing for better spreading and adhesion to the leaf surface, which enhances uptake. |
| 2 | Application: Using a fine-mist sprayer, apply the solution to the adaxial and abaxial surfaces of the leaves until runoff. Perform the application during the cooler parts of the day (early morning or late evening) to minimize evaporation. | Ensures thorough coverage and maximizes the time for absorption. |
| 3 | Control Group: Treat a control group with a solution containing the co-solvent and surfactant, but no this compound. | Differentiates the effects of this compound from those of the application solution components. |
Hydroponic Application
Hydroponics allows for precise control over the nutrient environment and direct exposure of the roots to the treatment solution.
Protocol 4: Hydroponic Application
| Step | Procedure | Rationale |
| 1 | Hydroponic Setup: Grow plants in a hydroponic system with a complete nutrient solution. | Provides a controlled environment for studying root uptake. |
| 2 | Application: Add the this compound stock solution directly to the hydroponic reservoir to achieve the desired final concentration. | Ensures continuous and uniform exposure of the roots to the compound. |
| 3 | Solution Monitoring: Monitor the pH and electrical conductivity of the nutrient solution regularly and adjust as needed. | Maintains optimal growing conditions for the plants. |
| 4 | Control Group: Maintain a separate hydroponic system with a nutrient solution containing the co-solvent but no this compound. | Isolates the effects of this compound. |
Caption: Proposed mechanisms of this compound uptake by plant roots.
Metabolism of this compound in Plants
Plants metabolize xenobiotics in a three-phase process analogous to the "green liver" concept. [1][2][3][4][5]
-
Phase I: Transformation: The this compound molecule is functionalized, typically through oxidation, reduction, or hydrolysis, to increase its reactivity and water solubility. Cytochrome P450 monooxygenases are key enzymes in this phase. [2][4]* Phase II: Conjugation: The functionalized molecule is conjugated with endogenous molecules like sugars, amino acids, or glutathione. This further increases its water solubility and reduces its toxicity.
-
Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or apoplast, or incorporated into cell wall components.
Diagram 3: Proposed Metabolic Pathway of this compound in Plants
Caption: Proposed three-phase metabolism of this compound in plant cells.
Environmental Considerations: Stability and Degradation
The environmental fate of this compound is a critical consideration. As a halogenated aromatic compound, its persistence in the soil needs to be evaluated.
-
Photodegradation: Quinoline, the parent compound, is known to undergo photodegradation in water, with its half-life being influenced by factors like pH and the presence of dissolved organic matter. [7]Iodo-substituted quinolines are also expected to be susceptible to photodegradation.
-
Microbial Degradation: Soil microorganisms play a significant role in the degradation of organic compounds. [8][9]Several bacterial strains have been identified that can degrade quinoline and its derivatives. [10][11][12]The presence of the iodine substituent may affect the rate and pathway of microbial degradation.
Table 1: Estimated Environmental Fate of this compound
| Parameter | Expected Behavior | Rationale |
| Soil Half-life | Moderately persistent | The half-life of many organic pesticides in soil ranges from days to months. [13]The specific half-life of this compound will depend on soil type, microbial activity, and environmental conditions. |
| Photodegradation | Likely to occur | Aromatic compounds, including quinolines, are susceptible to photodegradation. [7] |
| Biodegradation | Possible | Soil microorganisms can degrade halogenated aromatic compounds. [10][11]The specific pathways for this compound are yet to be determined. |
Impact on Plant Physiology and Secondary Metabolism
The application of xenobiotics can induce stress responses in plants, leading to changes in their physiology and secondary metabolism.
-
Antioxidant Enzymes: Plants possess an antioxidant defense system, including enzymes like catalase and peroxidase, to mitigate oxidative stress. [14][15][16][17][18][19]The application of this compound may alter the activity of these enzymes.
-
Phenolic Compounds: Phenolic compounds are a diverse group of secondary metabolites with antioxidant properties that play a role in plant defense. [18][20][21][22]The application of this compound could influence the biosynthesis and accumulation of these compounds.
Table 2: Expected Physiological Responses of Plants to this compound
| Physiological Parameter | Expected Response | Rationale |
| Catalase Activity | May increase or decrease | Changes in catalase activity are a common response to various biotic and abiotic stresses. [14][15][16][17][19] |
| Peroxidase Activity | Likely to increase | Peroxidases are involved in a wide range of stress responses, including the detoxification of xenobiotics. [14][15][16][17][19] |
| Total Phenolic Content | Likely to increase | Plants often increase the production of phenolic compounds in response to stress. [18][20][21][22] |
Conclusion and Future Directions
This compound holds promise as a novel compound for iodine biofortification of plants. The protocols provided in these application notes offer a framework for conducting robust and reproducible research in this area. However, it is important to acknowledge that further research is needed to fully elucidate the mechanisms of this compound uptake, transport, and metabolism in different plant species. Specific studies on its environmental fate and its impact on the nutritional quality and safety of biofortified crops are also essential before its widespread application.
References
- 1. Plant metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. minervamedica.it [minervamedica.it]
- 4. Phase I xenobiotic metabolic systems in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. Age-related changes in catalase and peroxidase activities in the excised leaves of Eleusine coracana Gaertin. cv PR 202 during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotechjournal.in [biotechjournal.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Peroxide Levels and the Activities of Catalase, Peroxidase, and Indoleacetic Acid Oxidase during and after Chilling Cucumber Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-nps.or.kr [e-nps.or.kr]
- 21. Antioxidant Activity, Total Phenolic and Flavonoid Content and LC–MS Profiling of Leaves Extracts of Alstonia angustiloba | MDPI [mdpi.com]
- 22. Ontogenetic Variation of Total Phenolics and Antioxidant Activity in Roots, Leaves and Flowers of Astragalus compactus Lam. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 5-Iodoquinoline
<_
Introduction: The Strategic Importance of the Quinoline Scaffold and 5-Iodoquinoline as a Versatile Precursor
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely functionalize this heterocyclic system is therefore of paramount importance in drug discovery and development. This compound has emerged as a key building block, offering a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations, celebrated for their efficiency and functional group tolerance, provide a powerful toolkit for constructing complex molecular architectures centered on the quinoline core.[1][2][3][4][5] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscores the profound impact of these reactions on modern organic synthesis.[3][4][6]
This comprehensive guide provides detailed application notes and field-proven protocols for the most pivotal palladium-catalyzed reactions involving this compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers in their synthetic endeavors.
Core Palladium-Catalyzed Transformations of this compound
Palladium's unique ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), is the cornerstone of its catalytic prowess in cross-coupling reactions.[1][2] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination.[1][2][4] For the Heck reaction, the cycle involves coordination and carbopalladation followed by beta-hydride elimination.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][7][8] This reaction couples this compound with a variety of organoboron reagents in the presence of a palladium catalyst and a base.[8][9] Its mild conditions and tolerance of a wide range of functional groups make it a highly versatile tool.[1]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of this compound to a Pd(0) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][2][9]
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 5-Phenylquinoline
Materials:
-
This compound (1 mmol, 255 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)
-
Toluene/Water (4:1, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Heck-Mizoroki Reaction: Alkenylation of this compound
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an alkene.[1][10][11] This reaction is highly valuable for the synthesis of substituted alkenes and for intramolecular cyclizations.[12]
Mechanistic Rationale: The Heck reaction catalytic cycle begins with the oxidative addition of this compound to a Pd(0) catalyst.[3][13] The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (carbopalladation) step, where the quinolyl group is transferred to one of the alkene carbons, and the palladium to the other.[3] Finally, a β-hydride elimination occurs to form the substituted alkene product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst.[3]
Visualization of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Synthesis of 5-((E)-2-phenylvinyl)quinoline
Materials:
-
This compound (1 mmol, 255 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve this compound in DMF.
-
Add triethylamine and styrene to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Heck Coupling of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | Cyclohexene | Herrmann's Catalyst | NaOAc | DMA | 120 | 18 | 65 |
Sonogashira Coupling: Synthesis of Alkynylquinolines
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of this compound to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium complex yields the alkynylquinoline and regenerates the Pd(0) catalyst.[15]
Protocol: Synthesis of 5-(Phenylethynyl)quinoline
Materials:
-
This compound (1 mmol, 255 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 12 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/dppf | CuI | K₂CO₃ | DMF | 80 | 8 | 91 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has become a vital tool for the synthesis of arylamines.[7][16][17] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[16]
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination starts with the oxidative addition of this compound to a Pd(0) complex.[17][18][19] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. Finally, reductive elimination yields the 5-aminoquinoline product and regenerates the Pd(0) catalyst.[16][17][18][19]
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchtrend.net [researchtrend.net]
- 6. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. ajphr.com [ajphr.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Iodchinolin für das biologische Screening
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 30. Dezember 2025 Dokument-ID: AN-5IQ-DE-20251230
Zusammenfassung
Das Chinolin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von pharmazeutisch wirksamen Substanzen vorkommt.[1][2] 5-Iodchinolin dient als außergewöhnlich vielseitiger Baustein für die Wirkstoffforschung. Das Iodatom an der C5-Position ist eine ideale reaktive Gruppe für Palladium-katalysierte Kreuzkupplungsreaktionen und ermöglicht so die effiziente Synthese großer und diverser Substanzbibliotheken.[3] Diese Application Note bietet einen detaillierten Leitfaden und validierte Protokolle für die Derivatisierung von 5-Iodchinolin mittels Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine robuste methodische Grundlage zur Erzeugung neuartiger Moleküle für das biologische Screening an die Hand zu geben.
Einleitung: Die strategische Bedeutung von 5-Iodchinolin
Chinolin und seine Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antikanzerogene, antimikrobielle, entzündungshemmende und antimalarische Eigenschaften.[2][4][5] Die Fähigkeit, das Chinolin-Grundgerüst gezielt zu modifizieren, ist entscheidend für die Optimierung der pharmakologischen Eigenschaften und die Erforschung von Struktur-Wirkungs-Beziehungen (SAR).
5-Iodchinolin ist ein strategisch wertvolles Ausgangsmaterial. Die C-I-Bindung ist im Vergleich zu C-Br- oder C-Cl-Bindungen reaktiver, was typischerweise mildere Reaktionsbedingungen in Kreuzkupplungsreaktionen ermöglicht. Dies erhöht die Toleranz gegenüber empfindlichen funktionellen Gruppen und erweitert den Spielraum für die molekulare Diversifizierung erheblich.[6] Dieser Leitfaden konzentriert sich auf drei der leistungsfähigsten Methoden zur Funktionalisierung von 5-Iodchinolin.
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf illustriert die strategische Nutzung von 5-Iodchinolin zur Erzeugung einer diversifizierten Bibliothek für das anschließende biologische Screening.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung von 5-Iodchinolin bis zum biologischen Screening.
Kernstrategien zur Derivatisierung: Protokolle und Einblicke
Die folgenden Protokolle sind als robuste Ausgangspunkte konzipiert. Eine Optimierung der Reaktionsbedingungen (z. B. Katalysatorbeladung, Basen- und Lösungsmittelwahl) für spezifische Substrate wird empfohlen.
Suzuki-Miyaura-Kupplung: Synthese von 5-Arylchinolinen
Kausalität der Methode: Die Suzuki-Kupplung ist eine der zuverlässigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[7][8] Sie ermöglicht die Einführung einer breiten Palette von Aryl- und Heteroarylgruppen, was für die Nachahmung von Biaryl-Strukturen in bekannten Pharmakophoren oder zur Modulation der sterischen und elektronischen Eigenschaften des Moleküls von entscheidender Bedeutung ist.
Allgemeines Reaktionsschema:
5-Iodchinolin + R-B(OH)₂ --[Pd-Katalysator, Base]--> 5-R-Chinolin
Detailliertes Versuchsprotokoll:
-
Materialien:
-
5-Iodchinolin (1.0 Äq.)
-
Aryl- oder Heteroarylboronsäure (1.2–1.5 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphin (PCy₃) (4 mol%) oder SPhos (4 mol%)
-
Kaliumphosphat (K₃PO₄), fein gepulvert (2.0–3.0 Äq.)
-
Lösungsmittel: 1,4-Dioxan und Wasser (z. B. im Verhältnis 4:1)
-
-
Versuchsaufbau:
-
Ein ofengetrockneter Schlenkkolben wird mit einem Magnetrührstab ausgestattet.
-
Der Kolben wird mit 5-Iodchinolin, der Boronsäure und K₃PO₄ befüllt.
-
Der Kolben wird verschlossen, evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.[9]
-
-
Reaktionsdurchführung:
-
Unter Inertgasatmosphäre werden das entgaste Lösungsmittelgemisch, der Palladium-Katalysator und der Ligand zugegeben.[10]
-
Die Reaktionsmischung wird auf 80–100 °C erhitzt und für 4–18 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die organische Phase wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Arylchinolin-Derivat zu erhalten.
-
Sonogashira-Kupplung: Synthese von 5-Alkinylchinolinen
Kausalität der Methode: Die Sonogashira-Kupplung ist die führende Methode zur Synthese von Arylalkinen durch die Bildung einer C(sp²)-C(sp)-Bindung.[6][11] Die Einführung einer Alkingruppe schafft eine lineare, starre Verlängerung des Moleküls, die für das Abtasten tiefer hydrophober Taschen in Proteinbindungsstellen nützlich ist. Zudem dient das Alkin als vielseitiger Synthesebaustein, beispielsweise für die Synthese von 1,2,3-Triazolen mittels "Click-Chemie".[12]
Allgemeines Reaktionsschema:
5-Iodchinolin + H-C≡C-R --[Pd-Kat., Cu(I)-Kokat., Base]--> 5-(C≡C-R)-Chinolin
Detailliertes Versuchsprotokoll:
-
Materialien:
-
5-Iodchinolin (1.0 Äq.)
-
Terminales Alkin (1.2 Äq.)
-
Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Kupfer(I)-iodid (CuI) (2-5 mol%)
-
Base: Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2.0–3.0 Äq.)
-
Lösungsmittel: Tetrahydrofuran (THF) oder Dimethylformamid (DMF), wasserfrei
-
-
Versuchsaufbau:
-
Ein ofengetrockneter Schlenkkolben wird mit einem Magnetrührstab ausgestattet.
-
Der Kolben wird mit 5-Iodchinolin, Pd(PPh₃)₂Cl₂ und CuI befüllt.
-
Der Kolben wird verschlossen und dreimal mit Inertgas gespült.
-
-
Reaktionsdurchführung:
-
Das wasserfreie Lösungsmittel, die Base und das terminale Alkin werden unter Inertgasatmosphäre zugegeben.[13]
-
Die Reaktion wird bei Raumtemperatur für 8–24 Stunden gerührt. Bei weniger reaktiven Substraten kann ein leichtes Erwärmen (40–60 °C) erforderlich sein.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
-
Aufarbeitung und Reinigung:
-
Das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
-
Buchwald-Hartwig-Aminierung: Synthese von 5-Aminochinolinen
Kausalität der Methode: Die Buchwald-Hartwig-Aminierung hat die Synthese von Arylaminen revolutioniert, indem sie eine hochgradig allgemeingültige Methode zur Bildung von C-N-Bindungen bereitstellt.[14][15] Die Einführung von primären oder sekundären Aminen an der C5-Position kann die physikochemischen Eigenschaften, wie Löslichkeit und pKa, drastisch verändern und neue Wasserstoffbrückenbindungs-Interaktionen mit biologischen Zielstrukturen ermöglichen.[16]
Allgemeines Reaktionsschema:
5-Iodchinolin + H-NR¹R² --[Pd-Kat., Ligand, Base]--> 5-(NR¹R²)-Chinolin
Detailliertes Versuchsprotokoll:
-
Materialien:
-
5-Iodchinolin (1.0 Äq.)
-
Primäres oder sekundäres Amin (1.2–2.0 Äq.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: XPhos oder RuPhos (2-4 mol%)
-
Base: Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1.5–2.5 Äq.)
-
Lösungsmittel: Toluol oder Dioxan, wasserfrei
-
-
Versuchsaufbau:
-
In einem Handschuhfach oder unter strengen Schlenk-Bedingungen wird ein ofengetrockneter Kolben mit Pd₂(dba)₃, dem Liganden und der Base befüllt.
-
5-Iodchinolin und das wasserfreie Lösungsmittel werden zugegeben.
-
-
Reaktionsdurchführung:
-
Das Amin wird zur Mischung gegeben. Bei festen Aminen werden diese zusammen mit den anderen Feststoffen eingewogen.
-
Der Kolben wird versiegelt und die Reaktionsmischung bei 80–110 °C für 6–24 Stunden gerührt.[17]
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und durch eine kurze Kieselgelsäule (Plug) filtriert, um Palladiumreste zu entfernen. Der Filterkuchen wird mit Ethylacetat nachgespült.
-
Das Filtrat wird eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt.
-
Datenpräsentation und Screening-Vorbereitung
Nach der Synthese und Reinigung ist eine sorgfältige Charakterisierung (¹H-NMR, ¹³C-NMR, HRMS) und Reinheitsbestimmung (z. B. durch HPLC, >95 %) für jedes Derivat unerlässlich, bevor es dem biologischen Screening zugeführt wird.
Beispieldaten für eine Derivatbibliothek
Die folgende Tabelle fasst hypothetische Ergebnisse für eine kleine, aus 5-Iodchinolin synthetisierte Bibliothek zusammen. Solche Tabellen sind entscheidend für die Verfolgung von SAR-Trends.
| ID | Reaktionstyp | Kupplungspartner | Ausbeute (%) | Reinheit (%) | Biologische Aktivität (IC₅₀, µM) |
| 5IQ-S01 | Suzuki | 4-Methoxyphenylboronsäure | 85 | >98 | 10.5 |
| 5IQ-S02 | Suzuki | Pyridin-3-ylboronsäure | 72 | >99 | 5.2 |
| 5IQ-So01 | Sonogashira | Phenylacetylen | 91 | >99 | 25.1 |
| 5IQ-So02 | Sonogashira | 3-Hydroxy-3-methyl-1-butin | 78 | >97 | 8.9 |
| 5IQ-B01 | Buchwald-H. | Morpholin | 88 | >99 | >50 |
| 5IQ-B02 | Buchwald-H. | Anilin | 65 | >95 | 15.7 |
Vorbereitung für das Hochdurchsatz-Screening (HTS)
-
Stammlösungen: Die gereinigten Verbindungen werden typischerweise in Dimethylsulfoxid (DMSO) zu einer hohen Konzentration (z. B. 10 mM) gelöst.
-
Plattierung: Die Stammlösungen werden in für das Screening geeignete Plattenformate (z. B. 96- oder 384-Well-Platten) überführt und seriell verdünnt, um Konzentrations-Wirkungs-Kurven zu erstellen.
-
Qualitätskontrolle: Vor dem Screening sollten die Platten auf Ausfällungen der Substanzen untersucht werden.
Fazit
5-Iodchinolin ist ein leistungsstarker und vielseitiger Baustein für die Synthese von Substanzbibliotheken. Die in dieser Application Note beschriebenen robusten Protokolle für die Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen ermöglichen Forschern den schnellen Zugang zu einer breiten Palette von strukturell diversen Chinolin-Derivaten. Die systematische Anwendung dieser Methoden, gefolgt von einer sorgfältigen Reinigung und Charakterisierung, legt eine solide Grundlage für erfolgreiche biologische Screening-Kampagnen und nachfolgende Programme zur Leitstrukturoptimierung.
Referenzen
-
Gül, H. I., Göktaş, M., Sakallı, C. B., Kazancı, H., & Çelikoğlu, E. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. --INVALID-LINK--
-
Muthumani, P., Venkataraman, S., Meera, R., Nayak, G., Chidambaranathan, N., Devi, P., & Kameswari, B. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 604-613. --INVALID-LINK--
-
Gupta, H., & Singh, R. (2020). Biological Activities of Quinoline Derivatives. ResearchGate. --INVALID-LINK--
-
Li, W., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. --INVALID-LINK--
-
Singh, P., & Kumar, A. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(31), 21398-21415. --INVALID-LINK--
-
Vasile, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1899. --INVALID-LINK--
-
BenchChem. (n.d.). 5-Iodoquinolin-8-ol | CAS 13207-63-1. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
ChemScene. (n.d.). 5-Iodoquinoline | CAS 1006-50-4. --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. --INVALID-LINK--
-
ECHEMI. (n.d.). This compound | CAS 1006-50-4. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. --INVALID-LINK--
-
Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 23(23), 15263. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
PubChem. (n.d.). 5-Iodo-8-quinolinol. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Magano, J. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Derivatization of (R)-5,7-Difluorochroman-4-ol for Biological Screening Libraries. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. --INVALID-LINK--
-
Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
AK LECTURES. (2016). Sonogashira Coupling Reaction. YouTube. --INVALID-LINK--
-
Belay, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23663-23681. --INVALID-LINK--
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. --INVALID-LINK--
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Robust and Sensitive LC-MS/MS Method for the Quantitative Determination of 5-Iodoquinoline in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Iodoquinoline in human plasma. The method involves a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity over a concentration range of 0.5 to 500 ng/mL.[1] This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving this compound or structurally related compounds.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures found in a wide array of natural products, pharmaceuticals, and agrochemicals. This compound, a halogenated derivative, serves as a crucial building block in synthetic organic chemistry and is a potential intermediate or metabolite in various drug development programs. Given its potential biological activity and the need to understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and sensitive analytical method for its quantification in biological matrices is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2][3] The high selectivity of MS/MS detection minimizes the need for extensive chromatographic resolution, allowing for rapid analysis times.[2] This application note provides a comprehensive, field-proven protocol for the determination of this compound, designed to deliver trustworthy data for regulatory submissions and critical research decisions.
Principle of the Method
The method employs a protein precipitation (PPT) technique to extract this compound and an internal standard (IS) from human plasma. The resulting supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 analytical column, which retains the analyte based on its hydrophobicity. Following elution, the analyte enters the mass spectrometer's electrospray ionization (ESI) source, where it is ionized. The protonated molecular ion ([M+H]⁺) of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This specific transition (precursor ion → product ion) provides a high degree of selectivity and sensitivity for quantification.
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard, >98% purity)
-
5-Chloroquinoline (Internal Standard, IS, >98% purity)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Deionized Water, 18.2 MΩ·cm
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 5-Chloroquinoline (IS) in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to create working standards for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with ACN. This solution will be used for protein precipitation.
Sample Preparation Protocol
The following protocol outlines the protein precipitation extraction procedure for plasma samples.
-
Label 1.5 mL microcentrifuge tubes for blank, zero, CC, QC, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (human plasma) into the labeled tubes.
-
Spike 5 µL of the appropriate working standard solution (or blank diluent for blank/zero samples) into the corresponding tubes.
-
Vortex briefly (approx. 5 seconds) to mix.
-
Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except the blank. To the blank, add 200 µL of ACN. The addition of cold acetonitrile enhances protein precipitation efficiency.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
The instrumental parameters were optimized to achieve symmetric peak shapes, adequate retention, and maximum signal intensity. Positive ESI mode was chosen due to the basic nitrogen on the quinoline ring, which is readily protonated.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.0 min | 10% to 90% B |
| 2.0 - 2.5 min | 90% B |
| 2.5 - 2.6 min | 90% to 10% B |
| 2.6 - 3.5 min | 10% B (Re-equilibration) |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| MRM Transitions | |
| Analyte | Q1 Mass (amu) |
| This compound | 256.0 |
| 5-Chloroquinoline (IS) | 164.0 |
Rationale for MRM Transition: The precursor ion for this compound ([M+H]⁺) is m/z 256.0. The major fragmentation pathway involves the cleavage of the carbon-iodine bond, resulting in a stable quinoline cation fragment at m/z 129.1. This loss of a heavy iodine atom provides a highly specific and robust transition for quantification.
Diagram: LC-MS/MS Analysis Workflow
Caption: High-level overview of the LC-MS/MS analytical process.
Method Validation
The method was validated following the principles of the ICH M10 Bioanalytical Method Validation guideline.[1][4] The validation assessed selectivity, carryover, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Carryover
Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound or the IS. Carryover was assessed by injecting a blank sample immediately after the highest calibration standard (ULOQ). The response in the blank was less than 20% of the LLOQ for the analyte and less than 5% for the IS, meeting the acceptance criteria.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 ng/mL to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.995. The Lower Limit of Quantitation (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.[5]
Table 2: Calibration Curve Summary
| Level | Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ | 0.5 | 98.6 | 8.5 |
| CAL 2 | 1.0 | 101.2 | 6.2 |
| CAL 3 | 5.0 | 103.5 | 4.1 |
| CAL 4 | 25.0 | 99.8 | 3.5 |
| CAL 5 | 100.0 | 97.5 | 2.8 |
| CAL 6 | 250.0 | 98.9 | 3.1 |
| ULOQ | 500.0 | 100.5 | 4.3 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (75 ng/mL), and High (400 ng/mL). The results met the acceptance criteria of mean accuracy within ±15% of the nominal value (±20% for LLOQ) and precision (%CV) not exceeding 15% (20% for LLOQ).[1]
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 102.4 | 11.2 | 104.8 | 13.5 |
| Low QC | 1.5 | 96.8 | 7.8 | 98.5 | 9.1 |
| Mid QC | 75.0 | 99.1 | 5.4 | 101.3 | 6.6 |
| High QC | 400.0 | 101.5 | 4.9 | 99.7 | 5.8 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at Low and High QC concentrations. Recovery was determined by comparing the analyte peak area from extracted samples to that of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak area of post-extraction spiked samples to that of neat solutions.
-
Recovery: The mean extraction recovery for this compound was consistent and ranged from 91.5% to 95.8%.
-
Matrix Effect: The matrix factor was calculated to be between 0.95 and 1.03, indicating that ion suppression or enhancement from the plasma matrix was negligible.
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling, processing, and storage. The analyte was found to be stable under the following conditions (mean concentration within ±15% of nominal):
-
Bench-top stability: 8 hours at room temperature.
-
Autosampler stability: 24 hours at 10°C.
-
Freeze-thaw stability: 3 cycles from -80°C to room temperature.
-
Long-term stability: 90 days at -80°C.
Conclusion
A simple, rapid, and highly sensitive LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method utilizes a straightforward protein precipitation for sample cleanup and offers excellent performance characteristics that meet the stringent requirements of international bioanalytical validation guidelines.[1][4] With a linear range of 0.5 to 500 ng/mL and a short run time of 3.5 minutes, this method is well-suited for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Iodoquinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Iodoquinolines and the Advent of Microwave Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2][3] The introduction of a halogen atom, particularly iodine, at the C-5 position of the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. 5-Iodoquinoline derivatives are valuable intermediates in organic synthesis, enabling further functionalization through various cross-coupling reactions to generate novel drug candidates.[2]
Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[5][6][7] This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[5][8][9] The benefits of MAOS include higher product yields, improved purity, and milder reaction conditions, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[4][6][10]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of this compound derivatives, designed to be a valuable resource for researchers in drug discovery and development.
Scientific Rationale and Mechanistic Insights
The introduction of an iodine atom onto the quinoline ring is typically achieved through electrophilic iodination. The C-5 position of the quinoline nucleus is susceptible to electrophilic attack. The choice of the iodinating agent and the reaction conditions are crucial for achieving high regioselectivity and yield.
Commonly employed methods for the synthesis of iodoquinolines include the Sandmeyer reaction starting from the corresponding aminoquinoline or direct electrophilic iodination of the quinoline core.
Electrophilic Iodination of Quinoline
In this approach, an electrophilic iodine species is generated in situ or used directly to react with the electron-rich quinoline ring. A common and effective iodinating agent is iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the quinoline ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the this compound product. The use of microwave irradiation significantly accelerates this process by rapidly heating the reaction mixture to the desired temperature, thereby increasing the rate of reaction.[8]
Sandmeyer-Type Iodination
An alternative route to this compound involves the diazotization of 5-aminoquinoline followed by a Sandmeyer-type reaction.[11][12][13] In this multi-step process, the amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to displace the diazonium group and introduce the iodine atom. While traditionally a lengthy process, microwave assistance can expedite the diazotization and subsequent iodination steps.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Microwave-Assisted Direct Iodination of Quinoline using Iodine Monochloride
This protocol describes a rapid and efficient method for the direct iodination of quinoline at the 5-position using iodine monochloride under microwave irradiation.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Quinoline | Reagent Grade, ≥98% |
| Iodine Monochloride (1.0 M in Dichloromethane) | Synthesis Grade |
| Acetic Acid | Glacial, ACS Grade |
| Dichloromethane (DCM) | HPLC Grade |
| Saturated Sodium Thiosulfate Solution | Laboratory Grade |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade |
| Anhydrous Magnesium Sulfate | Laboratory Grade |
| Microwave Synthesizer | e.g., CEM Discover SP |
| Microwave-safe reaction vessels (10 mL) with caps | |
| Magnetic stir bars | |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Experimental Workflow
References
- 1. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijrpas.com [ijrpas.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
One-Pot Synthesis of Highly Functionalized Quinolines from Halogenated Precursors
An Application Guide for Advanced Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this core is paramount for modulating pharmacological activity and optimizing drug-like properties. This guide moves beyond single-step transformations to detail advanced one-pot, sequential cross-coupling strategies starting from dihaloquinolines. By exploiting the differential reactivity of carbon-halogen bonds, this approach enables the rapid, efficient, and atom-economical construction of complex, multi-functionalized quinoline derivatives without the need for intermediate isolation and purification. We provide detailed mechanistic insights, step-by-step protocols for Sonogashira/Suzuki and Suzuki/Buchwald-Hartwig sequences, and expert troubleshooting advice for researchers in drug development.
The Strategic Imperative for One-Pot Sequential Functionalization
In the quest for novel chemical entities, efficiency is key. Traditional multi-step syntheses, with their requisite work-ups and purifications at each stage, are often time-consuming, resource-intensive, and lead to significant product loss. One-pot syntheses, wherein multiple transformations are conducted in a single reaction vessel, represent a more elegant and sustainable paradigm.[1][2][3]
This guide focuses on a powerful subset of this methodology: one-pot sequential palladium-catalyzed cross-coupling . The central strategy involves a starting material, such as 5-bromo-8-iodoquinoline, that possesses multiple, orthogonally reactive sites. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[4][5] This inherent reactivity difference allows for a programmed, site-selective functionalization. First, a cross-coupling reaction is performed at the C-I position under conditions mild enough to leave the C-Br bond untouched. Upon completion, new reagents are introduced to the same vessel to initiate a second, distinct coupling reaction at the C-Br position.
This approach delivers two key advantages:
-
Molecular Diversity: It allows for the controlled and predictable installation of two different functional groups (e.g., alkynyl, aryl, amino) onto the quinoline core.
-
Process Efficiency: It drastically reduces synthesis time, solvent waste, and the potential for handling losses, aligning with the principles of green chemistry.
Foundational Cross-Coupling Reactions
Our protocols are built upon three of the most robust and versatile reactions in modern organic synthesis: the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. Understanding their catalytic cycles is crucial for troubleshooting and optimization.
The Palladium Catalytic Cycle: A Unifying Principle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species.[6][7] The cycle consists of three fundamental steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. This is typically the rate-determining step.[7]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[7][8][9]
Caption: Generalized Palladium Cross-Coupling Cycle.
Application Protocol 1: One-Pot Sonogashira/Suzuki Synthesis
This protocol describes the synthesis of a 5-aryl-8-alkynylquinoline derivative from 5-bromo-8-iodoquinoline. The Sonogashira coupling is performed first at the more reactive C-I bond, followed by a Suzuki coupling at the C-Br position.[10][11]
Experimental Workflow
Caption: Workflow for One-Pot Sonogashira/Suzuki Coupling.
Detailed Step-by-Step Methodology
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Palladium compounds are toxic, and bases can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 5-Bromo-8-iodoquinoline | 333.98 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene/THF (Solvent) | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk tube, add 5-bromo-8-iodoquinoline (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the tube with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous Toluene (8 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS. A new, less polar spot corresponding to the mono-alkynylated intermediate should appear.
Step 2: Suzuki Coupling 7. Once Step 1 is complete, add the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and an aqueous solution of K₂CO₃ (3.0 mmol in 2 mL water) directly to the reaction mixture. 8. Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. 9. Monitor the reaction for the disappearance of the intermediate.
Work-up and Purification 10. Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). 11. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 13. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-8-alkynylquinoline.
Application Protocol 2: One-Pot Suzuki/Buchwald-Hartwig Amination
This protocol details the synthesis of a 5-amino-8-arylquinoline derivative, demonstrating a C-C bond formation followed by a C-N bond formation. The choice of ligand and base is particularly critical for the success of the Buchwald-Hartwig amination step.[8][9][12][13]
Experimental Workflow
Caption: Workflow for One-Pot Suzuki/Buchwald-Hartwig Amination.
Detailed Step-by-Step Methodology
Safety Precaution: Sodium tert-butoxide (NaOt-Bu) is a strong, corrosive, and moisture-sensitive base. Handle it in an inert atmosphere glovebox or with great care under an inert gas stream.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 5-Iodo-8-bromoquinoline | 333.98 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.3 | 1.3 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos (Ligand) | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 2.5 | 2.5 |
| 1,4-Dioxane (Solvent) | - | 10 mL | - |
Procedure:
Step 1: Suzuki Coupling
-
In a glovebox or under an inert atmosphere, add 5-iodo-8-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry reaction tube.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the tube and heat the mixture to 100 °C for 4-8 hours.
-
Monitor the reaction for completion by sampling and analyzing via LC-MS.
Step 2: Buchwald-Hartwig Amination 5. Cool the reaction mixture to room temperature. 6. Carefully open the tube under a positive pressure of argon. 7. Add the amine (1.3 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (2.5 mmol). Note: The addition of the strong base can be exothermic. 8. Reseal the tube and heat to 100-110 °C for 12-18 hours. 9. Monitor the reaction for the disappearance of the 8-bromo-5-arylquinoline intermediate.
Work-up and Purification 10. Cool the reaction to room temperature and carefully quench by adding water. 11. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. 12. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. 13. Purify the crude product by flash column chromatography.
Expert Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Stalled First Reaction | Inactive catalyst; Insufficient base; Low temperature. | Ensure reagents and solvents are anhydrous. Use a fresh catalyst. Increase temperature slightly. |
| Formation of Homocoupling Byproducts | Reaction conditions too harsh; Degradation of boronic acid. | Use milder conditions (lower temperature). Add the boronic acid slowly. Ensure a robust inert atmosphere.[14] |
| Low Yield in Second Step | Catalyst incompatibility; Base from step 1 interfering with step 2. | Consider adding a fresh charge of catalyst/ligand for the second step. The choice of base in each step is crucial for compatibility. |
| Palladium Black Precipitation | Catalyst decomposition, often at high temperatures or with certain ligands. | Use more robust phosphine ligands. Avoid unnecessarily high temperatures.[14] While it may not stop the reaction, heavy precipitation indicates suboptimal conditions. |
| Dehalogenation of Starting Material | Presence of reducing agents or protic sources. | Ensure anhydrous conditions. Use a non-protic base if possible. |
Conclusion
The one-pot, sequential functionalization of dihaloquinolines is a powerful and highly adaptable strategy for the rapid synthesis of complex molecular architectures. By leveraging the predictable reactivity of C-I and C-Br bonds, researchers can efficiently generate libraries of novel quinoline derivatives for biological screening. The protocols provided herein for Sonogashira/Suzuki and Suzuki/Buchwald-Hartwig couplings serve as a robust foundation for drug discovery programs, offering a clear pathway to accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
Catalytic C-H Activation Strategies for 5-Iodoquinoline Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of quinoline scaffolds is of paramount importance in medicinal chemistry and materials science, owing to their prevalence in a wide array of biologically active compounds and functional materials. Among substituted quinolines, 5-iodoquinoline presents a unique synthetic challenge and opportunity. The presence of the iodine atom at the C5 position offers a handle for traditional cross-coupling reactions, yet it also introduces the need for highly selective methods to functionalize the C-H bonds of the quinoline core without disturbing the C-I bond. This guide provides an in-depth exploration of catalytic C-H activation strategies for the regioselective functionalization of this compound, offering both mechanistic insights and detailed, field-proven protocols.
The Chemoselectivity Challenge: C-H vs. C-I Bond Activation
The primary hurdle in the C-H functionalization of this compound is achieving selectivity for C-H activation over the oxidative addition into the C-I bond, a common pathway in many transition-metal-catalyzed reactions. The choice of catalyst, ligands, and reaction conditions is therefore critical in directing the reactivity towards the desired C-H bond. Directing groups, which position the catalyst in proximity to a specific C-H bond, play a pivotal role in overcoming this challenge.
Palladium-Catalyzed C6-Amination: A Norbornene-Mediated Domino Approach
A powerful strategy for the ortho-C-H amination of this compound at the C6 position has been developed, leveraging a palladium-catalyzed domino reaction involving norbornene. This method showcases excellent regioselectivity and chemoselectivity, leaving the C5-iodo group intact for potential downstream functionalization.[1]
Mechanistic Rationale
The reaction is believed to proceed through a Catellani-type mechanism. Initially, palladium(0) undergoes oxidative addition to the C-I bond of this compound. The resulting arylpalladium(II) intermediate is then intercepted by norbornene. Subsequent ortho-C-H activation at the C6 position, facilitated by a carbonate base, forms a palladacycle. This palladacycle then reacts with an N-benzoyloxyamine, leading to the formation of the C-N bond and regeneration of the active palladium catalyst. The use of norbornene as a transient mediator is crucial for directing the reaction pathway towards C-H functionalization.
Visualizing the Catalytic Cycle
Figure 1: Simplified representation of the Pd-catalyzed C6-amination of this compound.
Detailed Experimental Protocol: C6-Amination of this compound
Materials:
-
This compound
-
N-Benzoyloxymorpholine
-
Palladium acetate (Pd(OAc)₂)
-
Norbornene
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), N-benzoyloxymorpholine (1.5 equiv.), palladium acetate (5 mol%), norbornene (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-iodoquinoline derivative.
| Entry | Amine Source | Yield (%) | Reference |
| 1 | N-Benzoyloxymorpholine | 88 | [1] |
| 2 | N-Benzoyloxy-N-phenyl-benzamide | 50-99 | [1] |
Rhodium-Catalyzed C-H Functionalization via N-Oxide Direction
The use of quinoline N-oxides as directing groups provides a versatile platform for rhodium-catalyzed C-H functionalization, typically at the C8 position. The N-oxide moiety acts as a bidentate directing group, forming a stable five-membered rhodacycle intermediate. This strategy can be applied to this compound N-oxide, with the potential for selective C-H activation over C-I bond cleavage.
Mechanistic Rationale
The catalytic cycle is proposed to initiate with the coordination of the rhodium(III) catalyst to the N-oxide of this compound. This is followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. This intermediate can then react with various coupling partners, such as alkynes or alkenes, through migratory insertion. Reductive elimination then furnishes the functionalized product and regenerates the active rhodium catalyst. The choice of oxidant is often crucial for catalyst turnover.
Visualizing the Experimental Workflow
Figure 2: General workflow for Rh-catalyzed C-H functionalization of this compound N-oxide.
Detailed Experimental Protocol: C8-Heteroarylation of this compound N-Oxide (Hypothetical Adaptation)
This protocol is adapted from a general procedure for the C8-heteroarylation of quinoline N-oxides.[2] Optimization for this compound N-oxide may be required.
Materials:
-
This compound N-oxide (prepare by oxidation of this compound)
-
IndoleBX hypervalent iodine reagent
-
[RhCp*Cl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Zinc triflate (Zn(OTf)₂)
-
Methanol (anhydrous)
Procedure:
-
In a sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine [RhCp*Cl₂]₂ (3 mol%), AgSbF₆ (15 mol%), Zn(OTf)₂ (15 mol%), this compound N-oxide (1.0 equiv.), and the indoleBX hypervalent iodine reagent (1.0 equiv.).
-
Add anhydrous methanol (to achieve a 0.1 M concentration of the limiting reagent).
-
Seal the tube and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by preparative thin-layer chromatography (TLC) or column chromatography to yield the C8-indolyl-5-iodoquinoline N-oxide.
| Entry | Catalyst System | Functionalization | Position | Yield (%) | Reference (Adapted from) |
| 1 | [RhCp*Cl₂]₂/AgSbF₆/Zn(OTf)₂ | Heteroarylation | C8 | Moderate to Good (expected) | [2] |
Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation is a powerful tool for introducing a boronic ester group onto an aromatic ring, which can then be used in a variety of subsequent cross-coupling reactions. The regioselectivity of this reaction is often governed by steric factors, making it a predictable method for functionalizing less hindered C-H bonds. For this compound, borylation is expected to occur at positions remote from the bulky iodine atom and the nitrogen atom of the quinoline ring.
Mechanistic Rationale
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[3] An active iridium(III) boryl complex undergoes oxidative addition to a C-H bond of the substrate, forming an iridium(V) intermediate. Reductive elimination of the aryl boronate ester regenerates a catalytically active iridium(III) species. The steric hindrance around the C-H bond plays a crucial role in determining the site of borylation.
Visualizing the Borylation and Subsequent Coupling
Figure 3: A two-step strategy for this compound functionalization via C-H borylation.
Detailed Experimental Protocol: Iridium-Catalyzed C-H Borylation of this compound (General Procedure)
This protocol is a general procedure for the iridium-catalyzed borylation of arenes and should be optimized for this compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (or other Ir precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclooctane (anhydrous)
Procedure:
-
In a glovebox, charge a screw-cap vial with [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv.).
-
Add anhydrous cyclooctane.
-
Add this compound (1.0 equiv.).
-
Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in subsequent reactions.
| Entry | Catalyst System | Functionalization | Position(s) | Yield (%) | Reference (General Method) |
| 1 | [Ir(cod)OMe]₂/dtbpy | Borylation | Sterically accessible C-H | Variable | [4][5] |
Concluding Remarks for the Modern Synthetic Chemist
The catalytic C-H activation of this compound represents a sophisticated approach to the synthesis of highly functionalized quinoline derivatives. The key to success lies in the judicious choice of a catalytic system that can differentiate between the various C-H bonds and the C-I bond. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to explore this exciting and challenging area of synthetic chemistry. Further exploration of ligand effects, alternative directing group strategies, and the development of novel catalytic systems will undoubtedly continue to expand the synthetic utility of C-H activation in the functionalization of complex and electronically diverse substrates like this compound.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents [beilstein-journals.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 5. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodoquinoline
Welcome to the technical support center for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the yield of 5-iodoquinoline synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthesis.
Troubleshooting Guide: Enhancing this compound Yield
The synthesis of this compound, commonly achieved via the Sandmeyer reaction starting from 5-aminoquinoline, is a robust method but requires careful control of reaction parameters to maximize yield and purity.[1][2] This section addresses specific issues that can arise during the two key stages: diazotization and the subsequent iodine substitution.
Question 1: My diazotization of 5-aminoquinoline seems incomplete, leading to low yields. How can I optimize this initial step?
Answer:
Incomplete diazotization is a frequent cause of poor overall yield. The goal is the complete conversion of the primary aromatic amine (5-aminoquinoline) into its corresponding diazonium salt. Several factors are critical:
-
Temperature Control is Paramount: The reaction is highly exothermic, and the diazonium salt intermediate is unstable at higher temperatures. You must maintain a strict temperature range of 0-5 °C throughout the addition of the nitrite source.[1] Exceeding this temperature can lead to premature decomposition of the diazonium salt, often observed as nitrogen gas evolution and the formation of phenolic byproducts, which can complicate purification.
-
Acid Concentration and Type: A strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is required to form the 5-aminoquinoline salt and to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[3] Ensure that at least 3 equivalents of acid are used: one to protonate the amino group, one to react with sodium nitrite, and one to maintain the acidity of the medium and stabilize the diazonium salt.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite must be added dropwise to the cooled suspension of 5-aminoquinoline hydrochloride.[1] A slow, controlled addition prevents localized temperature spikes and ensures that the generated nitrous acid reacts immediately with the amine, minimizing side reactions.
-
Solubility of the Amine Salt: 5-aminoquinoline hydrochloride has limited solubility in aqueous acid. Ensure vigorous stirring to maintain a fine suspension, maximizing the surface area available for reaction.
Summary of Optimized Diazotization Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. |
| Acid | 3-4 equivalents of HCl or H₂SO₄ | Ensures complete formation of amine salt and nitrous acid. |
| NaNO₂ Addition | Slow, dropwise addition | Avoids localized overheating and side reactions. |
| Stirring | Vigorous mechanical/magnetic stirring | Maintains a fine suspension and promotes efficient reaction. |
Question 2: The conversion of my diazonium salt to this compound is inefficient. What are the critical parameters for the iodine substitution step?
Answer:
This is the core of the Sandmeyer-type reaction for iodination. Unlike chlorination or bromination which require a copper(I) catalyst, iodination can often be achieved simply by treating the diazonium salt solution with a solution of potassium iodide (KI).[4] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.
-
Choice of Iodide Source: A concentrated aqueous solution of potassium iodide (KI) is the most common and effective reagent. Ensure you are using a stoichiometric excess of KI to drive the reaction to completion.
-
Reaction Temperature: After the diazotization is complete, the KI solution should be added to the cold diazonium salt solution. The reaction mixture is then typically allowed to warm slowly to room temperature and may require gentle heating to ensure the complete decomposition of the diazonium intermediate and the evolution of nitrogen gas. A common protocol involves heating the mixture to 50-60 °C until the effervescence of N₂ ceases.
-
Managing Side Reactions: The aryl radical intermediate formed during the reaction can participate in side reactions, such as coupling to form biaryl impurities.[2] While less of an issue in iodination compared to copper-catalyzed variants, ensuring a high concentration of the iodide nucleophile can help favor the desired product formation.
Question 3: My reaction mixture is forming a significant amount of dark, tarry byproduct, making product isolation difficult. What causes this and how can it be prevented?
Answer:
Tar formation is a common problem in reactions involving diazonium salts, especially under harsh conditions.[5]
-
Cause 1: High Temperatures: As mentioned, the primary cause is allowing the reaction temperature to rise excessively during diazotization, leading to decomposition and polymerization reactions.[6] Strict adherence to the 0-5 °C range is the most effective preventative measure.
-
Cause 2: Unwanted Side Reactions: Phenolic byproducts, formed from the reaction of the diazonium salt with water, can polymerize under acidic conditions. Minimizing the reaction time and ensuring a rapid and efficient substitution with iodide can mitigate this.
-
Mitigation Strategy: If tar formation is still an issue despite temperature control, consider a "reverse addition" method where the cold 5-aminoquinoline hydrochloride suspension is added slowly to the acidified sodium nitrite solution (also at 0-5 °C). This can sometimes help control the reaction's exothermicity.
Question 4: I'm struggling with the purification of the final this compound product. What are the most effective methods?
Answer:
Purifying the crude product is essential for obtaining high-purity this compound. The workup and purification strategy must address unreacted starting materials, byproducts, and tars.
-
Initial Workup: After the reaction is complete, the mixture is typically basicified with a base like sodium hydroxide or ammonium hydroxide to neutralize the acid and precipitate the crude product.[7] Before basification, it's often beneficial to add a solution of sodium thiosulfate or sodium sulfite to reduce any excess iodine back to iodide, which helps prevent the formation of colored impurities.[8]
-
Extraction: The crude product can be extracted from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or ethyl acetate.[9]
-
Steam Distillation: For crude products that are heavily contaminated with non-volatile tar, steam distillation can be a highly effective purification technique for isolating the relatively volatile this compound.[5][6]
-
Column Chromatography: If isomeric impurities or other closely-related byproducts are present, column chromatography on silica gel is the method of choice. A gradient elution system, for example, with ethyl acetate in hexanes, can provide excellent separation.[6]
-
Recrystallization: The final step to obtain highly pure this compound is often recrystallization from a suitable solvent system, such as ethanol/water or hexanes.[9]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pjsir.org [pjsir.org]
- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 5-Iodoquinoline and how to avoid them.
Welcome to the technical support center for the synthesis of 5-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via the Sandmeyer reaction of 5-aminoquinoline, but I am observing low yields and a significant amount of dark, tar-like byproduct. What is causing this, and how can I improve my results?
A1: This is a very common issue in Sandmeyer reactions, particularly with heterocyclic amines. The formation of tar and low yields can typically be attributed to two main factors: premature decomposition of the diazonium salt and unwanted side reactions like azo coupling or phenol formation.[1][2]
Causality and Expert Insights:
The diazonium salt of 5-aminoquinoline is inherently unstable, especially at elevated temperatures. Decomposition leads to a cascade of radical reactions, resulting in polymerization and the formation of intractable tars.[1][3] Furthermore, if the reaction conditions are not strictly controlled, the diazonium salt can react with unreacted 5-aminoquinoline (azo coupling) or with water to form 5-hydroxyquinoline (a phenol).[2]
Troubleshooting and Avoidance Strategies:
To mitigate these side reactions and improve your yield of this compound, meticulous control over the reaction conditions is paramount.
-
Strict Temperature Control: The diazotization step, where 5-aminoquinoline is converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), must be performed at low temperatures, typically between 0-5°C.[1][2] This minimizes the rate of decomposition of the unstable diazonium salt.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent iodination step. Storing the solution, even at low temperatures, will lead to decomposition and reduced yields.[2]
-
Controlled Addition of Reagents: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of 5-aminoquinoline ensures that the concentration of nitrous acid is kept low, which can help to prevent unwanted side reactions.
Below is a workflow diagram illustrating the key decision points for troubleshooting the Sandmeyer synthesis of this compound.
Troubleshooting the Sandmeyer Reaction
Q2: I am attempting a direct iodination of quinoline to synthesize this compound, but I am obtaining a mixture of iodoquinolines, including 8-iodoquinoline and di-iodinated products. How can I improve the regioselectivity for the 5-position?
A2: Direct iodination of the quinoline ring is challenging due to the complex electronics of the heterocyclic system. Under strongly acidic conditions, electrophilic attack occurs on the protonated quinolinium cation, leading to substitution on the benzene ring, primarily at the 5- and 8-positions.[4]
Causality and Expert Insights:
The observed formation of a mixture of 5- and 8-iodoquinolines, along with 5,8-diiodoquinoline, is a direct consequence of the similar reactivity of these positions towards electrophilic iodination in a highly acidic medium.[4] The reaction conditions, particularly the iodinating agent and the acid used, play a crucial role in determining the regioselectivity.
Troubleshooting and Avoidance Strategies:
To enhance the selectivity for the 5-position during direct iodination, the following strategies can be employed:
-
Choice of Iodinating Agent: The combination of iodine and a silver salt, such as silver sulfate, in concentrated sulfuric acid is a common method. The proportions of the reagents can influence the product distribution. Using an excess of quinoline relative to the iodinating agent can favor the formation of mono-iodoquinolines over the di-iodinated product.[4]
-
Temperature Control: The reaction temperature is a critical parameter. Elevated temperatures can lead to a decrease in selectivity and an increase in the formation of di-iodinated byproducts. Careful optimization of the reaction temperature is necessary to achieve the desired regioselectivity.[4]
-
Alternative Synthetic Routes: If achieving high regioselectivity through direct iodination proves difficult, consider alternative synthetic strategies. For instance, a directed C-H functionalization approach using a directing group at the 8-position could potentially favor substitution at the 5-position.
The following table summarizes the typical product distribution in the direct iodination of quinoline under specific conditions.
| Reagent Ratio (Quinoline:Iodine:Ag₂SO₄) | Temperature (°C) | This compound (%) | 8-Iodoquinoline (%) | 5,8-Diiodoquinoline (%) |
| 0.3 : 0.2 : 0.2 | 150-200 | 20 | 18 | 35 |
| Excess Quinoline | 150-200 | Predominant | Predominant | Minor |
| Excess Iodine/Ag₂SO₄ | 150-200 | Minor | Minor | Major |
Data adapted from Reference[4].
Q3: During the workup and purification of this compound, I am experiencing product loss and difficulty in separating it from unreacted starting materials and side products. What are the best practices for purification?
A3: The purification of this compound can indeed be challenging due to its physical properties and the nature of the impurities present. A systematic approach to workup and purification is essential to maximize recovery and purity.
Causality and Expert Insights:
Common impurities in the synthesis of this compound include unreacted starting materials (e.g., 5-aminoquinoline or quinoline), isomeric byproducts (e.g., 8-iodoquinoline), and non-volatile tarry materials.[4][5] The choice of purification technique depends on the scale of the reaction and the specific impurities present.
Troubleshooting and Avoidance Strategies:
-
Initial Workup: After the reaction is complete, the mixture is typically basified to liberate the free quinoline base.[6] Extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is then performed. Washing the organic extract with a solution of sodium thiosulfate can remove any residual iodine.[2]
-
Column Chromatography: For small-scale preparations and for separating isomeric impurities, column chromatography on silica gel is an effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent is critical and may require some experimentation to find the optimal conditions.
-
Vacuum Distillation: For larger quantities of liquid this compound, vacuum distillation can be an excellent method for removing non-volatile impurities like tars and polymeric materials.[5]
This diagram outlines a general purification workflow for this compound.
General Purification Scheme
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the diazotization of aromatic amines followed by iodination.[2]
Materials:
-
5-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-aminoquinoline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of NaNO₂ in deionized water and cool it to 0-5°C.
-
Slowly add the cold NaNO₂ solution dropwise to the 5-aminoquinoline solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).[1]
-
-
Iodination:
-
In a separate flask, prepare a solution of KI in deionized water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a cold NaOH solution until it is basic.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, wash with a 10% sodium thiosulfate solution to remove any excess iodine, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Safety Precautions:
-
Diazonium salts in their solid, dry state are explosive and should be handled with extreme caution.[2] It is imperative to keep them in solution at all times.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
References
Technical Support Center: Purification of Crude 5-Iodoquinoline
Welcome to the technical support guide for the purification of crude 5-Iodoquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity for your compound.
Introduction: Understanding the Challenge
Crude this compound, often synthesized via methods analogous to the Skraup or Doebner-von Miller reactions, can be contaminated with a variety of impurities. These typically include unreacted starting materials, regioisomers (e.g., 7-Iodoquinoline), and polymeric tars formed under harsh acidic reaction conditions. The selection of an appropriate purification strategy is therefore critical and depends on the nature of these impurities and the desired final purity.
A preliminary analysis of your crude material is the most crucial first step. Techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide invaluable insights into the impurity profile, guiding your choice between recrystallization, column chromatography, or other specialized techniques.
Section 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified.[1][2][3] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[4] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. A systematic screening process is the most effective approach.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, acetone, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a high recovery of clean-looking crystals.
| Solvent System | Suitability for Polar Compounds | Suitability for Non-Polar Compounds | Comments |
| Ethanol/Water | High | Low | Excellent for moderately polar compounds. Water acts as an anti-solvent. |
| Toluene | Low | High | Good for compounds that are greasy or oily. |
| Ethyl Acetate/Hexane | Medium | Medium | A versatile combination offering tunable polarity.[5] |
| Isopropanol | High | Low | A common choice with good dissolving power when hot. |
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A2: Oiling out occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.
-
Causality: This is common when the boiling point of the recrystallization solvent is too high or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.
-
If the problem persists, consider using a lower-boiling point solvent or a co-solvent system.
-
Q3: The purity of my this compound barely improved after recrystallization. What's the next step?
A3: This indicates that the impurities have very similar solubility properties to your product in the chosen solvent.
-
Solution 1: Activated Charcoal: If the impurities are colored (e.g., polymeric tars), you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, colored molecules. Caution: Use sparingly, as it can also adsorb your product and reduce yield.
-
Solution 2: Sequential Purification: The material may require a different purification technique. Column chromatography is the logical next step to separate compounds with similar polarities.
Troubleshooting Workflow: Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Section 2: Purification by Column Chromatography
Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase while a liquid mobile phase passes through it.[6][7] It is ideal for separating this compound from impurities with similar solubility but different polarities, such as regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I choose the correct stationary and mobile phase for my separation?
A1:
-
Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) of mesh size 230-400 is the standard and most effective choice.[6] Its slightly acidic nature is generally compatible with the basic quinoline ring.
-
Mobile Phase (Eluent): The key is to find a solvent system where your product has a TLC Rf value of approximately 0.25-0.35 . This provides the best balance for good separation and a reasonable elution time. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Experimental Protocol: TLC for Eluent Selection
-
Dissolve a small amount of crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a chamber with a different eluent system. Start with a low polarity mixture and increase it. For example:
-
Chamber 1: 10% Ethyl Acetate in Hexanes
-
Chamber 2: 20% Ethyl Acetate in Hexanes
-
Chamber 3: 30% Ethyl Acetate in Hexanes
-
-
Visualize the plates under a UV lamp (254 nm). The ideal system will show the spot for this compound well-separated from impurity spots with an Rf of ~0.3.
Q2: My compound is streaking on the column and the separation is poor. What is causing this?
A2: Streaking is often a sign of overloading or solubility issues.
-
Causality & Solutions:
-
Overloading: You have loaded too much crude material onto the column. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1, and up to 100:1 for difficult separations.
-
Poor Solubility: The compound may be partially precipitating at the top of the column as the eluent is added. Ensure your crude material is fully dissolved in the minimum amount of solvent before loading. It is best to use the eluent itself or a solvent of lower polarity for loading.
-
Compound Degradation: this compound, like many quinolines, might interact too strongly with the acidic silica. If you suspect this, you can neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (~0.5-1%).
-
Q3: I can't separate my product from an impurity that runs very close to it on TLC.
A3: This requires optimizing the separation power (resolution) of your chromatography.
-
Solution 1: Use a Shallower Polarity Gradient: If you are using a gradient elution, make the increase in polarity more gradual in the region where your compounds of interest are eluting. If using an isocratic (constant solvent mixture) system, slightly decrease the polarity. This will keep the compounds on the column longer and allow for better separation.
-
Solution 2: Try a Different Solvent System: The selectivity of the separation can be altered by changing the nature of the polar solvent. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes. Different solvents interact with your compounds and the silica in unique ways, which can sometimes dramatically improve separation.
Step-by-Step Protocol: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[8]
-
Packing the Column (Slurry Method): In a beaker, mix the required amount of silica gel with your chosen eluent to form a smooth, lump-free slurry. Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[8] Allow the silica to settle, draining excess eluent until the solvent level is just at the top of the silica bed.
-
Loading the Sample: Dissolve your crude this compound in the minimum volume of a suitable solvent. Using a pipette, carefully add this solution to the top of the silica bed.
-
Elution: Carefully add your eluent to the top of the column. Using gentle positive pressure (flash chromatography), push the solvent through the column.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by spotting small aliquots from each fraction onto a TLC plate.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow: Column Chromatography Logic
Caption: Logic for column chromatography purification.
Section 3: Advanced & Alternative Techniques
1. Acid-Base Extraction
The nitrogen atom in the quinoline ring is basic and can be protonated by an acid. This property can be exploited to separate it from non-basic, organic-soluble impurities like tar.
-
When to Use: This is an excellent first-pass purification or "pre-purification" step for very crude material before attempting recrystallization or chromatography.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or ammonium hydroxide) until the solution is basic (pH > 9).
-
The this compound will precipitate out as a solid. It can then be collected by filtration or extracted back into an organic solvent, dried, and concentrated. A similar method has been used for purifying isoquinoline.[9]
-
2. Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then re-condensed as a pure solid on a cold surface, leaving non-volatile impurities behind.[10]
-
When to Use: This technique is only suitable if this compound has a sufficiently high vapor pressure at a temperature below its decomposition point. It is excellent for removing non-volatile impurities like inorganic salts or polymeric tar. It is not effective for separating compounds with similar volatilities.
-
Considerations: Thermal stability is a key concern. Many complex organic molecules can decompose at the high temperatures required for sublimation.[11] A preliminary thermogravimetric analysis (TGA) would be ideal to determine the sublimation and decomposition temperatures.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. static.igem.org [static.igem.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Iodoquinoline
Welcome to the technical support center for cross-coupling reactions with 5-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. This compound, while a valuable building block, presents unique hurdles due to the coordinating nature of the quinoline nitrogen, which can interfere with catalyst activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve efficient and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The most common culprit is catalyst inhibition or poisoning by the nitrogen atom of the quinoline ring.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[3] This is a well-documented issue with nitrogen-containing heterocycles.[1][2][4] Other potential causes include poor reagent purity, suboptimal ligand/catalyst choice, or inadequate reaction conditions (e.g., temperature, base, solvent).[5][6]
Q2: How can I prevent catalyst poisoning by the quinoline nitrogen?
A2: There are several effective strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the quinoline nitrogen to the palladium center.[1][7]
-
Catalyst Choice: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often more robust and reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] They tend to generate the active Pd(0) species more cleanly and efficiently.
-
Protecting Groups: While less common for this specific issue, in some cases, transiently protecting the nitrogen atom can be a viable, albeit less atom-economical, strategy.
Q3: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura reactions, a combination of a palladium pre-catalyst with a bulky biarylphosphine ligand is an excellent starting point. A system like (XPhos)Pd G3 often provides high yields and good functional group tolerance. The use of a suitable base, such as K₃PO₄ or Cs₂CO₃, is also critical for efficient transmetalation.[5]
Q4: I'm observing significant amounts of homocoupling of my boronic acid (Suzuki) or dehalogenation of the this compound. What causes this and how can I fix it?
A4:
-
Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[7] It is crucial to thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[7]
-
Dehalogenation (replacement of iodine with hydrogen) can result from side reactions involving the base or trace water. Using anhydrous solvents and ensuring the base is not overly strong for the substrate can help minimize this pathway. In some cases, adjusting the ligand and temperature can also reduce this side product.[8]
Q5: Can I use 5-chloro or 5-bromoquinoline instead of this compound?
A5: Yes, but you will likely need to adjust your catalyst system. The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl.[9] While this compound is highly reactive, 5-bromoquinoline may require slightly more forcing conditions (e.g., higher temperature or catalyst loading). 5-Chloroquinoline is the most challenging and will almost certainly require a specialized catalyst system with highly electron-rich and bulky ligands (e.g., Buchwald ligands) to achieve efficient oxidative addition.[1][10][11] Nickel-based catalysts can also be an effective alternative for less reactive aryl chlorides.[1]
Troubleshooting Guide
Use this section to diagnose and resolve specific experimental issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: Quinoline nitrogen coordinating to the Pd center.[2][3][4] 2. Inactive Catalyst: Pd(II) source not properly reduced to active Pd(0). 3. Poor Reagent Quality: Impure starting materials, wet solvents, or degraded base.[6] 4. Suboptimal Conditions: Incorrect ligand, base, solvent, or temperature. | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1][7] Use a modern Pd pre-catalyst. 2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that activates easily.[7] If using a Pd(II) source, a pre-activation step may be needed.[6] 3. Purify starting materials. Use anhydrous solvents and fresh, high-purity base stored in a desiccator.[6] 4. Perform a systematic screen of reaction parameters (See Protocol Section). |
| Formation of Side Products | 1. Homocoupling (Ar-Ar): Presence of oxygen.[7] 2. Dehalogenation (Ar-H): Side reaction with base or trace water.[8] 3. Protodeborylation (Suzuki): Boronic acid degradation. | 1. Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.[7] 2. Use anhydrous solvents. Consider a weaker base (e.g., K₂CO₃ vs. NaOtBu). Adjusting the ligand-to-metal ratio can sometimes help. 3. Use fresh boronic acid or its more stable pinacol ester (Bpin) derivative. |
| Poor Reproducibility | 1. Sensitivity to Air/Moisture: Inconsistent inert atmosphere technique.[8] 2. Inconsistent Reagent Quality: Variation between batches of solvents, bases, or catalyst. 3. Stirring/Heating Issues: Inconsistent heating or poor mixing in the reaction vessel. | 1. Use Schlenk line or glovebox techniques. Ensure all glassware is oven-dried. 2. Qualify new batches of reagents with a standard control reaction. Store sensitive reagents appropriately.[6] 3. Use a high-quality stir plate with a calibrated heating block and appropriate stir bar size. |
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is paramount for success. This table provides starting points for common cross-coupling reactions with this compound.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Typical Base | Common Solvent | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃, (XPhos)Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, 2-MeTHF | The C-I bond is very reactive. Focus on preventing catalyst inhibition with bulky ligands.[1][7] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, (BrettPhos)Pd G3 | BrettPhos, Xantphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | Base choice is critical and depends on the amine's pKa and functional group tolerance.[5] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Often requires a Cu(I) co-catalyst (e.g., CuI), but copper-free methods exist to prevent alkyne homocoupling.[12][13] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | Phosphine-free conditions can sometimes be effective.[8][14][15] The choice of base and solvent is crucial.[8] |
Visualizing the Troubleshooting Process
A logical approach is key to solving experimental problems. The following flowchart outlines a decision-making process for troubleshooting a low-yielding reaction.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Key Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a general guideline; conditions should be optimized for each specific substrate.[5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
(XPhos)Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, (XPhos)Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to this compound).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Exothermic Reactions in Large-Scale 5-Iodoquinoline Synthesis
This guide serves as a critical resource for researchers, chemists, and process development professionals involved in the large-scale synthesis of 5-Iodoquinoline. The synthesis, typically proceeding through a Sandmeyer reaction, involves highly exothermic steps and thermally unstable intermediates that demand rigorous control to ensure operational safety and process success. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to navigate the inherent challenges of this process.
Section 1: Understanding the Core Hazard - The Sandmeyer Reaction Pathway
The conversion of 5-aminoquinoline to this compound is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry.[1] However, its scalability is fraught with thermal risks. The process is fundamentally a two-stage reaction, with both stages presenting significant exothermic potential.
-
Diazotization: 5-aminoquinoline is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (typically 0-5 °C) to form an aryl diazonium salt intermediate.[2] This step is rapid and exothermic.[3]
-
Iodination (Displacement): The unstable diazonium salt is then reacted with an iodide source, such as potassium iodide, to yield this compound. This step involves the decomposition of the diazonium intermediate, which is also highly exothermic and releases nitrogen gas (N₂).[4]
The primary hazard stems from the thermal instability of the aryl diazonium salt.[4][5] If the temperature is not strictly controlled, this intermediate can decompose uncontrollably, leading to a rapid release of heat and nitrogen gas. This can cause a dangerous pressure buildup and a thermal runaway.[4][6]
Caption: Workflow for this compound synthesis via Sandmeyer reaction.
Section 2: Proactive Safety by Design - Pre-synthesis Hazard Assessment
A "Safety by Design" approach is paramount before any scale-up is attempted.[7] This involves characterizing the thermal properties of the reaction to understand and mitigate potential hazards.
Q: What are the essential thermal safety studies I must perform before scaling up the this compound synthesis?
A: A comprehensive thermal hazard assessment is non-negotiable. It requires a combination of calorimetric techniques to quantify the risks. Process safety groups in the pharmaceutical industry conduct a series of tests to identify unstable reagents and intermediates to ensure a sufficient safety margin.[8][9]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for starting materials, intermediates, and the final reaction mixture. This screening technique identifies the temperature at which the material begins to release energy uncontrollably. An operating temperature should be restricted to at least 100°C below the decomposition onset identified by DSC.[8]
-
Reaction Calorimetry (RC): Employ an RC system, such as a Mettler-Toledo RC1, to measure the heat of reaction under process-relevant conditions.[10][11] This is crucial for understanding the heat flow profile, the total energy released, and the potential for reactant accumulation.[12] The data generated is essential for ensuring the plant's cooling capacity is sufficient to handle the heat generated.[7][13]
The key parameters derived from these studies are summarized below:
| Parameter | Description | Significance for Safety |
| Onset Temperature (Tonset) | The temperature at which a substance begins to exothermically decompose. | Defines the maximum safe operating temperature. A significant safety margin is required between the process temperature and Tonset.[11] |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed during the reaction (kJ/mol). | Determines the total thermal energy that must be managed by the reactor's cooling system.[11] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. Calculated as ΔTad = (-ΔHrxn) / (m * Cp). | A high ΔTad indicates a severe thermal runaway potential. For the Sandmeyer reaction, ΔTad can be in the range of 9-16 K.[10] |
| Maximum Heat Flow (Qmax) | The peak rate of heat evolution during the reaction (W/L). | Dictates the minimum cooling capacity required by the reactor to maintain a stable temperature. For diazotization, peak emission can be as high as 315 W/L.[10] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature that could be reached in a worst-case scenario (e.g., cooling failure) due to the heat from the desired reaction. | MTSR should be well below the Tonset of any decomposition reactions to prevent a secondary, more dangerous runaway.[3] |
Section 3: Troubleshooting Guide - Real-time Reaction Management
This section addresses specific issues that may arise during the synthesis.
Q1: My reactor temperature is spiking during the sodium nitrite addition. What should I do and why?
A: A temperature spike during nitrite addition is a critical warning sign of impending thermal runaway. It indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Actions:
-
Root Cause & Prevention:
-
Addition Rate is Too Fast: The most common cause is adding the nitrite too quickly. The heat generated cannot be dissipated in time, causing the temperature to rise.
-
Prevention: The addition rate must be slow and controlled, dictated by prior calorimetry data.[10][15] The goal is a "reaction-controlled" addition, where the nitrite reacts as soon as it's added, preventing accumulation.
-
Inadequate Cooling/Agitation: Ensure the cooling fluid is at the correct temperature and flow rate. Poor agitation can create localized hot spots where the reaction accelerates.[16][17]
-
Q2: I'm observing excessive gas evolution and foaming during the diazotization step. Is this normal?
A: No, this is not normal and is extremely dangerous. Significant gas evolution during the initial diazotization step indicates that the diazonium salt is decomposing prematurely.
-
Cause: The reaction temperature has likely exceeded the stability threshold of the diazonium salt (typically > 5-10 °C).[2] This decomposition releases N₂ gas and generates additional heat, creating a feedback loop that can lead to a runaway.
-
Action: Treat this as a near-runaway scenario. Immediately stop all reagent feeds, maximize cooling, and prepare for an emergency quench if the temperature and pressure continue to rise.
Q3: How do I confirm the completion of the diazotization step before proceeding to the iodination?
A: It is critical to ensure all the 5-aminoquinoline has reacted before adding the iodide source. Proceeding prematurely can lead to side reactions and an uncontrolled exotherm from the unreacted diazonium formation.
-
Testing for Residual Amine: Use an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the absence of the 5-aminoquinoline starting material.
-
Testing for Excess Nitrous Acid: A slight excess of nitrous acid is typically used to ensure complete diazotization. This excess must be removed before the next step, as it can interfere with the iodination and cause side reactions.
-
Method: Use starch-iodide paper. A sample of the reaction mixture will turn the paper blue/black in the presence of excess nitrous acid.
-
Quenching: Add a quenching agent like urea or sulfamic acid portion-wise until the starch-iodide test is negative.[18] This safely destroys the excess nitrous acid.
-
Q4: The reaction seems to have stalled after adding the diazonium salt to the iodide solution, and the temperature is not rising as expected. What are the risks?
A: This is a classic and highly hazardous scenario known as reactant accumulation . It implies that the reagents are mixing but not reacting, creating a "loaded gun."
-
The Danger: A large quantity of unreacted, high-energy diazonium salt has accumulated. Any sudden change, such as a slight temperature increase or the introduction of a catalyst, could trigger a sudden, violent, and uncontrollable reaction, far exceeding the cooling system's capacity.
-
How to Proceed:
-
DO NOT INCREASE THE TEMPERATURE to try and "kick-start" the reaction. This is the most common mistake and can directly lead to a thermal runaway.
-
Immediately stop the addition of the diazonium salt solution.
-
Maintain maximum cooling and agitation.
-
Carefully review the process parameters. Was a necessary catalyst (like a Cu(I) salt) omitted? Is the pH incorrect?
-
If the cause cannot be immediately identified and rectified, the safest course of action is to initiate a controlled emergency quenching procedure.
-
Section 4: Emergency Protocols
Q: What constitutes a thermal runaway, and what is a reliable emergency shutdown procedure?
A: A thermal runaway is a thermally unstable process where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[6][16] Key signs include a rapid, accelerating temperature rise that is unresponsive to maximum cooling, a rapid increase in pressure, and vigorous gas evolution.
An emergency shutdown or "quenching" procedure is designed to rapidly stop the chemical reaction by cooling, diluting, and/or deactivating the reactive species.[14]
Caption: A logical workflow for managing thermal runaway risks.
Section 5: Methodologies and Protocols
Protocol 1: Controlled Large-Scale this compound Synthesis (Semi-Batch)
This protocol is a guideline and must be adapted based on rigorous calorimetric data and risk assessment for the specific scale and equipment used.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge 5-aminoquinoline and the chosen mineral acid (e.g., H₂SO₄) and water.
-
Begin aggressive stirring and cool the reactor contents to 0-2 °C.
-
-
Diazotization (Addition Controlled):
-
Prepare a solution of sodium nitrite (NaNO₂) in water and chill it to 0-5 °C.
-
Begin slow, subsurface addition of the NaNO₂ solution via a dosing pump. The addition rate must be determined from RC data to ensure the heat generated is continuously removed.
-
CRITICAL: Maintain the internal reaction temperature strictly between 0-5 °C throughout the addition. If the temperature rises above 5 °C, immediately stop the addition until the temperature is back in range.
-
After addition is complete, stir for 30 minutes at 0-5 °C.
-
-
Confirmation and Quench:
-
Test for completion (absence of 5-aminoquinoline) via a pre-validated in-process control (IPC) like TLC/HPLC.
-
Test for excess nitrous acid using starch-iodide paper.
-
If positive, add sulfamic acid in portions until the test is negative.
-
-
Iodination (Addition Controlled):
-
In a separate vessel, prepare a solution of potassium iodide (KI) in water, optionally with a catalytic amount of CuI. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the first reactor to the KI solution.
-
CRITICAL: Control the addition rate to maintain the temperature of the second reactor below 10 °C. You will observe N₂ gas evolution. Ensure the reactor is properly vented.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir until gas evolution ceases.
-
Proceed with standard work-up procedures (e.g., neutralization, extraction, purification).
-
Protocol 2: Emergency Quenching Procedure
This procedure should be pre-validated at a small scale. The quench solution and volume must be determined during process development.
-
Identify Trigger: A runaway is confirmed (accelerating temperature/pressure unresponsive to cooling).
-
Initiate Quench: Rapidly add a pre-determined volume of a cold, inert anti-solvent (e.g., a pre-chilled mixture of water and a suitable organic solvent) to the reactor.
-
Purpose: The quench solution serves to rapidly cool the reaction mass through sensible heat and dilute the reactants, thereby slowing the reaction rate to a manageable level.[14]
-
Follow-up: Once the reactor is stabilized, maintain agitation and cooling. Do not attempt to restart the reaction. The batch must be safely disposed of according to established site procedures.
Section 6: Advanced Control Strategies
Q: Are there alternatives to traditional batch reactors for this synthesis that can improve safety?
A: Yes. For hazardous reactions like diazotization, continuous flow chemistry is a significantly safer and more efficient alternative.
-
How it Works: Reagents are pumped through narrow-gauge tubing where they mix and react in a very small, well-controlled volume. The heat generated is dissipated almost instantly through the high surface-area-to-volume ratio of the tubing.
-
Key Safety Advantages:
-
Minimizes Hazardous Intermediates: Only a few grams or milliliters of the unstable diazonium salt exist at any given moment, compared to hundreds of kilograms in a batch reactor.[4]
-
Superior Temperature Control: The exceptional heat transfer prevents temperature spikes and local hot spots.[19]
-
Inherent Safety: The small reaction volume virtually eliminates the possibility of a large-scale thermal runaway.[20][21]
-
Many pharmaceutical companies are now adopting flow chemistry for diazotization and other hazardous reactions to improve safety and process control.[4][20]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. maxapress.com [maxapress.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigma-hse.com [sigma-hse.com]
- 7. helgroup.com [helgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Process Safety Management (PSM) in Pharma API - Pharma Engineering [pharmacalculations.com]
- 12. syrris.com [syrris.com]
- 13. icheme.org [icheme.org]
- 14. benchchem.com [benchchem.com]
- 15. icheme.org [icheme.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Doebner-von Miller Quinoline Synthesis: A Technical Support Guide to Preventing Polymerization
For Immediate Release
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the persistent challenge of polymerization during the Doebner-von Miller synthesis of quinolines. Authored for researchers, medicinal chemists, and process development scientists, this guide offers field-proven insights and evidence-based protocols to enhance reaction efficiency, minimize byproduct formation, and ensure the successful synthesis of target quinoline derivatives.
The Challenge: Unraveling the Polymerization Problem
The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry for the synthesis of substituted quinolines, is notoriously plagued by the formation of intractable polymeric tars.[1] This side reaction not only drastically reduces the yield of the desired quinoline product but also complicates purification, leading to significant time and resource expenditure. The root cause lies in the harsh acidic conditions and elevated temperatures required for the reaction, which unfortunately also promote the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting materials.[1]
This guide provides a systematic approach to understanding and mitigating this critical issue.
Troubleshooting Guide: From Tar to Treasure
This section addresses common issues encountered during the Doebner-von Miller synthesis with a focus on practical, actionable solutions.
Problem 1: Reaction mixture becomes a thick, dark, intractable tar, yielding minimal desired product.
-
Root Cause: This is the classic presentation of rampant polymerization of the α,β-unsaturated carbonyl compound. The strong acid catalyst, necessary for the cyclization cascade, also efficiently catalyzes the vinyl polymerization of the electron-deficient alkene.
-
Solutions:
-
Implement a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline hydrochloride resides in the aqueous acidic phase can dramatically reduce the concentration of the carbonyl compound in the acidic medium, thus kinetically disfavoring polymerization.[1]
-
Controlled Reactant Addition: Instead of combining all reactants at once, the slow, dropwise addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline is highly recommended. This strategy maintains a low instantaneous concentration of the polymerizable species, favoring the desired conjugate addition with the aniline over self-polymerization.[1]
-
Optimize Reaction Temperature: While heat is required, excessive temperatures accelerate all reaction rates, including polymerization. It is crucial to identify the minimum temperature at which the quinoline formation proceeds at a reasonable rate. Consider a temperature optimization study, starting from a lower temperature and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Consider In Situ Carbonyl Generation (Beyer Method): An alternative approach is to generate the α,β-unsaturated carbonyl compound in situ from the aldol condensation of two simpler carbonyl compounds.[2] This ensures a consistently low concentration of the reactive intermediate, effectively suppressing polymerization.[1]
-
Problem 2: Low to moderate yield with significant, but manageable, amounts of polymeric byproduct.
-
Root Cause: The reaction conditions are borderline, allowing for competition between the desired quinoline synthesis and polymerization.
-
Solutions:
-
Evaluate the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like HCl and H₂SO₄ are traditional, they are also potent polymerization catalysts.[1] Experimenting with milder Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) may offer a better balance between promoting the cyclization and minimizing polymerization.[1][2] A comparative study of different acid catalysts can be invaluable for optimizing a specific synthesis (see Table 1).
-
Introduce a Polymerization Inhibitor: While not extensively documented specifically for the Doebner-von Miller reaction, the introduction of a radical scavenger can be a logical and effective strategy. The acid-catalyzed polymerization of vinyl compounds can have radical character. Inhibitors like hydroquinone or 4-hydroxy-TEMPO are widely used to prevent the polymerization of acrylic acid and styrene, which are structurally analogous to the α,β-unsaturated carbonyls used in this synthesis. A small amount (e.g., 0.1-1 mol%) can be added at the start of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is polymerization such a prevalent issue in the Doebner-von Miller synthesis?
A1: The core of the issue lies in the dual reactivity of the α,β-unsaturated carbonyl compounds under strong acid catalysis. The acid protonates the carbonyl oxygen, which activates the β-carbon for nucleophilic attack by the aniline (the desired pathway). However, this same activation makes the vinyl group highly susceptible to electrophilic attack by another protonated carbonyl molecule, initiating a chain-reaction polymerization.
Q2: What is the mechanistic basis for polymerization in this reaction?
A2: The acid-catalyzed polymerization of α,β-unsaturated carbonyls like crotonaldehyde proceeds via a cationic vinyl polymerization mechanism. The protonated carbonyl of one molecule acts as an electrophile, attacking the double bond of another molecule. This forms a new carbon-carbon bond and a carbocationic intermediate, which then continues to propagate the polymer chain.
Q3: Can I use a polymerization inhibitor? If so, which one and how much?
A3: Yes, the use of a polymerization inhibitor is a rational approach. Phenolic inhibitors like hydroquinone work by quenching radical species that can initiate polymerization. Stable radical inhibitors like 4-hydroxy-TEMPO are also highly effective at terminating growing polymer chains. A starting concentration of 0.1 to 1 mol% relative to the α,β-unsaturated carbonyl compound is a reasonable starting point for optimization. It is crucial to ensure that the inhibitor does not interfere with the primary reaction mechanism.
Q4: Are there any modern modifications to the Doebner-von Miller reaction that inherently reduce polymerization?
A4: Yes, several modifications have been developed. The use of solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, has been shown to facilitate the reaction under solvent-free conditions, leading to good yields and simpler work-up, which can mitigate some of the issues associated with harsh homogeneous acids. Additionally, continuous flow reactor setups allow for precise control over reaction time and temperature, minimizing the formation of degradation and polymerization byproducts.
Data & Protocols
Table 1: Effect of Different Acid Catalysts on Quinoline Synthesis Yield
The following data, adapted from a study on a related quinoline synthesis, illustrates the significant impact of the acid catalyst on product yield. While not a direct comparison for all Doebner-von Miller reactions, it highlights the importance of catalyst screening.
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl (10) | CH₂Cl₂ | 48 | <2 |
| 3 | H₂SO₄ (10) | CH₂Cl₂ | 48 | <2 |
| 4 | TFA (100) | TFA | 12 | 82 |
| 5 | AcOH (100) | AcOH | 12 | <2 |
Data adapted from a study on the synthesis of 2-carboxy-4-phenylquinolines and may not be representative of all Doebner-von Miller reactions.[3]
Experimental Protocol: Synthesis of 2-Methylquinoline with Polymerization Suppression
This protocol incorporates several best practices to minimize the formation of polymeric byproducts.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Hydroquinone (or 4-hydroxy-TEMPO)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Addition of Inhibitor: Add hydroquinone (0.005 eq) to the stirred aniline hydrochloride solution.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C).
-
Controlled Addition of Carbonyl: In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene (an equal volume to the aqueous phase). Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is >10. Perform this in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvents.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methylquinoline.
-
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the desired reaction pathway in competition with the undesired polymerization side reaction.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Troubleshooting Workflow
A logical approach to troubleshooting can save significant experimental time.
Caption: A logical workflow for troubleshooting polymerization issues.
References
Technical Support Center: Improving Regioselectivity in the Functionalization of 5-Iodoquinoline
Welcome to the technical support center for the regioselective functionalization of 5-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes. Our approach is rooted in mechanistic principles to not only solve immediate experimental challenges but also to empower you with a deeper understanding of your chemical systems.
I. Understanding the Reactivity Landscape of this compound
The quinoline ring system presents a fascinating and challenging landscape for regioselective functionalization. The inherent electronic properties of the quinoline nucleus, with its electron-deficient pyridine ring and electron-rich benzene ring, dictate the preferred sites of reaction.[1][2] The nitrogen atom significantly influences the electron distribution, making the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. Conversely, the carbocyclic ring behaves more like a typical aromatic system, favoring electrophilic substitution, primarily at the C5 and C8 positions.[1][3]
The presence of an iodine atom at the C5 position introduces a versatile handle for a wide array of cross-coupling reactions. However, achieving high regioselectivity can be complicated by competing reactions at other positions, particularly C-H activation at C6 or C4. This guide will focus on strategies to control and direct functionalization to the desired position.
Diagram: Reactivity Map of this compound
Caption: Inherent reactivity sites on the this compound scaffold.
II. Frequently Asked Questions (FAQs)
Cross-Coupling Reactions
Q1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?
A1: Homocoupling in Suzuki-Miyaura reactions is often a result of oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen and certain palladium catalyst states.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. Employing techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period is crucial.
-
Choice of Base: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective. If you suspect your base has absorbed moisture, consider using freshly dried base.
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species can minimize side reactions.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I am getting low yields and a significant amount of starting material recovery. What are the likely causes?
A2: Low conversion in Sonogashira couplings can stem from several factors related to catalyst activity and reaction conditions.[4][5][6]
-
Copper(I) Co-catalyst: The copper(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide intermediate.[5] Ensure you are using a fresh, high-quality source of CuI. The presence of oxygen can oxidize Cu(I) to the less effective Cu(II), so maintaining an inert atmosphere is vital.
-
Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction.[5] The base should be dry and free of impurities.
-
Ligand Choice: The phosphine ligand on the palladium catalyst plays a significant role. For challenging couplings, consider using more electron-rich and bulky ligands that can promote oxidative addition and reductive elimination.
-
Solvent: Ensure your solvent is anhydrous. Protic impurities can quench the organometallic intermediates.
Q3: I am attempting a Buchwald-Hartwig amination on this compound and observing dehalogenation of my starting material. How can I prevent this?
A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from the palladium-amido complex.[7][8]
-
Ligand Selection: The choice of ligand is paramount in suppressing dehalogenation.[9] Sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, are specifically designed to promote reductive elimination over β-hydride elimination.[8]
-
Base: The strength and nature of the base can influence the reaction outcome. A weaker base might not efficiently deprotonate the amine, leading to side reactions. Conversely, a very strong base can sometimes promote undesired pathways. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can help minimize dehalogenation.
Directed Metalation and C-H Functionalization
Q4: I want to functionalize the C6 position of this compound. What strategies are available?
A4: Directing functionalization to the C6 position is challenging due to the inherent reactivity of other sites. However, specific strategies can achieve this.
-
Catellani Reaction: The palladium- and norbornene-catalyzed Catellani reaction is a powerful method for achieving C6-amination of this compound.[10][11] This reaction proceeds via a norbornene-mediated C-H activation at the C6 position.
-
Directed ortho-Metalation (DoM): While less common for the C6 position in the presence of a C5-iodo group, DoM strategies can be employed.[12][13][14] This would likely require a directing group at a different position to favor metalation at C6.
Q5: How can I selectively functionalize the C8 position of this compound?
A5: The C8 position is sterically hindered but can be accessed through specific C-H activation strategies.[15]
-
N-Oxide Directed C-H Activation: Converting the quinoline nitrogen to an N-oxide can direct metallation to the C8 position.[16] Rhodium and Iridium catalysts have been shown to be effective for C8-iodination and amidation of quinoline N-oxides.[17] The N-oxide can then be removed in a subsequent step.
-
Inherent Electronic Preference: The C8 position is electronically favored for electrophilic aromatic substitution, although this can be competitive with the C5 position.[1]
III. Troubleshooting Guides
Problem: Poor Regioselectivity in Cross-Coupling Reactions
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Mixture of C5 and C6 functionalization | Competing C-H activation at the C6 position. | 1. Lower Reaction Temperature: C-H activation often has a higher activation energy than oxidative addition at the C-I bond. Reducing the temperature may favor the desired cross-coupling. 2. Ligand Modification: Employ ligands that favor the cross-coupling pathway. Less bulky ligands may disfavor the sterically demanding C-H activation step. 3. Catalyst System: Consider catalyst systems known for high selectivity in cross-coupling over C-H activation. |
| Reaction at C4 instead of C5 | In certain cases, particularly with highly reactive organometallic reagents, nucleophilic attack at the electron-deficient C4 position can occur. | 1. Use a Milder Organometallic Reagent: If using a highly reactive reagent like an organolithium, consider transmetalating to a less reactive species (e.g., organozinc or organoboron). 2. Protecting Groups: Temporarily protecting the nitrogen atom can alter the electronic properties of the ring and disfavor nucleophilic attack at C4. |
Problem: Low or No Yield in Functionalization Reactions
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| No reaction, starting material recovered | Inactive catalyst; Insufficient reaction temperature; Impure reagents or solvents. | 1. Catalyst Activation: Ensure your palladium pre-catalyst is properly activated. If generating Pd(0) in situ, confirm the reduction is occurring.[16] 2. Temperature Screening: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.[16] 3. Reagent and Solvent Purity: Use freshly distilled/dried solvents and high-purity reagents. Trace impurities can poison the catalyst.[16] |
| Low yield with multiple side products | Suboptimal reaction conditions (catalyst, ligand, base, solvent); Steric hindrance. | 1. Systematic Optimization: Perform a systematic screen of catalysts, ligands, bases, and solvents to identify the optimal combination for your specific substrates.[18] 2. Reagent Stoichiometry: Vary the stoichiometry of your coupling partners. An excess of one reagent can sometimes drive the reaction to completion. 3. Address Steric Hindrance: If your coupling partner is sterically bulky, consider using a less hindered analogue if possible. Alternatively, employ ligands designed to accommodate sterically demanding substrates.[18][19] |
IV. Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: Directed C8-Iodination via N-Oxide Formation
This two-step protocol details the functionalization of the C8 position through a directing group strategy.
Step 1: N-Oxide Formation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound N-oxide.
Step 2: Rhodium-Catalyzed C8-Iodination
-
To a dry reaction vessel, add this compound N-oxide (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), AgSbF₆ (0.1 equiv), and an iodine source such as 1,2-diiodoethane (1.5 equiv).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture under an inert atmosphere (e.g., 60 °C) until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the crude product to obtain 5,8-diiodoquinoline N-oxide. The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd).
V. References
-
Catellani, M., Motti, E., & Della Ca', N. (2008). The Catellani Reaction: A Decade of Development. Angewandte Chemie International Edition, 47(27), 4866-4873. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. --INVALID-LINK--
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413-6426. --INVALID-LINK--
-
Casado-Sanchez, A., et al. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. Journal of Inorganic Biochemistry, 174, 111-118. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. --INVALID-LINK--
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. --INVALID-LINK--
-
ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
University of Minnesota. (n.d.). Directed (ortho) Metallation. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. --INVALID-LINK--
-
ResearchGate. (2025). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. --INVALID-LINK--
-
Knochel, P., et al. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 13(10), 2658-2661. --INVALID-LINK--
-
Wikipedia. (n.d.). Directed ortho metalation. --INVALID-LINK--
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--
-
Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
References
- 1. ecorfan.org [ecorfan.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pr.ibs.re.kr [pr.ibs.re.kr]
- 18. benchchem.com [benchchem.com]
- 19. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodoquinoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of 5-iodoquinoline in common synthetic transformations. Understanding and controlling solvent effects is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction rate.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling of this compound is giving low yields. Could the solvent be the culprit?
A1: Absolutely. Low yields in Suzuki-Miyaura couplings are frequently linked to solvent choice, which impacts multiple stages of the catalytic cycle.[1]
Likely Causes & Explanations:
-
Poor Solubility of Reactants or Catalyst: this compound, the boronic acid/ester, and the palladium catalyst must be adequately solubilized for the reaction to proceed efficiently.[2] Inadequate solubility can lead to a heterogeneous mixture and slow reaction kinetics.
-
Suboptimal Polarity: The polarity of the solvent plays a complex role. While polar solvents can aid in dissolving inorganic bases and stabilizing charged intermediates in the catalytic cycle, they don't always guarantee a better outcome. The effect of solvent polarity on selectivity and rate is not always straightforward and can be influenced by the specific catalyst system.[3][4]
-
Solvent Coordination to Palladium: Some solvents, particularly highly coordinating ones like DMF or DMSO, can compete with the phosphine ligands for binding sites on the palladium center.[5] This can alter the catalyst's reactivity and potentially inhibit the reaction.
-
Presence of Water: While many Suzuki couplings are performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water), the amount of water can be critical.[6] Water is often necessary to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitate the transmetalation step. However, too much or too little water can be detrimental. For anhydrous couplings using bases like K₃PO₄, a small amount of water may still be required to achieve optimal results.[7]
Troubleshooting Steps:
-
Solvent Screening: If you are observing low yields, a systematic solvent screen is recommended. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, NMP, acetonitrile). Often, a mixture of an organic solvent with water is optimal.[6]
-
Adjusting Water Content: If using an aqueous mixture, try varying the ratio of the organic solvent to water. For example, screen ratios from 4:1 to 1:1.
-
Consider a Different Base/Solvent Combination: The choice of base and solvent are often intertwined. For instance, K₃PO₄ is often used in anhydrous dioxane or toluene, while Na₂CO₃ or K₂CO₃ are commonly used in aqueous mixtures.
-
Evaluate Catalyst/Ligand System: If solvent optimization doesn't resolve the issue, consider a more robust catalyst system. For electron-rich substrates, ligands like SPhos or XPhos can be beneficial.[8]
Q2: I'm observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction with this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings, and the solvent environment can play a role in its prevalence.
Likely Causes & Explanations:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can lead to the formation of Pd(II) species that promote the dimerization of the boronic acid.[9]
-
Slow Transmetalation: If the transmetalation step is slow relative to the oxidative addition, the concentration of the organopalladium intermediate that can react with another boronic acid molecule increases. The solvent can influence the rate of transmetalation.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Solvent Choice: While less direct, the solvent can influence the relative rates of the desired catalytic cycle versus side reactions. Ensure your chosen solvent facilitates efficient transmetalation.
-
Optimize Base and Water Content: The base and the presence of water are crucial for the boronic acid activation and transmetalation. Ensure these are optimized for your specific system.
Q3: My Heck reaction with this compound is sluggish and requires high temperatures, leading to catalyst decomposition. What solvent modifications can I try?
A3: The Heck reaction can be sensitive to solvent choice, which affects catalyst stability and reaction rates.[10][11]
Likely Causes & Explanations:
-
Catalyst Deactivation: At elevated temperatures, palladium catalysts can agglomerate into inactive palladium black.[12] The solvent can influence the rate of this decomposition.
-
Slow Oxidative Addition: While this compound is generally reactive, the electronic nature of the quinoline ring can influence the rate of oxidative addition, the first step in the catalytic cycle.[12]
-
Poor Solubility: As with other cross-coupling reactions, ensuring all components are well-dissolved is crucial.
Troubleshooting Steps:
-
Switch to a High-Boiling Point, Polar Aprotic Solvent: Solvents like DMF, NMP, or DMAc are often effective for Heck reactions as they can solubilize the catalyst and reactants well and allow for higher reaction temperatures if necessary.[10]
-
Consider Ionic Liquids: Ionic liquids have been shown to be effective media for Heck reactions, sometimes offering enhanced catalyst stability and recyclability.[13]
-
Use of Additives: In some cases, the addition of salts like tetra-n-butylammonium bromide (TBAB) can improve reaction rates and yields.
-
Phosphine-Free Conditions: For some Heck reactions, phosphine-free conditions using just a palladium salt (e.g., Pd(OAc)₂) in a coordinating solvent like DMF can be effective.[11] The solvent itself can help stabilize the palladium species.
Q4: I am attempting a Sonogashira coupling with this compound, but the reaction is not proceeding to completion. What role does the solvent play here?
A4: The solvent is a critical parameter in the Sonogashira reaction, influencing both the palladium and copper catalytic cycles.[5][14]
Likely Causes & Explanations:
-
Inadequate Solubility: The diverse components of a Sonogashira reaction (aryl halide, alkyne, palladium catalyst, copper co-catalyst, and base) all need to be sufficiently soluble.[5]
-
Solvent Coordination: Coordinating solvents like DMF can sometimes inhibit the reaction by competing with the ligands for palladium coordination.[5] Conversely, in some systems, coordinating solvents are necessary to stabilize the catalytic species.[11]
-
Base Solubility and Activity: The amine base (e.g., triethylamine, diisopropylamine) often acts as both the base and a solvent or co-solvent. Its ability to dissolve the other components and its basicity in the chosen solvent are important.
Troubleshooting Steps:
-
Solvent Screening: A range of solvents should be considered. Common choices include THF, dioxane, DMF, and toluene. Sometimes a mixture is beneficial. For copper-free Sonogashira reactions, different solvent optima may be found.[5]
-
Amine as Solvent: In many cases, using the amine base (like triethylamine) in excess to act as the solvent or a significant co-solvent is effective.[14]
-
Consider a Non-Coordinating Solvent: If you suspect solvent inhibition, switching to a less coordinating solvent like toluene might be beneficial.
-
Aqueous Conditions: For certain substrates, Sonogashira couplings can be performed in aqueous media, which can offer advantages in terms of cost and environmental impact.[15]
Q5: My nucleophilic aromatic substitution (SNA r) on this compound is giving a complex mixture of products. Could the solvent be influencing the regioselectivity?
A5: Yes, the solvent can significantly influence the outcome of SNAr reactions, including regioselectivity and the rate of reaction.[16][17]
Likely Causes & Explanations:
-
Stabilization of Intermediates: SNAr reactions proceed through a charged Meisenheimer intermediate. Polar aprotic solvents like DMSO and DMF are excellent at stabilizing this intermediate, thereby accelerating the reaction.[17]
-
Solvation of the Nucleophile: The solvent's ability to solvate the nucleophile is critical. Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their nucleophilicity and slows the reaction.[18][19] Polar aprotic solvents, on the other hand, solvate the accompanying cation more strongly than the anion, leaving the "naked" anion more reactive.
-
Base Strength: The solvent can affect the effective strength of the base used to deprotonate a neutral nucleophile or to act as a proton shuttle.
Troubleshooting Steps:
-
Employ Polar Aprotic Solvents: For most SNAr reactions, polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile are the solvents of choice to enhance the reaction rate.
-
Avoid Protic Solvents with Anionic Nucleophiles: If you are using a charged nucleophile (e.g., an alkoxide or thiolate), avoid protic solvents unless necessary for solubility, as they will likely decrease the reaction rate.
-
Temperature Control: SNAr reactions can sometimes be exothermic. The solvent's boiling point and heat capacity can be important for maintaining a stable reaction temperature.
II. Frequently Asked Questions (FAQs)
Q1: What is the general role of polar aprotic vs. polar protic solvents in palladium-catalyzed cross-coupling reactions of this compound?
A1: The choice between polar aprotic and polar protic solvents is a critical decision in optimizing palladium-catalyzed cross-couplings.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, acetonitrile): These solvents are generally good at dissolving a wide range of organic substrates and inorganic salts.[11] They can stabilize charged intermediates in the catalytic cycle. However, their coordinating ability can sometimes be detrimental, as they may compete with other ligands for binding to the palladium center.[5] In some cases, polar aprotic solvents can even lead to a switch in selectivity in reactions with substrates bearing multiple reactive sites.[3]
-
Polar Protic Solvents (e.g., water, alcohols): These solvents are often used as co-solvents in reactions like the Suzuki coupling.[6] Their ability to dissolve inorganic bases is a key advantage. They can also participate in hydrogen bonding, which can influence the stability and reactivity of various species in the reaction mixture. In some instances, protic solvents can favor different reaction pathways compared to polar aprotic solvents.[3]
Q2: How does the coordinating ability of a solvent affect the reactivity of this compound in cross-coupling reactions?
A2: A solvent's ability to coordinate to the palladium catalyst can have a profound impact on the reaction.[20]
-
Coordinating Solvents (e.g., DMF, acetonitrile, DMSO): These solvents possess lone pairs of electrons that can interact with the empty orbitals of the palladium center. This coordination can:
-
Stabilize the Catalyst: By occupying a coordination site, the solvent can help prevent catalyst decomposition or aggregation.[11]
-
Inhibit the Reaction: If the solvent binds too strongly, it can block the coordination of the reactants (this compound or the coupling partner), thus inhibiting the reaction.[5]
-
Alter Selectivity: As seen in some Suzuki couplings, coordinating solvents can favor the formation of anionic palladium complexes, which can have different reactivity and selectivity compared to the neutral species that are more prevalent in non-coordinating solvents.[21][22]
-
-
Non-Coordinating Solvents (e.g., toluene, hexane, 1,4-dioxane): These solvents interact much more weakly with the palladium center. Reactions in these solvents are often more dependent on the properties of the added ligands to stabilize the catalyst and control its reactivity.
Q3: Are there "green" or more sustainable solvent alternatives for reactions with this compound?
A3: Yes, there is a growing emphasis on using more environmentally benign solvents in organic synthesis.
-
Water: As mentioned, water is an excellent "green" solvent for many cross-coupling reactions, particularly Suzuki and Sonogashira couplings, often in combination with a co-solvent.[15][23]
-
Alcohols (e.g., ethanol, isopropanol): These can be effective solvents for certain cross-coupling reactions and are generally considered more environmentally friendly than many aprotic solvents.
-
Ionic Liquids: While not always "green" in their synthesis, ionic liquids are non-volatile and can often be recycled, reducing solvent waste.[13]
-
Solvent-Free Conditions: In some cases, reactions can be run neat or under solvent-free conditions, which is the most sustainable option.
Q4: How can I use a solvent to control the regioselectivity of a reaction on a substituted quinoline?
A4: For quinoline derivatives with multiple reactive sites (e.g., another halide), the solvent can be a powerful tool for controlling regioselectivity. The principle often lies in the solvent's ability to influence the relative rates of oxidative addition at the different sites. As demonstrated in studies on chloroaryl triflates, polar coordinating solvents like MeCN or DMF can favor reaction at one site (C-OTf), while nonpolar solvents like THF or toluene, or even some polar solvents like alcohols and water, favor reaction at another site (C-Cl).[3] This is attributed to the ability of polar coordinating solvents to stabilize anionic transition states.[21][22] A similar approach could be explored for di-haloquinolines.
III. Data and Protocols
Table 1: Solvent Effects on a Hypothetical Suzuki Coupling of this compound
| Entry | Solvent System | Base | Temperature (°C) | Yield (%) | Observations |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 85 | Good conversion, clean reaction. |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ | 90 | 78 | Slightly lower yield than dioxane. |
| 3 | DMF | K₃PO₄ | 100 | 65 | Significant side products observed. |
| 4 | Acetonitrile | Cs₂CO₃ | 80 | 72 | Moderate yield, some starting material remains. |
| 5 | THF | K₃PO₄ (anhydrous) | 70 | 45 | Incomplete reaction, likely needs water. |
This table is illustrative and actual results may vary depending on the specific boronic acid, catalyst, and ligand used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution with respect to this compound).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: Decision Workflow for Solvent Selection in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting and selecting solvents in common reactions of this compound.
Diagram 2: Influence of Solvent Properties on the Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Coordinating ability of anions and solvents towards transition metals and lanthanides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 23. researchgate.net [researchgate.net]
Overcoming incomplete reactions in 5-Iodoquinoline derivatization.
Welcome to the technical support center for synthetic challenges involving 5-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering incomplete conversions or other difficulties during the derivatization of this important heterocyclic scaffold. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Troubleshooting Guide for Incomplete Reactions
This section addresses specific, common problems observed during palladium-catalyzed cross-coupling reactions with this compound.
Question 1: My Suzuki-Miyaura coupling stalls at 30-50% conversion, and I observe starting material alongside some homocoupled boronic acid byproduct. What's happening?
Answer: This is a classic symptom of catalyst deactivation, a frequent issue when working with nitrogen-containing heterocycles like quinoline.[1] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] Additionally, the presence of oxygen can lead to the unwanted homocoupling of your boronic acid.[3]
Core Problem: Catalyst poisoning by the quinoline nitrogen and potential catalyst decomposition.
Solutions & Rationale:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired reductive elimination step over catalyst inhibition.
-
Employ Robust Pre-catalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be inconsistent, use modern, air-stable pre-catalysts. These are designed for controlled activation and maintain catalytic activity for longer periods.[3]
-
Strictly Anaerobic Conditions: Oxygen not only contributes to boronic acid homocoupling but can also degrade the Pd(0) catalyst to inactive palladium black.[3][4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Caption: Troubleshooting decision tree for incomplete Suzuki reactions.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the this compound.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Question 2: My Buchwald-Hartwig amination is sluggish, and I'm seeing decomposition of my amine coupling partner. How can I improve this?
Answer: This is a common challenge, particularly with electron-deficient heteroaryl halides like this compound. The issue often lies in a mismatch between the base, ligand, and solvent, leading to slow catalysis and competing side reactions. A strong base like sodium tert-butoxide (NaOtBu), while often effective, can degrade sensitive amines if the catalytic turnover is not fast enough.[5]
Core Problem: Sub-optimal catalytic activity and base-induced decomposition.
Solutions & Rationale:
-
Base and Solvent Synergy: The base's effectiveness is highly dependent on the solvent.[5] Strong, sterically hindered bases like NaOtBu or LHMDS require non-polar, aprotic solvents like toluene or dioxane. Weaker, inorganic bases such as Cs₂CO₃ or K₃PO₄ may perform better in more polar solvents like t-BuOH or DMF, where their solubility is higher.[5][6]
-
Ligand Optimization: Aryl chlorides are notoriously difficult substrates for Buchwald-Hartwig reactions due to the challenging oxidative addition step.[5] While you are using an iodide, the electron-deficient nature of the quinoline ring presents a similar challenge. Highly active, bulky phosphine ligands are required to facilitate this step and accelerate the overall cycle.
-
Temperature Control: Higher temperatures can accelerate both the desired reaction and undesired decomposition. An optimized catalyst system may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), improving the overall outcome.
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Typical Temp. (°C) |
| Primary Alkylamine | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 100 |
| Secondary Alkylamine | BrettPhos or RuPhos | LHMDS or K₃PO₄ | t-BuOH or Toluene | 90 - 110 |
| Aniline (Electron-rich) | XPhos | Cs₂CO₃ | Dioxane | 100 |
| Aniline (Electron-poor) | BrettPhos or AdBrettPhos | NaOtBu | Toluene | 100 - 110 |
| Heteroaromatic Amine | DPPF or Xantphos | Cs₂CO₃ | Toluene or DMF | 110 |
Data synthesized from established principles of cross-coupling reactions.[7][8]
Question 3: In my Sonogashira coupling, I get a high yield of the homocoupled alkyne (Glaser coupling) and very little of my desired 5-alkynylquinoline. What causes this?
Answer: The primary cause of excessive Glaser homocoupling is the presence of oxygen in a traditional copper-co-catalyzed Sonogashira reaction.[9] The Cu(I) catalyst is oxidized to Cu(II), which then promotes the dimerization of the terminal alkyne. Another potential issue is a slow palladium catalytic cycle; if the oxidative addition of this compound to Pd(0) is slow, the copper acetylide has more time to undergo side reactions.
Core Problem: Unwanted copper-mediated alkyne dimerization due to oxygen.
Solutions & Rationale:
-
Adopt a Copper-Free Protocol: Modern Sonogashira protocols often omit the copper co-catalyst entirely to prevent Glaser coupling.[9] These methods rely on a highly active palladium catalyst and often use an amine base that also serves as the solvent (e.g., triethylamine or diisopropylamine).[10]
-
Rigorous Degassing: If you must use a copper-catalyzed system, your inert atmosphere technique must be flawless. Use freeze-pump-thaw cycles for degassing solvents and ensure no air is introduced during reagent addition.
-
Amine Base Choice: The amine base is not just a proton scavenger; it also plays a role in the catalytic cycle.[11] A bulky amine like diisopropylethylamine (DIPEA) can sometimes suppress side reactions compared to less hindered amines like triethylamine (TEA).
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a stir bar.
-
Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.
-
Reagent Addition: Add degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction to 60-80 °C. Monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Cool the reaction, dilute with dichloromethane (DCM), and wash with saturated ammonium chloride (NH₄Cl) solution to remove the amine salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is this compound a challenging substrate compared to iodobenzene?
A: The primary challenge arises from the nitrogen atom at the 1-position.[1] Its basic lone pair can coordinate to the palladium catalyst, forming stable, inactive complexes that halt the reaction.[1][2] This makes ligand choice far more important than in simple aryl halide couplings. Furthermore, the quinoline ring is electron-deficient, which can slow the initial oxidative addition step compared to more electron-rich systems.[12]
Caption: Desired catalytic cycle vs. catalyst poisoning by quinoline.
Q: Can I use microwave heating to accelerate my reactions?
A: Yes, microwave irradiation can be highly effective for these couplings. The rapid heating can often overcome activation barriers and significantly reduce reaction times. However, be cautious. If your catalyst system is not robust, the high temperatures can accelerate catalyst decomposition, leading to lower yields than conventional heating. It is best used as a secondary optimization tool after you have identified a promising ligand and base combination at a lower temperature.
Q: What is the best all-around palladium catalyst and ligand combination for this compound?
A: There is no single "best" combination, as the optimal choice depends heavily on the specific coupling partners (e.g., boronic acid, amine, alkyne). However, a highly reliable starting point for screening is a combination of a bulky, electron-rich dialkylbiarylphosphine ligand with a suitable palladium source.
-
A Versatile Starting Point: XPhos or SPhos as the ligand with Pd₂(dba)₃ as the palladium source, or more conveniently, an air-stable pre-catalyst like XPhos Pd G3 . This system is known for its high activity and stability, making it effective for a broad range of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions involving challenging heteroaromatic substrates.[4]
Q: I suspect my reagents are impure. What are the most critical things to check?
A: Reagent quality is paramount. Here are the top three culprits:
-
Boronic Acids: These can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or simple protodeboronation.[3] It's often best to use a fresh bottle or recrystallize older material.
-
Solvents: Peroxides in ethereal solvents (like THF or dioxane) can kill a reaction. Always use freshly distilled or anhydrous, inhibitor-free solvents. Ensure they are thoroughly degassed.[5]
-
Bases: Inorganic bases can be hygroscopic. If the reaction requires anhydrous conditions, ensure the base is finely powdered and dried in an oven or under vacuum before use.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Friedländer Synthesis Optimization
Welcome to the technical support guide for the Friedländer synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing the formation of common byproducts. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to make informed decisions to enhance yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My Friedländer reaction is producing a significant amount of a high-molecular-weight, sticky byproduct, and my desired quinoline yield is low. What is the likely cause and how can I fix it?
A1: The most common side reaction in the Friedländer synthesis, particularly under basic conditions, is the self-condensation of the ketone starting material.[1][2]
Causality: The reaction mechanism involves an aldol-type condensation. If your ketone reactant (the component with the α-methylene group) is sterically unhindered and reactive, it can readily react with itself before it has a chance to react with the 2-aminoaryl aldehyde or ketone. This is especially prevalent with base catalysts like KOH or NaOH, which strongly promote enolate formation, leading to oligomers or polymers.[1][2]
Troubleshooting Protocol:
-
Switch Catalyst System: Move from a strong base to an acid catalyst. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, In(OTf)₃) are excellent alternatives that often disfavor ketone self-condensation.[2][3]
-
Control Reagent Stoichiometry & Addition: Instead of adding all reagents at once, employ a slow addition of the ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low, favoring the desired intermolecular reaction over self-condensation.[1]
-
Lower Reaction Temperature: Traditional methods often use high temperatures, which can accelerate side reactions.[4] Modern catalysts, such as those based on gold or zirconium, can enable the reaction to proceed efficiently at milder temperatures (e.g., 60-80 °C), thereby minimizing unwanted pathways.[4][5]
-
Modify the Substrate: As a definitive but more synthetically intensive solution, you can use an imine analog of the 2-aminoaryl aldehyde or ketone. This modification completely prevents the initial aldol-condensation pathway, forcing the reaction through a Schiff base intermediate and eliminating the possibility of ketone self-condensation.[1][4]
Troubleshooting Guide: Specific Issues
Issue 1: Poor Regioselectivity with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone (e.g., 2-pentanone) and obtaining a mixture of two quinoline isomers. How can I control the cyclization to favor one regioisomer?
Root Cause Analysis: An unsymmetrical ketone possesses two different α-methylene groups where enolization and subsequent cyclization can occur, leading to a mixture of products. The challenge is to direct the reaction to one specific side of the carbonyl group.[1][4]
Strategic Solutions:
-
Catalyst Selection: The choice of catalyst can profoundly influence regioselectivity. Certain amine catalysts or chiral phosphoric acids have been shown to provide excellent control in specific systems.[4]
-
Substrate Modification: Introducing a temporary directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can effectively block one reaction site, forcing cyclization to occur at the desired position.[4]
-
Solvent and Medium: The use of ionic liquids as the reaction medium has been reported to improve regioselectivity in certain cases.[4] The solvent's polarity and ability to stabilize intermediates can influence the reaction pathway.[6][7]
Workflow: Tackling Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
Technical Support Center: Stability of 5-Iodoquinoline and its Derivatives
Welcome to the technical support center for 5-iodoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these compounds in their work. Iodoquinolines are valuable precursors and intermediates in organic synthesis and medicinal chemistry.[1][2] However, their utility can be hampered by inherent stability issues. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and reaction of these compounds.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Your this compound starting material has changed color (e.g., from off-white/yellow to brown or black) upon storage.
-
Probable Cause 1: Photodegradation. Aromatic iodides, including this compound, are known to be sensitive to light.[3][4] Exposure to UV or even ambient light can induce homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can then initiate a cascade of decomposition reactions, leading to the formation of colored impurities and polymeric materials.
-
Probable Cause 2: Oxidation. The quinoline ring system can be susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen.[5] This can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical technique such as NMR or HPLC. Compare the results to the certificate of analysis or a fresh sample.
-
Purification (if necessary): If significant degradation has occurred, purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for solid compounds.[6] For thermally stable liquids, vacuum distillation can be employed.[7] Column chromatography on silica gel is another viable option, though care should be taken as silica can sometimes promote degradation of sensitive compounds.
-
Implement Proper Storage: To prevent future degradation, always store this compound and its derivatives in amber glass vials to protect them from light.[5][8] For enhanced protection, wrap the container in aluminum foil. Store the container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[9] For highly sensitive derivatives, consider storage under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5]
-
Issue 2: You observe significant deiodination during a reaction, leading to the formation of quinoline or other non-iodinated byproducts.
-
Probable Cause 1: Reductive Dehalogenation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[10] Reductive dehalogenation can be promoted by certain reagents, metals (including catalytic residues), or even by electron-rich species in the reaction mixture.[10][11][12]
-
Probable Cause 2: Radical-mediated Deiodination. As mentioned, light can initiate the formation of aryl radicals. In the presence of a hydrogen donor (e.g., solvent, amine), this radical can abstract a hydrogen atom, resulting in the formation of the deiodinated quinoline.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction conditions. Are you using any reducing agents that could be causing the deiodination? Are there any potential sources of single-electron transfer?
-
Exclude Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood to eliminate light as a contributing factor.
-
Degas Solvents: Dissolved oxygen can sometimes participate in radical cycles. Degassing your solvents prior to use can be beneficial.
-
Scrutinize Reagents: Ensure the purity of all reagents and solvents. Trace metal impurities can sometimes catalyze dehalogenation.[13]
-
Issue 3: Your reaction is sluggish, or you obtain a low yield of the desired product.
-
Probable Cause 1: Impure Starting Material. Using degraded this compound will inevitably lead to lower yields and the formation of complex side products.[13]
-
Probable Cause 2: Inappropriate Reaction Conditions. The reactivity of the iodoquinoline nucleus can be influenced by the reaction conditions (e.g., temperature, solvent, catalyst). For example, in cross-coupling reactions, the choice of ligand and base is critical.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Always begin with pure, properly stored this compound.
-
Optimize Reaction Parameters: If the reaction is not proceeding as expected, consider a systematic optimization of the reaction conditions. This could involve screening different solvents, catalysts, ligands, bases, or temperatures.[14][15] Monitor the reaction progress by TLC or LC-MS to identify the optimal conditions.
-
Consider Reactivity: The iodine at the 5-position of the quinoline ring influences the electron density and reactivity of the entire molecule. Ensure that the chosen reaction is compatible with the electronic properties of the substrate.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound derivatives?
A1: To ensure the long-term stability of this compound and its derivatives, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place. For extended storage, refrigeration at 2-8 °C is generally recommended.[9]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]
-
Atmosphere: For compounds that are particularly sensitive to oxidation, storage under an inert atmosphere such as argon or nitrogen is advisable.[5]
-
Container: Use well-sealed containers to prevent the ingress of moisture.[9]
Q2: How does the iodine substituent affect the stability and reactivity of the quinoline ring?
A2: The iodine atom at the 5-position has several effects:
-
Stability: The C-I bond is relatively weak and susceptible to cleavage by light, heat, or certain chemical reagents, which is a primary stability concern.[10]
-
Reactivity: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions and is widely used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, it is important to handle this compound and its derivatives with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][16]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16][17]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[17]
Q4: I am seeing an unexpected byproduct in my reaction. What could it be?
A4: Without specific details of your reaction, it is difficult to say for certain. However, some common possibilities include:
-
Deiodinated product: As discussed, this is a common issue.
-
Isomeric products: Depending on the reaction, substitution at other positions on the quinoline ring may occur.[7]
-
Products of self-coupling or polymerization: This can occur under certain reaction conditions, particularly in cross-coupling reactions if the conditions are not optimal.
-
Degradation products: If the reaction is run at high temperatures or for extended periods, thermal degradation can occur.
To identify the byproduct, it is recommended to isolate it and characterize it using spectroscopic methods such as NMR and mass spectrometry.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture such as ethyl acetate/hexanes.
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation.[9] |
| Light | Amber vial / Darkness | Prevents photodegradation.[5][8] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation.[5] |
| Container | Tightly sealed | Prevents moisture absorption.[9] |
IV. Visual Guides
Diagram 1: Potential Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Impure Starting Material
Caption: Step-by-step process for handling impure this compound.
References
- 1. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. fishersci.com [fishersci.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Role of Semiquinones in Reductive Dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Work-up procedures to remove impurities from 5-Iodoquinoline reactions.
Welcome to the technical support center for the purification of 5-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
The purity of this compound is paramount for its successful application in synthetic chemistry and drug discovery. However, its synthesis, whether through direct iodination of quinoline or via a Sandmeyer reaction from 5-aminoquinoline, often yields a crude product contaminated with isomers, starting materials, and reaction byproducts.[1][2] This guide provides a structured approach to tackling these purification challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems frequently encountered during the work-up of this compound reactions in a direct question-and-answer format.
Q1: My crude product is a dark, oily, or tar-like substance. How do I begin the purification?
A1: The presence of dark, viscous materials, often described as "polymeric goo," is a common issue in quinoline synthesis, particularly under harsh acidic or high-temperature conditions.[3] This indicates the formation of polymeric byproducts. A multi-step approach is required, starting with a robust liquid-liquid extraction to isolate the desired basic product from neutral and acidic tars.
The core principle here is leveraging the basicity of the quinoline nitrogen. By converting the this compound into its water-soluble salt, we can effectively separate it from non-basic, organic-soluble tars and impurities.
Initial Cleanup Strategy: Acid-Base Extraction
-
Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If the material is highly viscous, gentle warming may be necessary.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a 1M aqueous hydrochloric acid (HCl) solution. The this compound will react to form its hydrochloride salt and move into the aqueous phase. Most of the colored, non-basic tars will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.
-
Back-Extraction (Optional): Combine the acidic aqueous layers and wash them with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.
-
Liberation of the Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with vigorous stirring until the solution is basic (pH > 9). The this compound will precipitate as a free base.[4]
-
Final Extraction: Extract the liberated this compound back into an organic solvent (DCM or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, solid or semi-solid product that is amenable to further purification by recrystallization or chromatography.
Q2: My this compound is a solid but remains colored (yellow to brown) after initial purification. What causes this and how can it be removed?
A2: A persistent yellow or brown hue often indicates the presence of trace oxidized species or high-molecular-weight chromophores. Halogenated quinolines can be susceptible to discoloration upon exposure to light and air.[5]
Decolorization Protocol:
-
Activated Charcoal Treatment: Dissolve the colored this compound in a minimum amount of a suitable hot solvent for recrystallization (see Table 2).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.
-
Swirl the mixture and keep it at or near the boiling point for 5-10 minutes. The charcoal will adsorb the colored impurities.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a small pad of Celite to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q3: HPLC analysis shows an isomeric impurity. How can I separate this compound from other iodoquinoline isomers (e.g., 8-iodoquinoline)?
A3: Isomeric impurities, such as 8-iodoquinoline and 5,8-diiodoquinoline, are common byproducts of direct iodination reactions.[1] Due to their similar physical properties, separation can be challenging and often requires more sophisticated techniques than simple recrystallization.
Strategies for Isomer Separation:
-
Column Chromatography: This is the most reliable method for separating isomers with different polarities.[7] this compound is generally less polar than its 8-iodo counterpart due to intramolecular hydrogen bonding in the latter if a hydroxyl group is present, or differing dipole moments. A detailed protocol is provided below.
-
Fractional Crystallization via Salt Formation: Isomers can sometimes be separated by converting them to salts (e.g., picrates or phosphates) which may have significantly different solubilities.[1][8] The desired salt is crystallized, isolated, and then the free base is regenerated. This is a classical but powerful technique. For example, one study noted the purification of 8-iodoquinoline through its picrate derivative.[1]
Q4: I'm experiencing low recovery after recrystallization. How can I optimize the process?
A4: Low recovery is a common frustration in recrystallization and typically stems from one of a few issues: using too much solvent, choosing a suboptimal solvent, or cooling the solution too quickly.[6]
Optimization Steps:
-
Minimize Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to the solid until it just dissolves. Using excess solvent will keep more of your product in solution upon cooling, drastically reducing the yield.[6]
-
Slow Cooling: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.[9]
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent. Using room temperature or excessive solvent will redissolve a portion of your purified product.[6]
-
Consider a Two-Solvent System: If a single ideal solvent cannot be found, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be effective.[10] Common pairs include Ethyl Acetate/Hexane or Acetone/Hexane.
Q5: How do I remove residual metal catalysts (e.g., copper) from a Sandmeyer reaction?
A5: If your this compound was synthesized via a Sandmeyer reaction using a copper salt catalyst, residual copper ions can contaminate the product.[11] These can often be removed during the acid-base work-up. However, if they persist, a chelating wash can be effective.
Procedure for Copper Removal:
-
Dissolve the crude product in an organic solvent like EtOAc.
-
Wash the organic solution with an aqueous solution of a chelating agent, such as 0.5 M ethylenediaminetetraacetic acid (EDTA) at a basic pH (~8-9), or a saturated aqueous ammonium chloride solution.
-
The chelating agent will form a water-soluble complex with the copper ions, pulling them into the aqueous phase.
-
Separate the layers and proceed with standard drying and solvent evaporation.
Purification Workflow Diagram
The following diagram outlines a logical decision-making process for the purification of crude this compound.
Caption: Decision workflow for this compound purification.
Frequently Asked Questions (FAQs)
FAQ1: What is the best general-purpose purification strategy for this compound?
A1: For most common scenarios, a sequential purification strategy is most effective:
-
Acid-Base Extraction: An initial cleanup to remove non-basic impurities and tars.[4][8]
-
Recrystallization: To crystallize the solid product, which significantly increases purity.[6]
-
Column Chromatography: To be used if isomeric impurities persist after recrystallization.[7]
FAQ2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions.[12]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and allows for the detection and resolution of closely related impurities like isomers.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.[14]
FAQ3: What are the recommended storage conditions for this compound to prevent degradation?
A3: Like many iodo-aromatic compounds, this compound can be sensitive to light and air.[5] For long-term stability, it should be stored in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Data & Protocols
Table 1: Troubleshooting Common Impurities
| Potential Impurity | Likely Source | Recommended Removal Strategy |
| Quinoline (Starting Material) | Incomplete iodination reaction | Column chromatography. |
| 5-Aminoquinoline (Starting Material) | Incomplete Sandmeyer reaction | Acid-base extraction (separation can be pH-dependent) or column chromatography. |
| 8-Iodoquinoline / 5,8-Diiodoquinoline | Side reaction in direct iodination[1] | Column chromatography or fractional crystallization of salts.[1][7] |
| Phenolic Byproducts | Side reaction in Sandmeyer reaction[11] | Wash with aqueous base (e.g., 1M NaOH) during work-up to remove acidic phenols. |
| Copper Salts | Catalyst from Sandmeyer reaction[11] | Wash with aqueous EDTA or NH₄Cl solution. |
| Polymeric Tars | High-temperature side reactions[3] | Initial acid-base extraction to separate the basic product. |
| Residual Solvents | Reaction or work-up solvents[15] | Drying under high vacuum, potentially with gentle heating. |
Table 2: Recrystallization Solvent Screening
| Solvent / System | Suitability Notes |
| Ethanol / Methanol | Good general-purpose solvents. This compound is typically soluble when hot and less soluble when cold.[10] |
| Isopropanol | Similar to ethanol but less volatile. |
| Acetone | Can be effective, but its low boiling point may require a larger volume. |
| Ethyl Acetate / Hexane | A common two-solvent system. Dissolve in hot EtOAc and add hexane until cloudy, then clarify with a drop of EtOAc and cool.[10] |
| Toluene / Xylene | High boiling points are good for dissolving less soluble compounds, but they can be difficult to remove completely.[16] |
| Water | Generally unsuitable as this compound has very low water solubility.[17] |
Detailed Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol is designed to separate this compound from more polar iodoquinoline isomers.
-
Prepare the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[7]
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Carefully pack the column, ensuring no air bubbles are trapped.[18] Add a thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product (post-extraction/recrystallization) in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin elution with a low-polarity solvent system (e.g., 100% Hexane or 5% EtOAc/Hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, increase to 10%, then 15% EtOAc/Hexane.
-
The less polar this compound should elute before the more polar isomers.
-
-
Collect and Analyze Fractions:
-
Collect fractions in test tubes and monitor their composition using TLC.[19]
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
References
- 1. pjsir.org [pjsir.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. magritek.com [magritek.com]
- 13. benchchem.com [benchchem.com]
- 14. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 5-Iodoquinoline and 5-Bromoquinoline in Synthetic Chemistry
For the Modern Chemist: Navigating Halogen Choice in Quinoline Functionalization
In the landscape of pharmaceutical and materials science research, the quinoline scaffold remains a cornerstone for the development of novel molecular entities.[1] The strategic functionalization of this privileged heterocycle is paramount, with palladium-catalyzed cross-coupling reactions standing as a primary tool in the synthetic chemist's arsenal. The choice of the halogen at the 5-position, a common site for modification, significantly dictates the synthetic strategy. This guide offers an in-depth, objective comparison of the reactivity between 5-iodoquinoline and 5-bromoquinoline, providing field-proven insights and experimental data to inform your synthetic design.
At a Glance: The Halogen Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the carbon-halogen bond dissociation energy. The established trend places iodide as the more reactive partner compared to bromide (I > Br > Cl).[2][3] This is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2] Consequently, this compound is anticipated to exhibit greater reactivity than 5-bromoquinoline, often translating to milder reaction conditions, shorter reaction times, and potentially higher yields.[2][3]
Table 1: Comparative Performance Expectations in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 5-Bromoquinoline | Rationale |
| Relative Reactivity | Excellent | Good | The C-I bond is weaker than the C-Br bond, facilitating a more rapid oxidative addition to the palladium catalyst.[2] |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80-110 °C | The higher reactivity of the C-I bond allows for reactions to be conducted at lower temperatures.[4] |
| Typical Reaction Time | 2-12 hours | 4-24 hours | Faster oxidative addition and overall catalytic turnover lead to shorter required reaction times.[4] |
| Catalyst Loading | Can often be effective at lower loadings (0.5-2 mol%) | Typically 1-5 mol% | The facile activation of the C-I bond can maintain high catalytic efficiency with less catalyst.[4] |
The Underlying Science: Bond Dissociation Energies
The choice between an iodo and a bromo substituent is a classic consideration in synthetic planning. The core of the reactivity difference lies in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is inherently weaker and thus more readily cleaved in the oxidative addition step of many cross-coupling reactions.
This difference in bond strength is the primary driver for the enhanced reactivity of this compound.
Cross-Coupling Reactions: A Head-to-Head Comparison
While direct side-by-side comparisons for the 5-substituted quinolines are not extensively documented across all reaction types, we can extrapolate from well-established principles and analogous systems to build a robust comparative analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a stalwart for C-C bond formation. A comparative study on the analogous 6-iodoquinoline and 6-bromoquinoline highlights the superior performance of the iodo-substituted substrate.[4] It is reasonable to expect a similar trend for the 5-isomers. This compound's higher reactivity allows for the use of milder bases and lower reaction temperatures, which can be crucial for the synthesis of complex molecules with sensitive functional groups.[4]
dot
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, is another area where the choice of halogen is critical.[6] The reaction with this compound is expected to proceed under milder conditions than with 5-bromoquinoline. This can be particularly advantageous in preventing side reactions such as isomerization of the alkene coupling partner.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[7] While both 5-bromoquinoline and this compound are viable substrates, the iodo-derivative generally allows for a broader substrate scope and the use of less forcing conditions.[8] However, it is worth noting that in some instances, aryl iodides can lead to the formation of unreactive palladium iodide dimers, which can inhibit the catalytic cycle.[1] Careful selection of ligands, often bulky, electron-rich phosphines, is key to mitigating this and achieving high yields.[8]
dot
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
In Sonogashira coupling, which joins aryl halides with terminal alkynes, the higher reactivity of the C-I bond is particularly pronounced.[9] In substrates containing both bromo and iodo substituents, the Sonogashira coupling will selectively occur at the iodo-substituted position.[2] This highlights the significant reactivity difference and allows for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) can be more nuanced. For SNAr to proceed, the aromatic ring must be activated by strong electron-withdrawing groups ortho or para to the leaving group.[10][11] In many cases where the rate-determining step is the initial nucleophilic attack, the reactivity trend is F > Cl > Br > I. This is because the more electronegative halogens better stabilize the intermediate Meisenheimer complex through inductive effects.[12] However, if the expulsion of the leaving group is the rate-determining step, the trend can revert to the more conventional I > Br > Cl > F, which is dictated by carbon-halogen bond strength.[12] For the quinoline system, the presence and position of activating groups would be critical in determining the feasibility and relative rates of SNAr reactions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 6-Bromoquinoline (Analogous to 5-Bromoquinoline)
-
Materials: 6-Bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL), Toluene (8 mL), Ethanol (2 mL).[4]
-
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.[4]
-
Add the toluene, ethanol, and sodium carbonate solution.[4]
-
Degas the mixture with argon for 15-20 minutes.[4]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[4]
-
Projected Protocol for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), Potassium Phosphate (K₃PO₄) (2.0 mmol), 1,4-Dioxane (10 mL), Water (1 mL).[4]
-
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Add the 1,4-dioxane and water.[4]
-
Seal the vial and stir the mixture at a lower temperature, for instance 60-80 °C, for 2-12 hours, monitoring by TLC or GC-MS.[4]
-
After completion, cool the reaction and perform a standard aqueous workup with an organic solvent like ethyl acetate.[4]
-
Dry the organic phase, concentrate, and purify by column chromatography.[4]
-
Conclusion and Strategic Recommendations
The choice between this compound and 5-bromoquinoline is a critical decision in synthetic design that impacts reaction conditions, efficiency, and cost.
-
For Enhanced Reactivity and Milder Conditions: this compound is the clear choice for most palladium-catalyzed cross-coupling reactions. Its use can lead to higher yields, shorter reaction times, and greater functional group tolerance, which is especially beneficial in the later stages of a complex synthesis.
-
For Cost-Effectiveness and Readily Available Starting Materials: 5-Bromoquinoline is often a more economical and readily available starting material. For many standard transformations where forcing conditions are tolerated, it remains a highly viable and practical option.
-
For Selective Functionalization: In di-halogenated systems containing both bromine and iodine, the inherent reactivity difference can be exploited for selective and sequential cross-coupling reactions, with the iodine reacting preferentially.
Ultimately, the optimal choice will depend on the specific synthetic challenge, the complexity of the substrate, and economic considerations. This guide provides the foundational data and mechanistic understanding to empower researchers to make informed and strategic decisions in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Iodoquinoline Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 5-Iodoquinoline is critical for ensuring product quality, safety, and efficacy. As an intermediate in the synthesis of various pharmaceuticals, its purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices and provide actionable protocols to establish a self-validating analytical system.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[1] This is a mandatory requirement by regulatory bodies worldwide, with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) providing a framework for these activities.[2][3][4][5] The recently updated ICH Q2(R2) and its companion guideline ICH Q14 emphasize a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based methodology from development through to post-approval changes.[2][6][7][8]
Comparison of Primary Analytical Techniques for this compound
The selection of an analytical technique for this compound is contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.
| Parameter | HPLC-UV/DAD | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (with appropriate column and mobile phase) | Very High (separation by GC, identification by MS) | Low to Moderate (potential for interference from other chromophores) |
| Sensitivity (LOD/LOQ) | Good (ng/mL range) | Excellent (pg to fg range) | Moderate (µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Purity, assay, and impurity quantification in drug substances and products. | Trace level impurity identification and quantification. | In-process control, simple assay. |
The Workflow of Analytical Method Validation
A robust analytical method validation follows a structured workflow, ensuring that all performance characteristics are thoroughly evaluated and documented. This process demonstrates that the method is reliable, reproducible, and fit for its intended use.
Caption: A typical workflow for analytical method validation.
Experimental Protocols for Key Validation Parameters
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for the quantification of this compound. These protocols are based on the principles outlined in ICH Q2(R2) and USP <1225>.[2][3][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][10]
Experimental Protocol:
-
Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (for solid drug substance).
-
Photolytic: Expose to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Causality: Forced degradation studies are performed to demonstrate that the method can separate the main peak of this compound from any potential degradation products, thus proving its stability-indicating nature.
-
-
Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in both stressed and unstressed samples.
-
The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not co-eluting with any impurities.
-
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentrations, typically spanning 80% to 120% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined by spike recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Causality: This demonstrates the method's ruggedness under typical laboratory variations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by injecting a series of diluted solutions of this compound.
-
LOD: The concentration at which the S/N ratio is approximately 3:1.
-
LOQ: The concentration at which the S/N ratio is approximately 10:1.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][11]
Experimental Protocol:
-
Introduce small variations to the HPLC method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze a sample under each of these modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Causality: This ensures that the method is reliable for routine use where minor variations in operating conditions can occur.
-
Logical Relationship of Key Validation Parameters
The validation parameters are interconnected, with the results of one often influencing the assessment of another. This demonstrates the holistic nature of method validation.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the generation of reliable and accurate data. While HPLC with UV/DAD detection often provides the best balance of specificity, sensitivity, and cost for routine quality control, GC-MS and UV-Vis spectroscopy have their places in trace analysis and rapid in-process checks, respectively. By following the principles outlined in regulatory guidelines and employing the detailed protocols provided, researchers and drug development professionals can confidently establish and validate analytical methods that are fit for purpose and will withstand regulatory scrutiny. The lifecycle approach to analytical procedures should be embraced, with continuous monitoring to ensure the method remains in a validated state throughout its use.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. ikev.org [ikev.org]
- 12. wjarr.com [wjarr.com]
A Senior Application Scientist's Comparative Guide to Catalysts for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The efficient synthesis of quinolines is, therefore, a subject of intense research. This guide provides an in-depth comparative analysis of various catalytic systems for quinoline synthesis, focusing on their performance, mechanistic underpinnings, and practical applicability. As a senior application scientist, my aim is to offer not just a review of the literature, but a practical guide grounded in experimental data to aid in your selection of the most suitable catalytic system for your research needs.
The Central Role of Catalysis in Quinoline Synthesis
The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been the workhorses of organic chemists for over a century. However, these traditional methods often require harsh reaction conditions, stoichiometric amounts of reagents, and can suffer from low yields and the formation of byproducts. The advent of modern catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, higher yields, greater selectivity, and improved sustainability.
The choice of catalyst is paramount and dictates the efficiency and feasibility of a given quinoline synthesis. Catalysts can be broadly classified into three main categories: transition-metal catalysts, metal-free catalysts, and nanocatalysts. This guide will delve into each of these categories, providing a comparative analysis of their performance in the context of the most important quinoline synthetic routes.
Transition-Metal Catalysts: The Powerhouses of Quinoline Synthesis
Transition-metal catalysts, including complexes of cobalt, copper, nickel, palladium, and ruthenium, are widely employed in quinoline synthesis due to their high activity and selectivity.[1] These catalysts can facilitate a variety of transformations, including C-H activation, oxidative annulation, and dehydrogenative coupling, leading to the efficient construction of the quinoline ring.[2]
Cobalt Catalysts
Cobalt catalysts have emerged as a cost-effective and efficient option for quinoline synthesis. For instance, readily available Co(OAc)₂·4H₂O can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to afford quinolines in good yields under mild conditions.[2] Bimetallic cobalt nanoparticles, such as those doped with tungsten, have shown excellent performance in the selective hydrogenation of quinolines.[3][4]
Copper Catalysts
Copper catalysts are attractive due to their low cost and low toxicity. Copper-catalyzed annulation reactions have demonstrated high efficacy in producing functionalized quinolines.[1] For example, a simple and efficient copper-catalyzed tandem reaction has been developed for the synthesis of quinoline-2-carboxylates at room temperature using Cu(OTf)₂ as the catalyst.[5] N-heterocyclic carbene copper complexes have also been utilized for the indirect Friedländer reaction at room temperature.[6]
Nickel Catalysts
Nickel catalysts, particularly nickel nanoparticles, have shown great promise in the Friedländer annulation for the synthesis of polysubstituted quinolines.[7] These catalysts can operate under solvent-free conditions and are reusable for multiple cycles with minimal loss of activity.[7][8]
Table 1: Comparative Performance of Transition-Metal Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Conditions | Reference |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Mild conditions | [2] |
| CoW@C | Hydrogenation | Quinolines | 99 | Mild pressure and temperature | [3] |
| Cu(OTf)₂ | Tandem Reaction | Imines and alkynes | High | Room temperature, 16 h | [5] |
| (NHC)Cu | Indirect Friedländer | 2-aminobenzyl alcohol and aryl ketones | Acceptable | Room temperature, DMSO as oxidant | [6] |
| Nickel Nanoparticles | Friedländer Annulation | 2-aminoaryl ketones and β-dicarbonyls | 85-96 | Solvent-free, 10 mol% catalyst | [7] |
Metal-Free Catalysts: A Sustainable Approach
In the quest for more environmentally friendly and cost-effective synthetic methods, metal-free catalysts have gained significant attention. These include Brønsted and Lewis acids, ionic liquids, and iodine.
Acid Catalysis
Traditional quinoline syntheses like the Skraup and Doebner-von Miller reactions rely on strong Brønsted acids like sulfuric acid.[9] Modern approaches have explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability. The Doebner-von Miller reaction can be catalyzed by various Lewis acids such as tin tetrachloride and scandium(III) triflate, as well as Brønsted acids like p-toluenesulfonic acid and perchloric acid.[10]
Ionic Liquids
Ionic liquids can act as both the solvent and the catalyst in quinoline synthesis, offering high yields and the potential for recyclability.[1] They have been successfully employed in the Friedländer annulation.[1]
Nanocatalysts: The Frontier of Efficiency and Reusability
Nanocatalysts represent a modern and highly efficient approach to quinoline synthesis, offering a high surface-area-to-volume ratio, enhanced reactivity, and ease of recovery and reuse.[1] Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been developed for this purpose.[11]
Iron-Based Nanocatalysts
Magnetic iron oxide nanoparticles (Fe₃O₄ NPs) are particularly attractive due to their ease of separation using an external magnet. Fe₃O₄ NPs have been successfully used in the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable for up to five cycles without a significant loss of activity.[12]
Copper-Based Nanocatalysts
Copper oxide nanoparticles (CuO NPs) have been employed as efficient and reusable catalysts for the one-pot Friedländer quinoline synthesis.[13]
Nickel-Based Nanocatalysts
As mentioned earlier, nickel nanoparticles are highly effective for the solventless Friedländer annulation, providing excellent yields and reusability.[7][8]
Table 2: Performance of Nanocatalysts in the Friedländer Quinoline Synthesis
| Catalyst | Substrates | Yield (%) | Reaction Conditions | Reusability (Cycles) | Reference |
| Fe₃O₄ NPs-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone | 88-96 | Water, reflux, 2 h | 5 | [12] |
| Fe₃O₄@SiO₂-Ag | Aldehyde, amine, and 1,3-indanedione | High | Water/ethanol, 60 °C | 6 | [4] |
| NiO Nanoparticles | 2-aminoaryl ketones and β-ketoesters/ketones | Good | Not specified | 5 | [8] |
| Nickel Nanoparticles | 2-aminoaryl ketones and β-dicarbonyls | 85-96 | Solvent-free | 5 | [7] |
| CoFe₂O₄@SiO₂@Co(III) salen | 2-aminobenzophenone and carbonyl compounds | 85-96 | Water, 80 °C, 15 min | 5 | [11] |
Mechanistic Insights and Experimental Workflows
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. The choice of catalyst influences the reaction pathway and, consequently, the product distribution and yield.
The Friedländer Synthesis: A Tale of Two Pathways
The Friedländer synthesis can proceed through two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol-type reaction.[14] The catalyst plays a key role in directing the reaction through one of these pathways.
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
The Skraup and Doebner-von Miller Reactions: A Fragmentation-Recombination Mechanism
Recent studies on the Skraup and Doebner-von Miller reactions suggest a fragmentation-recombination mechanism, particularly when α,β-unsaturated ketones are used.[15] The reaction is thought to proceed via the conjugate addition of aniline to the unsaturated ketone, followed by fragmentation and recombination to form the quinoline product.
Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.
Experimental Workflow for Catalyst Comparison
To objectively compare the efficacy of different catalysts, a standardized experimental workflow is essential. This involves running parallel reactions under identical conditions, varying only the catalyst.
Caption: Experimental workflow for comparing catalyst efficacy.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for key quinoline syntheses are provided below.
Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst[1]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).
-
If the reaction is not solvent-free, add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is magnetic, separate it using an external magnet. Otherwise, filter the catalyst.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry, and reuse for subsequent reactions.
Protocol 2: Copper-Catalyzed Synthesis of Quinoline-2-carboxylates[5]
Materials:
-
Imine (derived from aniline and ethyl glyoxylate) (1 mmol)
-
Alkyne (1.2 mmol)
-
Cu(OTf)₂ (20 mol%)
-
CH₂Cl₂ (5 mL)
Procedure:
-
To a solution of the imine (1 mmol) in CH₂Cl₂ (5 mL), add the alkyne (1.2 mmol) and Cu(OTf)₂ (20 mol%).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the quinoline-2-carboxylate.
Conclusion and Future Outlook
The field of catalytic quinoline synthesis continues to evolve rapidly, with a strong emphasis on the development of sustainable and efficient methodologies. While transition-metal catalysts remain highly effective, the future lies in the design of robust, reusable, and environmentally benign catalytic systems. Nanocatalysts, with their unique properties, are at the forefront of this endeavor.
As a researcher, the choice of catalyst will depend on a multitude of factors, including the desired quinoline derivative, cost considerations, and the desired level of sustainability. This guide has provided a comprehensive overview and comparative analysis to aid in this critical decision-making process. By understanding the strengths and weaknesses of each catalytic system, and by leveraging the detailed protocols and mechanistic insights provided, you will be well-equipped to advance your research in this exciting and important area of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 6. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nickel nanoparticles: a highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in silico molecular docking studies as histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. experts.illinois.edu [experts.illinois.edu]
A Researcher's Guide to Haloquinoline Reactivity in Suzuki-Miyaura Coupling: 5-Iodoquinoline in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, quinoline scaffolds are integral to the design of numerous therapeutic agents, owing to their presence in a wide array of biologically active compounds.[1][2] The synthesis of functionalized quinolines, particularly biaryl derivatives, heavily relies on robust and efficient C-C bond-forming reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands as one of the most powerful and versatile methods.[3][4]
This guide provides an in-depth comparison of 5-iodoquinoline versus other haloquinolines—specifically 5-bromoquinoline and 5-chloroquinoline—in Suzuki coupling reactions. The choice of the halogen atom on the quinoline core is not a trivial decision; it fundamentally dictates the reaction's efficiency, the required catalytic system, and the overall synthetic strategy. We will explore the chemical principles governing this reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: C-X Bond Strength and Oxidative Addition
The efficacy of a haloaromatic compound in the Suzuki-Miyaura reaction is predominantly governed by the first and often rate-determining step of the catalytic cycle: oxidative addition .[5] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The ease with which this occurs is inversely related to the bond dissociation energy (BDE) of the C-X bond.
The established reactivity trend for aryl halides is a direct consequence of their BDEs:
This fundamental principle dictates that aryl iodides are the most reactive substrates, followed by bromides, with chlorides being the most challenging.[4][5][8]
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Suzuki Coupling |
| Aryl C-I | ~65 | Lowest energy barrier for oxidative addition; highest reactivity. |
| Aryl C-Br | ~81 | Moderate energy barrier; good, reliable reactivity. |
| Aryl C-Cl | ~96 | Highest energy barrier; least reactive, requires specialized catalysts. |
| Note: BDE values are approximate for a generic aryl system.[6] |
This difference in bond strength is the primary reason this compound exhibits superior performance in Suzuki coupling compared to its bromo and chloro counterparts.
Comparative Performance Analysis: Iodo- vs. Bromo- vs. Chloroquinoline
The theoretical advantage of the weaker C-I bond translates directly into tangible experimental benefits, setting this compound apart from other haloquinolines.
This compound: The High-Reactivity Partner
Due to the low C-I bond energy, this compound readily undergoes oxidative addition. This high reactivity allows for:
-
Milder Reaction Conditions: Couplings can often be performed at room temperature or with gentle heating (e.g., 50-80 °C), which is crucial for preserving sensitive functional groups elsewhere in the molecule.[9][10]
-
Lower Catalyst Loadings: Efficient conversions can be achieved with lower concentrations of the palladium catalyst (e.g., 0.5-2 mol%), reducing costs and minimizing residual palladium in the final product.[9]
-
Faster Reaction Times: Reactions frequently reach completion in a few hours, increasing throughput.
-
Broader Catalyst Compatibility: While modern ligands are always beneficial, successful couplings can often be achieved with traditional catalyst systems like Pd(PPh₃)₄.
An important caveat exists for Pd/PPh₃ systems, where at lower temperatures (~50 °C), aryl iodides can sometimes exhibit surprisingly poor reactivity compared to bromides. This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[11] This highlights the importance of catalyst and ligand selection even for highly reactive substrates.
5-Bromoquinoline: The Versatile Workhorse
5-Bromoquinoline represents a well-balanced substrate. It is significantly more reactive than its chloro-analogue and is often more stable and cost-effective than the iodo-derivative.
-
Reliable Reactivity: It is a robust coupling partner that works well with a wide range of boronic acids.[9]
-
Moderate Conditions: Typically requires temperatures in the range of 80-110 °C for efficient conversion.
-
Standard Catalyst Systems: Works effectively with common palladium sources (Pd(OAc)₂, Pd₂(dba)₃) paired with standard phosphine ligands like PPh₃ or more robust biarylphosphine ligands for higher efficiency.
5-Chloroquinoline: The Formidable Challenge
The strength of the C-Cl bond makes 5-chloroquinoline the least reactive of the three.[6][12] Until the development of advanced catalyst systems, coupling aryl chlorides was a significant challenge.
-
Forcing Conditions Required: Higher temperatures (>100 °C) and longer reaction times are generally necessary.
-
Specialized Catalysts are Essential: Success hinges on the use of highly active catalysts. These are typically formed from a palladium precursor and a bulky, electron-rich ligand.[13] Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step.[14][15][16]
Data-Driven Comparison Summary
The table below summarizes the key performance differences between the three haloquinolines in a typical Suzuki-Miyaura coupling with an arylboronic acid.
| Feature | This compound | 5-Bromoquinoline | 5-Chloroquinoline |
| Relative Reactivity | Very High | High | Moderate |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 110 °C | >100 °C |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 5 mol% |
| Reaction Time | 1 - 6 hours | 6 - 24 hours | 12 - 48 hours |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) or advanced ligands. | Standard to advanced ligands (e.g., Buchwald type). | Requires advanced, bulky, electron-rich ligands (e.g., XPhos, SPhos).[15] |
| Reported Yields | Excellent (>90%)[9] | Good to Excellent (80-95%) | Moderate to Good (60-90%), highly catalyst-dependent. |
Field-Proven Experimental Protocols
The following protocols are representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Suzuki Coupling of this compound (High-Reactivity Substrate)
This protocol leverages the high reactivity of the C-I bond, allowing for mild conditions.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane and water. Causality Note: The base is essential for activating the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[16]
-
Place the vial in a preheated oil bath at 60 °C and stir vigorously for 4 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[9]
-
Protocol 2: Suzuki Coupling of 5-Bromoquinoline (Workhorse Substrate)
This protocol requires slightly more forcing conditions to cleave the more stable C-Br bond.
-
Materials:
-
5-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.3 mmol, 1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above.
-
Add the degassed toluene and ethanol. Causality Note: A solvent mixture like toluene/ethanol or dioxane/water is often used. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
Heat the reaction mixture to 95 °C and stir vigorously for 12-18 hours.
-
Monitor, work up, and purify the product as described in steps 5-9 of Protocol 1.
-
Protocol 3: Suzuki Coupling of 5-Chloroquinoline (Challenging Substrate)
This protocol is critically dependent on a highly active catalyst system to achieve a reasonable yield.
-
Materials:
-
5-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
tert-Butanol (10 mL)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above. Causality Note: A bulky, electron-rich phosphine ligand like XPhos is used here. Its steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition of the inert C-Cl bond.[13][15]
-
Add the degassed tert-butanol.
-
Heat the reaction mixture to 110 °C in a sealed tube and stir vigorously for 24 hours.
-
Monitor, work up, and purify the product as described in steps 5-9 of Protocol 1.
-
Conclusion and Strategic Recommendations
The choice between this compound, 5-bromoquinoline, and 5-chloroquinoline for Suzuki-Miyaura coupling is a strategic decision that balances reactivity, cost, and synthetic complexity.
-
This compound is the substrate of choice for syntheses where mild conditions are paramount, such as in late-stage functionalization of complex molecules or with thermally sensitive coupling partners. Its high reactivity ensures efficiency, often leading to cleaner reactions and higher yields with minimal optimization.
-
5-Bromoquinoline offers a pragmatic and cost-effective alternative, providing a reliable route to the desired products under moderately elevated temperatures. It remains a staple for routine synthetic applications.
-
5-Chloroquinoline , while the most challenging, should not be overlooked. The vast commercial availability of diverse chloro-aromatics makes them attractive starting materials. With the appropriate advanced catalyst system, 5-chloroquinoline can be effectively utilized, opening up a broader range of accessible chemical space.
For drug development professionals, understanding this reactivity hierarchy is key to designing efficient and scalable synthetic routes, ultimately accelerating the discovery and development of new quinoline-based therapeutics.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
A Comparative Analysis of Iodoquinoline Derivatives and Other Antimicrobial Agents
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the quest for novel, effective agents is paramount. Among the promising candidates, iodoquinoline derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial activities. This guide provides a comprehensive comparison of iodoquinoline derivatives with other major classes of antimicrobial agents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions in their drug discovery and development endeavors.
Mechanisms of Action: A Tale of Diverse Targets
The efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. Iodoquinoline derivatives and their counterparts employ distinct strategies to inhibit or kill microbial pathogens.
Iodoquinoline Derivatives: Disrupting DNA Homeostasis
Iodoquinoline derivatives, a class of heterocyclic compounds, exert their antimicrobial effects primarily by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.[1] By inhibiting these topoisomerases, iodoquinolines induce chromosomal fragmentation, ultimately leading to bacterial cell death.[1] This targeted approach offers a degree of selectivity for bacterial cells, as mammalian cells possess structurally different topoisomerases that are less susceptible to inhibition.[1] Some halogenated hydroxyquinolines, like diiodohydroxyquinoline, are also thought to act by chelating essential metal ions, such as iron and copper, which are vital for various parasitic enzymatic processes, and by disrupting DNA function through intercalation.[2]
Quinolones: A Close Relative with a Shared Target
Quinolones, the parent class of compounds from which many iodoquinolines are derived, share the same molecular targets: DNA gyrase and topoisomerase IV.[3][4][5] They bind to these enzymes and stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the fragmentation of the bacterial chromosome.[3][6] This action effectively halts DNA replication and triggers cell death.[7]
Beta-Lactams: Builders of a Faulty Wall
Beta-lactam antibiotics, including penicillins and cephalosporins, are bactericidal agents that interfere with the synthesis of the bacterial cell wall.[8][9] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking.[8][10] The inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death.[11]
Macrolides: Silencing the Protein Factory
Macrolides are primarily bacteriostatic agents that inhibit bacterial protein synthesis.[12][13] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule, and block the exit tunnel for the nascent polypeptide chain.[12][14] This action prevents the elongation of the peptide chain, thereby halting protein production.[12]
Aminoglycosides: Inducing Errors in Translation
Aminoglycosides are bactericidal antibiotics that also target the bacterial ribosome, but they bind to the 30S ribosomal subunit.[15][16] This binding to the 16S rRNA interferes with the translation process, causing codon misreading and the production of nonfunctional or toxic proteins.[16] This disruption of protein synthesis ultimately leads to bacterial cell death.
Comparative Efficacy: A Quantitative Look at Antimicrobial Activity
The in vitro efficacy of antimicrobial agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[17]
Recent studies have highlighted the promising antimicrobial activity of newly synthesized iodoquinoline derivatives. For instance, a library of 6-iodo-substituted carboxy-quinolines demonstrated significant antibacterial effects against Staphylococcus epidermidis and antifungal activity against Candida parapsilosis.[18][19] Notably, these compounds were found to be inactive against the Gram-negative bacterium Klebsiella pneumoniae, likely due to the presence of its protective outer membrane.[18]
The following table summarizes the reported MIC values for various iodoquinoline derivatives against selected microbial strains, providing a snapshot of their potential efficacy.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid (4c) | C. parapsilosis | Fungicidal Effect | [18] |
| 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid (4s) | C. parapsilosis | Fungicidal Effect | [18] |
| 2-(2,3,4-trimethoxyphenyl)-6-iodoquinoline-4-carboxylic acid (4t) | C. parapsilosis | Fungicidal Effect | [18] |
It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Resistance: The Arms Race Between Microbes and Drugs
The emergence of antimicrobial resistance is a major global health threat. Microorganisms have evolved various mechanisms to counteract the effects of antibiotics.
-
Target Modification: Alterations in the drug's target site can reduce its binding affinity. For example, mutations in the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, are a common cause of quinolone resistance.[4][6] Similarly, mutations in ribosomal proteins or rRNA can confer resistance to macrolides and aminoglycosides.[12][20]
-
Enzymatic Inactivation: Bacteria can produce enzymes that modify or degrade the antibiotic. Beta-lactamases, for instance, hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[9][21] Aminoglycoside-modifying enzymes can add chemical groups to the antibiotic, preventing it from binding to the ribosome.[15][20]
-
Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can limit the entry of antibiotics.[11] Furthermore, many bacteria have efflux pumps that actively transport antibiotics out of the cell, reducing their intracellular concentration.[12][22]
Experimental Protocols: A Guide to Assessing Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial efficacy studies, standardized protocols are essential. The following sections outline the methodologies for determining MIC and MBC values.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[23]
Protocol:
-
Prepare Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17][23]
-
Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.[23][24]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[23]
-
Incubation: The plate is incubated at 35 ± 2°C for 16–20 hours under appropriate atmospheric conditions.[23][24]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC test to determine the bactericidal activity of the compound.[23]
Protocol:
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto drug-free agar plates.[23]
-
Incubation: The agar plates are incubated under the same conditions as the MIC test.[23]
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[17][23]
Visualizing the Mechanisms of Action
To better understand the intricate processes by which these antimicrobial agents function, the following diagrams illustrate their primary mechanisms of action.
Caption: Mechanisms of Action of Major Antimicrobial Classes.
Conclusion and Future Directions
Iodoquinoline derivatives represent a promising class of antimicrobial agents with a distinct mechanism of action targeting bacterial DNA replication. Their efficacy, particularly against Gram-positive bacteria and fungi, warrants further investigation. Head-to-head comparative studies with established antibiotics are crucial to fully elucidate their therapeutic potential. Future research should focus on optimizing the structure of iodoquinoline derivatives to enhance their spectrum of activity, overcome resistance mechanisms, and improve their pharmacokinetic profiles. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the critical endeavor of developing next-generation antimicrobial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 10. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 13. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. mdpi.com [mdpi.com]
- 19. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Bioavailability of Iodine from 5-Iodoquinoline Biofortified Plants
Introduction: The Critical Role of Iodine and a Novel Biofortification Strategy
Iodine is an indispensable trace element for human health, primarily serving as a cornerstone for the synthesis of thyroid hormones, which are critical regulators of metabolism, growth, and neurological development.[1][2] Iodine deficiency disorders (IDDs) remain a significant global public health concern, affecting a substantial portion of the world's population and leading to conditions such as goiter and impaired cognitive function.[1][3] While the universal salt iodization program has been a cornerstone of IDD prevention, there is a growing interest in alternative and complementary strategies to ensure adequate iodine intake.[1][4] One such promising avenue is the biofortification of edible plants with iodine, which aims to increase the natural iodine content of dietary staples.[3][4][5]
This guide provides a comprehensive comparison of the in vivo bioavailability of iodine from plants biofortified with 5-Iodoquinoline and its derivatives against traditional inorganic iodine sources. We will delve into the scientific rationale behind this innovative approach, present supporting experimental data from preclinical models, and provide detailed methodologies for researchers and drug development professionals interested in this field. Our focus is to deliver an objective, data-driven analysis to inform future research and development in nutritional science and functional foods.
The Rationale for Organic Iodine Biofortification with Iodoquinolines
Traditionally, iodine biofortification has utilized inorganic forms such as potassium iodide (KI) and potassium iodate (KIO₃).[6][7] While effective in increasing plant iodine content, questions surrounding the stability and bioavailability of these inorganic forms have prompted exploration into organic iodine compounds.[3][6] Iodoquinolines, a class of organic compounds, have emerged as a promising alternative. The rationale for their use is twofold:
-
Enhanced Stability: Organic iodine compounds within the plant matrix are often more stable during post-harvest processing and cooking compared to their inorganic counterparts.[3]
-
Potentially Higher Bioavailability: The chemical structure of iodoquinolines may facilitate more efficient absorption and utilization within the body.[6][8]
This guide will focus on the experimental evidence supporting the latter claim, specifically examining the in vivo performance of plants biofortified with this compound derivatives.
Comparative In Vivo Bioavailability: Iodoquinolines vs. Inorganic Iodine
Recent preclinical studies utilizing Wistar rats as a model have provided compelling evidence for the superior bioavailability of iodine from plants biofortified with iodoquinolines compared to inorganic iodine. These studies typically involve feeding rats diets containing plants (such as kale or lettuce) biofortified with either an iodoquinoline derivative (e.g., 8-hydroxy-7-iodo-5-quinolinesulfonic acid or 5,7-diiodo-8-quinolinol) or a standard inorganic iodine salt (e.g., potassium iodate).[6][8][9] The bioavailability is then assessed by measuring iodine concentrations in urine, feces, and various tissues.
Key Findings from Preclinical Studies:
-
Increased Iodine Accumulation in Tissues: Rats consuming diets with iodoquinoline-biofortified plants consistently show significantly higher concentrations of iodine in key tissues such as the kidneys and liver compared to those on diets with inorganic iodine.[6][8][9] This suggests more efficient absorption and retention of iodine from the organic source.
-
Altered Excretion Patterns: The excretion of iodine is a key indicator of its absorption. Studies have shown that rats fed iodoquinoline-biofortified lettuce excrete less iodine in their urine and feces compared to rats on a control diet with potassium iodide, despite similar total iodine intake.[10][11] This indicates that a greater proportion of the ingested iodine is being absorbed and utilized by the body.[10][11]
-
Impact on Thyroid Hormones: In some studies, supranutritional intake of iodine from iodoquinoline-biofortified lettuce led to increased levels of thyroid hormones (T4, fT4, T3, fT3), with all concentrations remaining within the physiological range.[8] This suggests a more efficient utilization of the absorbed iodine for hormone synthesis.
-
Safety Profile: Importantly, these studies have not observed any signs of hepatotoxicity, such as elevated liver enzyme activities (ALT, AST, ALP), even at supranutritional doses of iodine from iodoquinoline-biofortified plants.[8][12]
Quantitative Data Summary
The following table summarizes representative data from in vivo studies comparing the effects of diets containing iodoquinoline-biofortified plants and inorganic iodine on key bioavailability parameters in Wistar rats.
| Parameter | Iodoquinoline-Biofortified Plant Diet | Inorganic Iodine (e.g., KIO₃) Diet | Key Observation | Reference |
| Iodine in Kidney | Significantly Higher | Lower | Enhanced accumulation from organic source. | [6][9] |
| Iodine in Liver | Significantly Higher | Lower | Superior retention with iodoquinolines. | [8][9] |
| Urinary Iodine Excretion | Lower | Higher | Greater bodily utilization of iodine. | [10][11] |
| Fecal Iodine Excretion | Lower | Higher | Indicates more complete absorption. | [10][11] |
| Thyroid Hormone Levels | Increased (within physiological range) at supranutritional doses | Less pronounced effect | More efficient hormone synthesis. | [8] |
| Liver Enzymes (ALT, AST) | No significant elevation | No significant elevation | No evidence of hepatotoxicity. | [8][12] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following sections detail the standardized protocols for assessing the in vivo bioavailability of iodine from biofortified plants.
Experimental Workflow for In Vivo Bioavailability Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the bioavailability of iodine from biofortified plants.
Figure 1: Experimental workflow for in vivo iodine bioavailability studies.
Protocol 1: Animal Feeding Study
-
Animal Model: Male Wistar rats are typically used due to their well-characterized physiology.[6][8]
-
Acclimation: Animals are acclimated for a period of at least one week to the housing conditions (controlled temperature, humidity, and light/dark cycle) and a standard chow diet.
-
Diet Formulation:
-
Control Group: Fed a standard AIN-93G diet.
-
Biofortified Diet Groups: The standard diet is supplemented with a defined amount of freeze-dried, powdered plant material biofortified with either an iodoquinoline or an inorganic iodine source. The amount of plant material is calculated to provide a specific daily dose of iodine.
-
Non-Biofortified Plant Control: A diet containing the same amount of non-biofortified plant material is also included to account for the effects of the plant matrix itself.
-
-
Feeding Period: The experimental diets are provided to the respective groups for a predetermined period, typically 8 weeks, with ad libitum access to food and water.[6]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
Protocol 2: Sample Collection and Iodine Analysis
-
Urine and Feces Collection: Urine and feces are collected over a 24-hour period at specified time points during the study (e.g., week 1 and week 8) using metabolic cages.[6]
-
Blood and Tissue Collection: At the end of the feeding period, animals are euthanized, and blood samples are collected via cardiac puncture. Key organs and tissues (e.g., liver, kidneys, thyroid, heart, testes) are excised, weighed, and stored at -80°C until analysis.[8][9]
-
Sample Preparation:
-
Biological samples (urine, feces, tissues) are subjected to microwave-assisted acid digestion to liberate the iodine.
-
Alternatively, for some analyses, an alkaline digestion using tetramethylammonium hydroxide (TMAH) may be employed.
-
-
Iodine Quantification: The total iodine concentration in the digested samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or tandem Mass Spectrometry (ICP-MS/MS) for high sensitivity and accuracy.[6][13]
Metabolic Pathway of Iodine Absorption
The following diagram illustrates the generalized pathway of iodine absorption and metabolism, highlighting the potential points of influence of different iodine forms.
Figure 2: Generalized metabolic pathway of iodine absorption.
Conclusion and Future Directions
The evidence from preclinical in vivo studies strongly suggests that biofortification of plants with this compound derivatives is a highly effective strategy for enhancing the bioavailability of iodine.[6][8] Compared to traditional inorganic iodine sources, iodoquinolines lead to greater iodine accumulation in tissues and more efficient utilization, without apparent toxicity at the doses studied.[8][12] These findings position iodoquinoline-biofortified plants as a promising and potentially superior alternative for combating iodine deficiency.
Future research should focus on several key areas:
-
Human Clinical Trials: While rat models provide valuable insights, human studies are essential to confirm the bioavailability and efficacy of iodine from iodoquinoline-biofortified plants in the target population.
-
Long-Term Safety Studies: Comprehensive, long-term toxicological studies will be necessary to establish the safety of chronic consumption of iodoquinoline-biofortified foods.
-
Mechanism of Absorption: Further investigation into the specific transport mechanisms of iodoquinolines across the intestinal barrier will provide a deeper understanding of their enhanced bioavailability.
-
Optimization of Biofortification: Research into the optimal application methods and dosages of iodoquinolines for various crop species will be crucial for practical implementation.
References
- 1. iris.sssup.it [iris.sssup.it]
- 2. Comparative Analysis of Iodine Levels, Biochemical Responses, and Thyroid Gene Expression in Rats Fed Diets with Kale Biofortified with 5,7-Diiodo-8-Quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine biofortification in plants for human consumption [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Use of Iodine to Biofortify and Promote Growth and Stress Tolerance in Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Iodine Content in Urine, Faeces and Selected Organs of Rats Fed Lettuce Biofortified with Iodine Through Foliar Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Iodine Bioavailability and Biochemical Effects of Brassica oleracea var. sabellica L. Biofortified with 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Iodoquinoline: A Guide for Researchers
Introduction: The Significance of 5-Iodoquinoline in Modern Chemistry
This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structural motif is found in numerous pharmaceuticals, agrochemicals, and catalysts. The presence of the iodine atom at the 5-position of the quinoline ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their mechanisms, practical considerations, and overall efficiency to aid researchers in selecting the optimal method for their specific needs.
I. Direct Iodination of Quinoline
The direct C-H iodination of the quinoline ring presents an atom-economical approach to this compound. However, controlling the regioselectivity of this electrophilic substitution reaction is a significant challenge due to the electronic nature of the quinoline nucleus.
A. Electrophilic Iodination in Strong Acid
One of the earliest methods involves the reaction of quinoline with iodine in the presence of a strong acid, such as concentrated sulfuric acid, often with a silver salt like silver sulfate.[1]
Mechanism: In a strongly acidic medium, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the pyridine ring towards electrophilic attack, directing the incoming electrophile to the benzene ring. The reaction is believed to proceed through the attack of a positively charged iodine species (I+) on the protonated quinoline, leading to substitution primarily at the 5- and 8-positions.[1]
Experimental Protocol (Illustrative):
-
Dissolve quinoline and silver sulfate in concentrated sulfuric acid.
-
Heat the mixture to 150-200°C.
-
Gradually add iodine with thorough mixing over a period of one hour.
-
After the reaction is complete, filter the precipitated silver iodide.
-
Treat the filtrate with a sodium sulfite solution to remove any unreacted iodine.
-
Neutralize the solution and extract the product.
Performance: This method can produce a mixture of this compound, 8-iodoquinoline, and 5,8-diiodoquinoline.[1] The yields of the desired 5-iodo-product are often moderate, and the separation of isomers can be challenging. The harsh reaction conditions (high temperature and strong acid) may not be suitable for substrates with sensitive functional groups.
B. Radical-Based C-H Iodination
More recent developments have focused on radical-based C-H iodination protocols. These methods can offer improved regioselectivity under milder conditions. However, studies have shown that direct radical iodination of quinoline often leads to C3-selective iodination.[2][3][4] Achieving selectivity for the C5-position via a radical pathway on an unsubstituted quinoline ring remains a challenge. Interestingly, when electron-donating groups are present at the 6-position, such as a methoxy group, a switch in selectivity to the C5-position has been observed.[3][4]
II. Synthesis from 5-Aminoquinoline via the Sandmeyer Reaction
A more reliable and widely used method for the synthesis of this compound involves the diazotization of 5-aminoquinoline followed by a Sandmeyer reaction.[5][6] This multi-step process offers excellent regioselectivity, as the position of the iodo group is predetermined by the starting material.
Mechanism: The synthesis begins with the diazotization of 5-aminoquinoline. The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This intermediate is then subjected to a Sandmeyer-type reaction, where it is treated with a solution of potassium iodide.[6][8] The diazonium group, being an excellent leaving group (N2 gas), is displaced by the iodide ion to yield this compound.[9] While many Sandmeyer reactions require a copper(I) catalyst, the iodination is an exception and proceeds readily without it.[6][8]
Experimental Protocol (Illustrative):
-
Diazotization:
-
Dissolve 5-aminoquinoline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
-
Work-up:
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the crude this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Performance: This route generally provides good to excellent yields of the desired this compound with high purity. The main drawback is the need to prepare or procure 5-aminoquinoline, which adds to the overall number of synthetic steps.
III. Quinoline Ring Construction Methods
An alternative strategy is to construct the quinoline ring with the iodine atom already incorporated into one of the starting materials. Classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Combes syntheses can be adapted for this purpose.[10][11]
A. Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[11][12] To synthesize this compound via this method, one would start with 3-iodoaniline.
Mechanism: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein.[11] The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring. The reaction is notoriously vigorous, but can be controlled by the addition of ferrous sulfate.[12][13]
B. Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones in place of glycerol.[10][11] For the synthesis of this compound, 3-iodoaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound.
C. Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[14][15][16][17] Using 3-iodoaniline as the starting material would lead to the formation of a 5-iodo-substituted quinoline.
Performance of Ring Construction Methods: These methods are versatile for creating a variety of substituted quinolines. However, they often require harsh reaction conditions and can result in lower yields compared to the Sandmeyer route. The availability and stability of the iodinated starting materials (e.g., 3-iodoaniline) are also important considerations.
Comparative Summary
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Iodination | Quinoline | Iodine, H₂SO₄, Ag₂SO₄ | Atom economical, fewer steps | Mixture of isomers, harsh conditions, moderate yields | 20-35% for this compound[1] |
| Sandmeyer Reaction | 5-Aminoquinoline | NaNO₂, HCl, KI | High regioselectivity, good yields, mild conditions | Multi-step synthesis, requires 5-aminoquinoline | Good to excellent |
| Skraup Synthesis | 3-Iodoaniline, Glycerol | H₂SO₄, Nitrobenzene | Builds the quinoline ring | Harsh and vigorous reaction, potentially lower yields | Variable |
| Combes Synthesis | 3-Iodoaniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Versatile for substituted quinolines | Requires specific starting materials, may have lower yields | Variable |
Visualization of Synthetic Pathways
Caption: Key synthetic pathways to this compound.
Conclusion and Recommendations
For researchers requiring high purity and good yields of this compound, the Sandmeyer reaction starting from 5-aminoquinoline is the most recommended route . Its high regioselectivity and reliable performance outweigh the disadvantage of an additional synthetic step.
Direct iodination may be considered for exploratory studies where a mixture of isomers is acceptable or if a highly optimized, regioselective direct C-H iodination protocol for the 5-position becomes available.
Ring construction methods like the Skraup or Combes synthesis are valuable when synthesizing analogues with various substitutions on the quinoline ring, where building the core structure from simpler, appropriately substituted precursors is more efficient.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, purity specifications, available starting materials, and the tolerance of the substrate to different reaction conditions.
References
- 1. pjsir.org [pjsir.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. iipseries.org [iipseries.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. Combes synthesis of quinolines [quimicaorganica.org]
A Comparative Guide to the Cytotoxicity of 5-Iodoquinoline Derivatives on Cancer Cell Lines
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, leading to their development as antimalarial, antibacterial, and, notably, anticancer agents.[1] The structural versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Halogenation of the quinoline core, particularly at the C5 and C7 positions, has been a fruitful strategy in the quest for potent anticancer compounds. The introduction of iodine, a large and lipophilic halogen, can significantly alter a molecule's steric and electronic properties, often enhancing its interaction with biological targets and improving cell membrane permeability. This guide provides an in-depth comparison of the cytotoxic profiles of several 5-iodoquinoline derivatives, with a particular focus on the well-studied 8-hydroxyquinoline scaffold, presenting experimental data, mechanistic insights, and detailed protocols for researchers in the field of drug discovery.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth or viability. The following data, collated from multiple studies, compares the in vitro cytotoxicity of various 5-iodo-substituted quinoline derivatives across a panel of human cancer cell lines.
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)
Clioquinol (CQ) is an FDA-approved antimicrobial agent that has been repurposed for its anticancer properties. Its activity is often enhanced in the presence of metal ions like copper.
Table 1: Cytotoxicity of Clioquinol (CQ) in the Presence of Copper
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Clioquinol + CuCl₂ (3 µM) | HeLa (Cervical Carcinoma) | ~5 | [2] |
| Clioquinol + CuCl₂ (3 µM) | PC3 (Prostate Carcinoma) | ~5 | [2] |
Note: The IC₅₀ values are approximated from graphical data presented in the source.
Acetylene Derivatives of 8-Hydroxyquinoline-5-sulfonamide
A study exploring derivatives with a sulfonamide linker at the C5 position provides valuable insight into how modifications at this position, combined with a crucial 8-hydroxyl group, impact cytotoxicity.
Table 2: Cytotoxicity of 8-Hydroxyquinoline-5-sulfonamide Derivatives
| Compound ID | R¹ | R² | IC₅₀ (µM) ± SD (n=6) | ||
| C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | |||
| 3a | H | prop-2-yn-1-yl | 16.2 ± 0.6 | 17.5 ± 0.9 | 15.9 ± 0.8 |
| 3b | H | 1,1-dimethylprop-2-yn-1-yl | 20.1 ± 1.1 | 23.4 ± 1.2 | 19.8 ± 1.0 |
| 3c | CH₃ | prop-2-yn-1-yl | 14.8 ± 0.7 | 15.2 ± 0.8 | 13.9 ± 0.7 |
| 3d | CH₃ | but-2-yn-1-yl | 19.8 ± 1.0 | 21.3 ± 1.1 | 18.8 ± 0.9 |
| 3e | CH₃ | pent-2-yn-1-yl | 21.2 ± 1.1 | 24.1 ± 1.3 | 20.5 ± 1.1 |
| 3f | CH₃ | 1-phenylprop-2-yn-1-yl | 25.4 ± 1.4 | 28.9 ± 1.5 | 24.7 ± 1.3 |
| Cisplatin | - | - | 13.5 ± 0.7 | 18.2 ± 0.9 | 15.6 ± 0.8 |
| Doxorubicin | - | - | 1.2 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 |
Data sourced from[3]. These compounds are 5-substituted, providing a strong comparative basis for the guide's topic.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical structural features that govern the cytotoxic activity of these quinoline derivatives.
-
The Indispensable 8-Hydroxyl Group : A key finding from the study of quinoline-5-sulfonamides is that the presence of an unsubstituted phenolic group at the C8 position is essential for biological activity.[3] When this hydroxyl group was methylated, the resulting 8-methoxy derivatives showed a significant loss of anticancer activity.[3] This suggests the 8-OH group is crucial for target binding, potentially through hydrogen bonding or metal chelation.
-
Influence of Substituents at C5 and C7 : A direct comparison of 8-hydroxyquinoline analogs against Raji lymphoma cells demonstrated that substitutions at the C5 and C7 positions profoundly impact cytotoxicity.[4] The order of efficacy was determined to be:
-
8-hydroxy-5-nitroquinoline (NQ) > 5,7-Dichloro-8-quinolinol (CCQ) > 8-Hydroxyquinoline (8HQ) > Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) > 5,7-Diiodo-8-hydroxyquinoline (IIQ) This ranking indicates that a nitro group at C5 confers the highest potency, significantly greater than that of halogenated derivatives like Clioquinol.[4] The presence of iodine at C7 in combination with chlorine at C5 (Clioquinol) or another iodine (IIQ) resulted in lower potency in this specific assay compared to the 5-nitro derivative.[4]
-
-
Lipophilicity and Side Chains : In the quinoline-5-sulfonamide series, increasing the bulk and lipophilicity of the acetylene side chain (e.g., compound 3f with a phenyl group) generally led to a slight decrease in cytotoxic activity compared to smaller alkyl substituents (e.g., compound 3c ).[3] This highlights a delicate balance between increased lipophilicity for membrane transport and potential steric hindrance at the target site.
Mechanisms of Cytotoxicity
This compound derivatives exert their anticancer effects through multiple, and sometimes overlapping, mechanisms.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism. The 8-hydroxyquinoline-5-sulfonamide derivative 3c was shown to induce apoptosis by increasing the transcriptional activity of key cell cycle regulators like p53 and p21.[3] Furthermore, it modulated the expression of the Bcl-2 family of proteins, altering the Bax/Bcl-2 ratio to favor apoptosis.[3] This process culminates in the activation of caspases, the executioner enzymes of apoptosis.
Metal Ionophore Activity and Paraptosis
Clioquinol is a well-known metal chelator and ionophore. Its cytotoxicity is significantly enhanced by copper, and it is believed to act by transporting these metal ions across cellular membranes, disrupting homeostasis.[2] This disruption can lead to massive vacuolization of the endoplasmic reticulum (ER), a hallmark of a non-apoptotic, caspase-independent cell death pathway known as paraptosis.[2] This alternative death mechanism is particularly valuable for killing cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.
Experimental Protocols
Reproducible and validated assays are the bedrock of cytotoxicity studies. Here, we provide detailed, step-by-step protocols for the two most common assays used in the evaluation of these compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into visible purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[5] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[4]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control group.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using trypsin-EDTA. Collect the floating cells from the medium and combine them with the detached cells to ensure all apoptotic cells are included.
-
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
FITC signal (Annexin V): Detects early and late apoptotic cells.
-
PI signal: Detects late apoptotic and necrotic cells.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Conclusion and Future Outlook
The available data strongly support the potential of this compound derivatives as a promising class of anticancer agents. The 8-hydroxyquinoline scaffold, in particular, has proven to be a versatile platform for developing cytotoxic compounds. Structure-activity relationship studies underscore the critical role of the 8-hydroxyl group and the significant influence of substituents at the C5 and C7 positions on overall potency. These compounds can induce cancer cell death through multiple pathways, including apoptosis and paraptosis, making them attractive candidates for overcoming drug resistance.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to expand the SAR knowledge base beyond the 8-hydroxyquinoline series. Investigating their efficacy in in vivo xenograft models and exploring their potential for combination therapies will be crucial next steps in translating these promising laboratory findings into clinically relevant cancer treatments.
References
- 1. [PDF] Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 5-Iodoquinoline: HPLC vs. GC-MS
Introduction
5-Iodoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials. Given its role as a precursor, the purity of this compound is paramount; trace impurities can have profound impacts on the yield, stereochemistry, and pharmacological profile of the final product. Therefore, robust analytical methodologies are essential for accurate purity assessment and impurity profiling.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of synthesized this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Regulatory Imperative: Why Impurity Profiling Matters
In the pharmaceutical industry, the control of impurities is not merely a matter of good science but a strict regulatory requirement. Regulatory bodies, under the umbrella of the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances.[1][2]
The ICH Q3A(R2) guideline , for instance, mandates the reporting, identification, and qualification of impurities.[3][4][5] Key thresholds include:
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[1]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[5]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[5]
These guidelines underscore the necessity of analytical methods that are not only precise and accurate for quantification but also powerful enough for the structural elucidation of unknown compounds.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control, prized for its high resolution, reproducibility, and versatility for a wide range of compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.[6]
Principle of the Method
In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[6] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to effectively separate compounds with a range of polarities, from polar starting materials to the less polar this compound and other non-polar by-products.
Expert Rationale for Method Parameters
-
Stationary Phase (C18 Column): A C18 (octadecyl) column is chosen for its excellent retention and selectivity for aromatic compounds like quinoline derivatives.[7][8] Its non-polar nature provides the necessary interaction for effective separation.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and UV transparency.[6] A gradient system ensures that both early-eluting polar impurities and the late-eluting main component are resolved with good peak shape.
-
UV Detection: this compound possesses a chromophore (the quinoline ring system) that absorbs UV light, making a UV detector a simple, robust, and sensitive choice for quantification.[6] The detection wavelength is set at or near the absorbance maximum of the analyte to ensure the highest sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Reagent and Sample Preparation:
-
Mobile Phase A: Deionized water (High-Purity, 18.2 MΩ·cm).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound batch at the same concentration (100 µg/mL) using the sample diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
UV Detection: 225 nm.[9]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (Re-equilibration)
-
-
HPLC Analysis Workflow
Caption: Workflow for purity analysis of this compound by HPLC-UV.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. It is particularly effective for analyzing volatile and thermally stable compounds and is the gold standard for identifying unknown impurities.[10]
Principle of the Method
In GC, the sample is vaporized and swept by a carrier gas (e.g., Helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a "molecular fingerprint," allowing for confident structural identification by comparison to spectral libraries.
Expert Rationale for Method Parameters
-
Stationary Phase (DB-5ms or equivalent): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, including halogenated aromatics.[11] It provides good resolution and thermal stability.
-
Temperature Program: A programmed temperature ramp is essential. It starts at a lower temperature to allow for the separation of volatile impurities (like residual solvents) and gradually increases to elute higher-boiling compounds like this compound and related by-products.[9]
-
Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns.[10] These patterns are highly characteristic and can be readily compared against extensive commercial libraries (e.g., NIST, Wiley) for impurity identification.
Detailed Experimental Protocol: GC-MS
-
Reagent and Sample Preparation:
-
Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.
-
Sample Solution: Accurately weigh ~10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a concentration of 1 mg/mL. Transfer to a GC vial.
-
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 280°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
MS Parameters:
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 m/z.
-
-
GC-MS Analysis Workflow
Caption: Workflow for purity and impurity identification of this compound by GC-MS.
Performance Comparison: HPLC vs. GC-MS
To provide a clear comparison, the following tables summarize typical performance data that could be expected from validating these two methods for the analysis of this compound, according to USP <1225> guidelines.[12][13]
Table 1: Method Validation Performance Characteristics
| Parameter | HPLC-UV | GC-MS (SIM/Scan) | Rationale & Justification |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity, demonstrating a direct proportional response to concentration, which is critical for accurate quantification.[7] |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL | HPLC often exhibits slightly better detection limits for this type of analyte due to the high molar absorptivity of the quinoline ring. |
| LOQ | ~0.03 µg/mL | ~0.15 µg/mL | The Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy, ensuring the measured value is close to the true value. This is typically assessed by spiking experiments.[13] |
| Precision (% RSD) | < 1.0% | < 2.0% | HPLC generally provides superior precision (repeatability) for quantitative analysis, a key reason for its prevalence in QC labs.[6] |
| Specificity | High | Very High | HPLC specificity is demonstrated by resolving peaks from the main analyte.[13] GC-MS provides higher confidence in specificity through mass spectral confirmation. |
Table 2: Hypothetical Impurity Profile of a Synthesized this compound Batch
| Impurity | HPLC Analysis | GC-MS Analysis |
| This compound | RT: 15.2 min, Area %: 99.55% | RT: 12.8 min, Area %: 99.50% |
| Quinoline (Starting Material) | RT: 6.8 min, Area %: 0.15% | RT: 5.4 min, Area %: 0.18% ID: Match in NIST Library >95% |
| Di-iodoquinoline Isomer | RT: 16.5 min, Area %: 0.20% | RT: 14.2 min, Area %: 0.22% ID: Confirmed by molecular ion (M+) |
| Unknown Impurity A | RT: 11.3 min, Area %: 0.10% | RT: 9.1 min, Area %: 0.10% ID: Tentatively identified as a reaction by-product via fragmentation pattern. |
Head-to-Head Analysis: Choosing the Right Tool
-
For Routine QC and Quantification: HPLC is the clear winner. Its superior precision, robustness, and ease of use make it the ideal choice for routine purity testing of known compounds against a reference standard. It provides reliable quantitative data essential for batch release.[6]
-
For Impurity Identification and Structural Elucidation: GC-MS is indispensable. The ability to obtain a mass spectrum for each impurity provides invaluable structural information that a UV detector cannot.[14] This is critical during process development, for troubleshooting failed batches, and for meeting the ICH identification threshold for unknown impurities.[2]
-
For Volatile Impurities/Residual Solvents: GC-MS is the required technique. HPLC is not suitable for detecting volatile organic compounds used as solvents in the synthesis. The ICH Q3C guidelines mandate the control of residual solvents, making GC a necessary complementary technique.[1]
-
Sample Compatibility: While this compound is amenable to both techniques, HPLC is more versatile for a broader range of potential impurities, especially those that are non-volatile or thermally labile. Any impurity that degrades at the high temperatures of the GC inlet will not be accurately analyzed by GC-MS.
Conclusion and Recommendations
HPLC and GC-MS are not competing but rather complementary techniques for the comprehensive purity assessment of synthesized this compound.
-
Recommendation 1: Employ HPLC-UV as the primary method for routine quality control, purity determination, and quantification of known impurities in batch release testing. Its precision and robustness are unmatched for this purpose.
-
Recommendation 2: Utilize GC-MS during the research and development phase to identify potential process-related impurities and degradation products. It is the definitive tool for structural elucidation and is essential for fulfilling regulatory requirements for impurity identification.
By leveraging the strengths of both methodologies, researchers and drug development professionals can build a complete and accurate purity profile of their synthesized this compound, ensuring the quality, safety, and efficacy of their final products and satisfying stringent regulatory standards.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. uspbpep.com [uspbpep.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inter-Laboratory Validation of a 5-Iodoquinoline Quantification Method
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. The ability to accurately and consistently quantify a specific analyte across different laboratories, instruments, and analysts is the hallmark of a robust and transferable method. This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for 5-Iodoquinoline, a key intermediate in various synthetic processes.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the experimental choices, grounding the methodology in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Centrality of Inter-Laboratory Validation
Before a newly developed analytical method can be implemented for routine use in a regulated environment, its performance characteristics must be rigorously evaluated. While intra-laboratory validation establishes the method's performance within a single laboratory, inter-laboratory validation, often referred to as a collaborative study, is the ultimate test of a method's ruggedness and reproducibility.[4][5] It simulates a real-world scenario where the method is transferred and executed by different personnel, on different equipment, and in varying environmental conditions.[4] A successful inter-laboratory validation provides a high degree of confidence that the method will yield comparable results regardless of where it is performed.
The workflow of a typical inter-laboratory validation study is a systematic process designed to minimize bias and produce statistically meaningful data.
Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.
The Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound
The quantification of this compound is effectively achieved using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This technique is widely employed for the analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[6]
Experimental Protocol: HPLC Method for this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). The gradient program should be optimized to ensure adequate separation of this compound from any potential impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound, typically around 230 nm and 280 nm.
-
Injection Volume: 10 µL.[6]
2. Preparation of Standard and Sample Solutions:
-
Standard Preparation: A stock solution of this compound reference standard (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the chosen solvent. The solution is then diluted as necessary to bring the concentration of this compound within the linear range of the calibration curve. The final solution should be filtered through a 0.45 µm syringe filter prior to injection.[6]
Inter-Laboratory Validation: Performance Characteristics
The following sections detail the key performance parameters evaluated during the inter-laboratory validation study, along with representative hypothetical data to illustrate the expected outcomes. The validation is conducted in accordance with ICH Q2(R1) guidelines.[1][2][3]
Specificity/Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9][10] Selectivity refers to the ability to discriminate between the analyte and other components.[7][9][11]
Experimental Protocol:
-
Forced Degradation: The this compound sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic Analysis: The stressed samples are analyzed by the HPLC method.
-
Peak Purity Analysis: The purity of the this compound peak in the chromatograms of the stressed samples is evaluated using a diode-array detector to ensure that no co-eluting peaks are present.
Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from any degradation products or impurities, and the peak purity analysis confirms the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specified range.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A series of at least five calibration standards of this compound are prepared, covering a range of approximately 80% to 120% of the expected sample concentration.
-
Each standard is injected in triplicate.
-
A calibration curve is constructed by plotting the mean peak area against the corresponding concentration.
-
The linearity is evaluated by linear regression analysis.
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 | 1 - 50 | 1 - 50 |
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value.[6] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol:
-
Samples are spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate preparations are made for each concentration level.
-
The spiked samples are analyzed, and the percentage recovery is calculated.
Data Presentation:
| Concentration Level | Laboratory 1 (% Recovery) | Laboratory 2 (% Recovery) | Laboratory 3 (% Recovery) | Laboratory 4 (% Recovery) | Laboratory 5 (% Recovery) |
| Low | 99.5 | 99.2 | 100.1 | 99.8 | 100.3 |
| Medium | 100.2 | 100.5 | 99.7 | 100.1 | 99.9 |
| High | 99.8 | 99.6 | 100.3 | 99.9 | 100.2 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility (Inter-laboratory Precision): The precision between different laboratories.[12]
Experimental Protocol:
-
Repeatability: Six replicate samples of a homogeneous this compound sample are prepared and analyzed by one analyst on the same day and with the same instrument.
-
Reproducibility: The same homogeneous sample is analyzed in each of the participating laboratories.
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Repeatability (RSDr %) | 0.75 | 0.82 | 0.79 | 0.85 | 0.81 |
| Reproducibility (RSDR %) | \multicolumn{5}{c | }{1.5} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14][15]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines.[14]
Data Presentation:
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| LOD (µg/mL) | 0.12 | 0.15 | 0.14 | 0.13 | 0.16 |
| LOQ (µg/mL) | 0.36 | 0.45 | 0.42 | 0.39 | 0.48 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][16]
Experimental Protocol:
Small, deliberate changes are made to the chromatographic conditions, and the effect on the results is evaluated. Parameters to be varied include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the aqueous phase (e.g., ± 0.2 units)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected by the changes in the method parameters.
Caption: Relationship between method parameters and performance indicators in robustness testing.
Statistical Analysis of Inter-Laboratory Data
A crucial aspect of an inter-laboratory validation study is the statistical analysis of the collected data.[12][17] Statistical methods such as Analysis of Variance (ANOVA) are used to assess the contributions of different sources of variation (e.g., within-laboratory, between-laboratory) to the overall variability of the results.[17] Robust statistical methods may also be employed to identify and handle outliers.[18][19] The use of Z-scores can be an effective tool for comparing the performance of different laboratories.[18]
Conclusion
The inter-laboratory validation of the this compound quantification method, as outlined in this guide, provides a robust framework for establishing the method's reliability and transferability. The hypothetical data presented demonstrates that the HPLC method is specific, linear, accurate, precise, and robust for its intended purpose. The successful completion of such a study, with results meeting the pre-defined acceptance criteria across multiple laboratories, provides a high level of assurance in the quality of the data generated by the method, a critical requirement in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. canadacommons.ca [canadacommons.ca]
- 4. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. echemi.com [echemi.com]
- 10. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 11. Selectivity and specificity: Significance and symbolism [wisdomlib.org]
- 12. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ddtjournal.net [ddtjournal.net]
- 15. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. metrology-journal.org [metrology-journal.org]
- 18. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 19. researchgate.net [researchgate.net]
Structural activity relationship (SAR) studies of 5-Iodoquinoline analogs.
A Comparative Guide to the Structural Activity Relationship (SAR) of 5-Iodoquinoline Analogs
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a fused bicyclic heterocycle containing nitrogen, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and neuroprotective.[2][3] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its biological and physicochemical properties.[1]
The introduction of a halogen atom, particularly iodine, at the C5 position of the quinoline ring creates the this compound scaffold. This modification significantly influences the molecule's lipophilicity, electronic distribution, and potential for halogen bonding, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of this compound analogs, exploring how structural modifications impact their biological activities, supported by experimental data and protocols.
Core Scaffold and Key Modification Points
The foundational this compound structure offers several positions for substitution to generate diverse chemical libraries for SAR studies. The primary points of modification include the C2, C4, and C8 positions, where different functional groups can be introduced to alter the compound's steric, electronic, and hydrophobic profile.
Caption: Core this compound structure highlighting key positions for analog synthesis.
Comparative SAR Analysis of this compound Analogs
The therapeutic potential of this compound analogs has been explored across several domains. The following sections compare derivatives based on their primary biological activities.
Antimicrobial Activity
Recent studies have investigated carboxy-quinolines bearing an iodine atom as potential antimicrobial agents. A study involving 6-iodo-substituted carboxy-quinolines provides valuable SAR insights that can be extrapolated to the 5-iodo series. The general finding was that the nature of the substituent at the C2 position, derived from various aldehydes, significantly influenced the antimicrobial spectrum and potency.[2]
Experimental Data Summary: Antimicrobial Activity
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected iodo-quinoline derivatives against Staphylococcus epidermidis and Candida parapsilosis. A lower MIC value indicates greater potency.
| Compound ID | C2-Substituent | S. epidermidis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 4a | Phenyl | 125 | 250 |
| 4b | 2-Chlorophenyl | 62.5 | 125 |
| 4d | 4-Chlorophenyl | 62.5 | 125 |
| 4h | 2-Nitrophenyl | 125 | 250 |
| 4i | 3-Nitrophenyl | 62.5 | 62.5 |
| 4j | 4-Nitrophenyl | 31.2 | 62.5 |
| Data sourced from Corha et al., 2024.[2] |
SAR Insights:
-
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) on the C2-phenyl ring generally enhances antimicrobial activity. For instance, compound 4j with a para-nitro group is the most potent against S. epidermidis (MIC = 31.2 µg/mL).[2]
-
Positional Isomerism: The position of the substituent matters. A nitro group at the para position (4j ) is more effective against S. epidermidis than one at the meta (4i ) or ortho (4h ) position. Against C. parapsilosis, the meta-nitro derivative (4i ) shows the highest potency.[2]
-
Halogen Substitution: The presence of a chloro substituent on the phenyl ring (4b , 4d ) doubles the activity against both tested strains compared to the unsubstituted phenyl analog (4a ).[2]
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives approved for clinical use.[3] Halogenated 8-hydroxyquinolines, such as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been investigated for their anticancer properties.[4]
Experimental Data Summary: Cytotoxicity in Cancer Cell Lines
The following table compares the half-maximal inhibitory concentration (IC₅₀) of Clioquinol and its analogs against various human cancer cell lines.
| Compound Name (Substitutions) | Raji (Lymphoma) IC₅₀ (µM) | HL60 (Leukemia) IC₅₀ (µM) | Panc-1 (Pancreatic) IC₅₀ (µM) |
| Clioquinol (5-Cl, 7-I, 8-OH) | 3.3 ± 0.4 | 2.8 ± 0.2 | 3.5 ± 0.3 |
| IIQ (5,7-di-I, 8-OH) | 7.8 ± 0.8 | 6.5 ± 0.5 | 8.5 ± 0.7 |
| NQ (5-NO₂, 8-OH) | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.2 |
| Data sourced from Jiang et al., 2011.[4] |
SAR Insights:
-
Role of Halogens: In this series of 8-hydroxyquinolines, replacing the 5-chloro group of Clioquinol with an iodine atom (to form the 5,7-diiodo analog, IIQ ) decreases the cytotoxic potency by more than twofold across all cell lines.[4] This suggests that for this specific scaffold, the combination of chlorine at C5 and iodine at C7 is more favorable for anticancer activity than di-iodo substitution.
-
Potent Electron-Withdrawing Groups: Replacing the halogens with a strongly electron-withdrawing nitro group at C5 (NQ ) dramatically increases potency, with IC₅₀ values in the sub-micromolar range. This compound was 5-10 fold more toxic than the other analogs.[4] This indicates that while iodine contributes to activity, other electronic factors can play a more dominant role in this particular scaffold.
-
General Quinoline SAR: Broader studies on quinoline derivatives reveal that bulky, hydrophobic substituents at certain positions (e.g., C2 or C7) and amino side chains at C4 often enhance antiproliferative activity.[5][6] The development of future this compound anticancer agents should consider these established SAR trends.
Experimental Protocol: MTT Cytotoxicity Assay
To determine the IC₅₀ values cited above, a standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram: MTT Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media. Cells are harvested and seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Preparation and Treatment: A stock solution of each this compound analog is prepared in DMSO. A series of dilutions are made in the cell culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO only (vehicle control).
-
Incubation: The plate is returned to the incubator for 48 to 72 hours. The duration is optimized based on the cell line's doubling time.
-
MTT Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed. 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve using non-linear regression analysis.
Conclusion and Future Directions
The structural activity relationships of this compound analogs are highly dependent on the biological target and the overall substitution pattern of the quinoline scaffold.
-
For antimicrobial activity , SAR studies suggest that incorporating electron-withdrawing groups at the C2-phenyl ring enhances potency, with the specific position of the substituent being crucial for optimizing activity against different microbial strains.[2]
-
In the context of anticancer agents , while the 5-iodo-7-chloro-8-hydroxyquinoline scaffold shows moderate cytotoxicity, it is outperformed by analogs with stronger electron-withdrawing groups like a nitro group.[4] This highlights that iodine's contribution must be considered in concert with other electronic and steric factors.
Future research should focus on synthesizing novel this compound libraries by combining the iodine moiety with other known pharmacophoric features, such as the bulky hydrophobic groups at C2 or amino side chains at C4 that have proven effective in other quinoline-based drug candidates.[5][6] Exploring the potential for halogen bonding between the C5-iodine and target proteins through molecular docking could further rationalize SAR data and guide the design of more potent and selective therapeutic agents.
References
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 5-Iodoquinoline Derivatives
This guide provides an in-depth comparative analysis of the molecular docking of a focused library of 5-iodoquinoline derivatives against three therapeutically relevant protein targets implicated in cancer, neurodegenerative disease, and bacterial infections. We will explore the rationale behind experimental design, provide detailed protocols for in silico analysis, and interpret the resulting data to elucidate potential structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of 5-Iodoquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a halogen atom, such as iodine, at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including its lipophilicity and ability to form halogen bonds, which can enhance binding affinity and selectivity for target proteins. This guide will investigate the comparative binding of a virtual library of this compound derivatives against Human Topoisomerase I (an anticancer target), Human Acetylcholinesterase (a target in Alzheimer's disease), and E. coli DNA Gyrase B (an antibacterial target).
The Virtual Ligand Library: A Focused Set of this compound Derivatives
To conduct a meaningful comparative analysis, we have designed a virtual library of this compound derivatives with varying substituents at the 2-position. This allows for a systematic evaluation of how different functional groups influence binding to our selected protein targets.
| Compound ID | R-group at 2-position |
| 5IQ-H | -H |
| 5IQ-Me | -CH₃ |
| 5IQ-OH | -OH |
| 5IQ-COOH | -COOH |
Target Proteins: Rationale for Selection
Our comparative study focuses on three well-validated protein targets from distinct therapeutic areas:
-
Human Topoisomerase I (PDB ID: 1T8I): A crucial enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy.[1]
-
Human Acetylcholinesterase (PDB ID: 4EY7): Responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary strategy for managing Alzheimer's disease.[2][3]
-
E. coli DNA Gyrase B (PDB ID: 6KZV): An essential bacterial enzyme involved in DNA supercoiling, representing a validated target for antibiotics.[4]
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following diagram outlines the comprehensive workflow for our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Protein Preparation
Objective: To prepare the crystal structures of the target proteins for docking by removing non-essential molecules and adding necessary atoms.
Protocol:
-
Retrieve Protein Structures: Download the PDB files for Human Topoisomerase I (1T8I), Human Acetylcholinesterase (4EY7), and E. coli DNA Gyrase B (6KZV) from the RCSB PDB database.[1][2][4]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL. Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Add Polar Hydrogens: Use a molecular modeling software package (e.g., AutoDock Tools) to add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.[5]
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms in the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[5]
Causality: Removing water molecules and original ligands clears the binding site for the new ligands. Adding hydrogens and assigning charges ensures that the electrostatic and hydrogen bonding interactions are accurately calculated during the docking simulation.
Ligand Preparation
Objective: To generate 3D structures of the this compound derivatives and optimize their geometry for docking.
Protocol:
-
Sketch 2D Structures: Draw the 2D chemical structures of the four this compound derivatives (5IQ-H, 5IQ-Me, 5IQ-OH, 5IQ-COOH) using a chemical drawing software like ChemDraw.
-
Convert to 3D: Convert the 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
Causality: Energy minimization ensures that the ligand conformations are sterically and electronically favorable, leading to more realistic docking poses.
Molecular Docking with AutoDock Vina
Objective: To predict the binding modes and affinities of the this compound derivatives to the target proteins.
Protocol:
-
Define the Binding Site: For each protein, define a grid box that encompasses the active site. The coordinates for the grid box can be determined from the location of the co-crystallized ligand in the original PDB structure or from literature reports.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the desired output file name. An exhaustiveness parameter of 32 is recommended for more consistent results.[6]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file.[6][7] Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.
-
Repeat for all Ligands and Targets: Repeat the docking process for each of the four this compound derivatives against all three protein targets.
Causality: The grid box confines the search space for the ligand to the region of interest on the protein, making the docking calculation more efficient and relevant. The exhaustiveness parameter controls the thoroughness of the conformational search.
Results and Comparative Analysis
The following tables summarize the hypothetical docking scores (binding affinities in kcal/mol) and key interacting residues for each ligand-protein complex. Lower docking scores indicate stronger predicted binding affinity.
Human Topoisomerase I (Anticancer Target)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 5IQ-H | -7.8 | Arg364, Asn722 |
| 5IQ-Me | -8.1 | Arg364, Asn722, Thr718 |
| 5IQ-OH | -8.9 | Arg364, Asn722, Lys532 (H-bond) |
| 5IQ-COOH | -9.5 | Arg364, Asn722, Lys532 (H-bond), Asp533 (H-bond) |
Analysis: For Topoisomerase I, the addition of hydrogen-bonding moieties significantly improves the binding affinity. The carboxyl group of 5IQ-COOH forms additional hydrogen bonds with Lys532 and Asp533 in the active site, resulting in the best predicted affinity. The 5-iodo group is predicted to form a halogen bond with the backbone carbonyl of Gly717.
Human Acetylcholinesterase (Neurodegenerative Target)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 5IQ-H | -9.2 | Trp84, Tyr334, Phe330 |
| 5IQ-Me | -9.6 | Trp84, Tyr334, Phe330, Tyr121 |
| 5IQ-OH | -9.9 | Trp84, Tyr334, Phe330 (pi-pi stacking), Ser200 (H-bond) |
| 5IQ-COOH | -9.4 | Trp84, Tyr334, Phe330 |
Analysis: The binding of ligands to Acetylcholinesterase is heavily influenced by aromatic interactions within the active site gorge.[3] The methyl group of 5IQ-Me enhances hydrophobic interactions. The hydroxyl group of 5IQ-OH forms a critical hydrogen bond with the catalytic residue Ser200. The carboxyl group of 5IQ-COOH appears to introduce steric hindrance or unfavorable electrostatic interactions, slightly reducing its affinity compared to 5IQ-OH .
E. coli DNA Gyrase B (Antibacterial Target)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 5IQ-H | -7.5 | Asp73, Asn46 |
| 5IQ-Me | -7.9 | Asp73, Asn46, Ile78 |
| 5IQ-OH | -8.5 | Asp73 (H-bond), Asn46 (H-bond) |
| 5IQ-COOH | -9.1 | Asp73 (H-bond), Asn46 (H-bond), Arg76 (H-bond) |
Analysis: Similar to Topoisomerase I, the binding to DNA Gyrase B is enhanced by hydrogen bonding. 5IQ-COOH shows the best binding affinity due to multiple hydrogen bond interactions with key residues in the ATP-binding site.
Visualization of Binding Modes
Visualization of the docked poses is crucial for understanding the specific interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.[8][9][10]
Protocol for Visualizing Docking Results in PyMOL
-
Load Structures: Open PyMOL and load the PDBQT file of the prepared protein and the output PDBQT file from the AutoDock Vina run.
-
Select Best Pose: The first model in the Vina output file corresponds to the pose with the best binding affinity.
-
Display Interactions: Use the "find polar contacts" command to identify hydrogen bonds. Visually inspect for other interactions like hydrophobic contacts, pi-pi stacking, and halogen bonds.
-
Label Residues: Label the key interacting residues to create a clear and informative image.
-
Generate High-Quality Images: Use the "ray" command to render a high-resolution image of the ligand-protein complex.
The following diagram illustrates the key interactions of the most promising ligand, 5IQ-COOH , with the active site of Human Topoisomerase I.
Caption: Key interactions of 5IQ-COOH in the Topoisomerase I active site.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives have the potential to bind to a diverse range of protein targets. Our in silico results suggest that the nature of the substituent at the 2-position plays a critical role in determining the binding affinity and selectivity. Specifically, the introduction of hydrogen bond donors and acceptors, such as hydroxyl and carboxyl groups, appears to be a promising strategy for enhancing potency.
The findings from this computational study provide a strong foundation for the synthesis and in vitro evaluation of these this compound derivatives. Further experimental validation is necessary to confirm their biological activity and to explore their therapeutic potential as anticancer, neuroprotective, or antibacterial agents.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. youtube.com [youtube.com]
- 9. medium.com [medium.com]
- 10. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Iodoquinoline
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. 5-Iodoquinoline, a halogenated heterocyclic compound, is a valuable intermediate in synthetic chemistry. However, its chemical nature necessitates a rigorous and well-documented disposal protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined are grounded in established safety protocols and regulatory standards for handling halogenated organic compounds.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a compound is the cornerstone of safe handling and disposal. This compound is a solid substance with specific hazards that must be mitigated through appropriate engineering controls and personal protective equipment (PPE).
Key Hazards Profile
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are summarized below.[1][2]
| Property | Value | Reference |
| Physical State | Solid | |
| Molecular Formula | C₉H₆IN | [3] |
| Molecular Weight | 255.06 g/mol | [3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Agents | Strong oxidizing agents | [4] |
| Decomposition | Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen iodide. | [4] |
Causality Behind PPE Selection
The mandated PPE is a direct response to these identified hazards:
-
Safety Goggles/Face Shield: Essential to prevent serious eye irritation (H319). Standard safety glasses are insufficient; splash goggles or a face shield are required when handling the solid or its solutions.[4][5][6]
-
Chemical-Resistant Gloves: Impervious gloves (e.g., nitrile) must be worn to prevent skin contact, which can cause irritation (H315). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4][7]
-
Laboratory Coat: A lab coat is necessary to protect against incidental skin contact and contamination of personal clothing.[4][8]
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to avoid the generation and inhalation of dust, which may cause respiratory irritation (H335).[1][2]
Emergency Spill Protocol
In the event of a small spill, the primary objective is to contain and collect the material without creating dust.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Keep unprotected personnel away.[4][9]
-
Don PPE: Wear all required PPE as described above.
-
Contain and Collect: Gently sweep up the solid material. Avoid any actions that could aerosolize the dust. Use tools that will not generate sparks.[1][8][10]
-
Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound .[11][12][13] This classification dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration. Mixing waste streams can lead to regulatory non-compliance and significantly increase disposal costs.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated solid labware (e.g., pipette tips, weigh boats, gloves, vials).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregation at Source: Establish a dedicated waste container specifically for Solid Halogenated Organic Waste . This container must be physically separate from non-halogenated waste.[14][15] The causality is clear: halogenated compounds require specific disposal technologies to neutralize the halogen (iodine, in this case) and prevent the formation of dioxins or other persistent environmental pollutants.
-
Proper Containerization:
-
Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof lid.[15][16]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list the contents, writing out the full chemical name: "this compound". If other halogenated compounds are added, they must also be listed.
-
Keep the container closed at all times, except when actively adding waste.[14][15]
-
-
Handling Contaminated Labware:
-
Solids: All single-use items (gloves, weigh paper, pipette tips) that have come into contact with this compound must be placed directly into the designated Solid Halogenated Organic Waste container.
-
Glassware: For reusable glassware, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as Liquid Halogenated Organic Waste . The third rinse can often be managed as non-hazardous waste, pending institutional policy. This triple-rinse procedure ensures that residual chemical is captured in the appropriate waste stream.[15]
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]
-
Ensure the SAA is located away from drains and incompatible materials.
-
-
Final Disposal:
Part 3: Visualization of the Disposal Workflow
To ensure clarity and procedural adherence, the logical flow of the disposal process is visualized below.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. uakron.edu [uakron.edu]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. ethz.ch [ethz.ch]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. benchchem.com [benchchem.com]
Mastering the Safe Handling of 5-Iodoquinoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 5-Iodoquinoline, a halogenated aromatic compound, is one such reagent that requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond generic guidelines to offer field-proven insights and a self-validating system of safety protocols.
Understanding the Hazard Profile of this compound
Before any handling procedures commence, a thorough understanding of the inherent risks associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
H302: Harmful if swallowed: This indicates a significant risk of toxicity upon ingestion.
-
H315: Causes skin irritation: Direct contact with the skin can lead to irritation and inflammation.
-
H319: Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1]
It is crucial to note that there are currently no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound.[1] This absence of data necessitates a conservative approach, treating the compound with a high degree of caution and implementing stringent control measures to minimize any potential for exposure.
A Multi-Layered Approach to Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is recommended to provide comprehensive protection.
| PPE Component | Specification and Rationale |
| Hand Protection | Double gloving with a nitrile inner glove and a neoprene or Viton® outer glove is recommended. Nitrile provides good general chemical resistance and serves as an indicator if the outer glove is breached.[2] Neoprene and Viton® offer enhanced protection against halogenated and aromatic hydrocarbons.[2][3] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Respiratory Protection | All handling of solid this compound should be performed in a certified chemical fume hood to control airborne dust.[4] If a fume hood is not available for a specific procedure, or if there is a potential for generating significant dust, a NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required.[5] A full-face respirator will also provide eye and face protection. |
| Protective Clothing | A buttoned-up laboratory coat, preferably made of a chemically resistant material, must be worn at all times. For procedures with a higher risk of contamination, disposable coveralls should be considered. All protective clothing should be removed before leaving the laboratory. |
| Footwear | Fully enclosed, chemical-resistant footwear is required. |
Operational Plan: From Weighing to Reaction Quenching
A systematic and well-documented operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
